Allomatrine
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(1R,2R,9S,17R)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h11-13,15H,1-10H2/t11-,12+,13+,15+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBXGIUJOOQZMP-KYEXWDHISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CCCN4C3C(CCC4)CN2C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]3CCCN4[C@@H]3[C@@H](CCC4)CN2C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601118430 | |
| Record name | (7aS,13aR,13bR,13cR)-Dodecahydro-1H,5H,10H-dipyrido[2,1-f:3′,2′,1′-ij][1,6]naphthyridin-10-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601118430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
641-39-4 | |
| Record name | (7aS,13aR,13bR,13cR)-Dodecahydro-1H,5H,10H-dipyrido[2,1-f:3′,2′,1′-ij][1,6]naphthyridin-10-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=641-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (7aS,13aR,13bR,13cR)-Dodecahydro-1H,5H,10H-dipyrido[2,1-f:3′,2′,1′-ij][1,6]naphthyridin-10-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601118430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Allomatrine: A Technical Guide to Natural Sources and Isolation Methodologies
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Allomatrine is a tetracyclic quinolizidine alkaloid, a diastereomer of matrine, found predominantly in plants of the Sophora genus. Like its isomers, this compound exhibits a range of pharmacological activities that make it a compound of interest for therapeutic development. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailing the plant species and parts in which it is most abundant. Furthermore, it presents a comprehensive analysis of the conventional and advanced methodologies for its extraction and purification, supported by quantitative data and detailed experimental protocols. Visualizations of the isolation workflow and relevant biological pathways are included to facilitate a deeper understanding of the scientific principles and practical applications involved in the study of this promising natural product.
Natural Sources of this compound
This compound, along with its isomers matrine and oxymatrine, is primarily isolated from various species of the Sophora genus, which belongs to the Fabaceae (legume) family.[1] These plants are widely distributed across Asia and are a cornerstone of traditional Chinese medicine.[2] The primary source is Sophora flavescens Ait., commonly known as "Ku Shen".[2][3] While the roots are the most common part used for extraction, the alkaloids are also present in other parts of the plants.[2][4]
The main plant sources for this compound and related matrine-type alkaloids are summarized in the table below.
Table 1: Primary Natural Sources of this compound
| Plant Species | Common Name(s) | Primary Part(s) Used | Key References |
|---|---|---|---|
| Sophora flavescens Ait. | Ku Shen | Roots, Seeds | [2][3][4] |
| Sophora alopecuroides L. | Ku Dou Zi | Whole Plant, Roots, Seeds | [4][5][6] |
| Sophora subprostrata Chun & T.Chen | Shan Dou Gen | Roots | [4][7] |
| Sophora tonkinensis Gagnep. | Shan Dou Gen | Roots, Aerial Parts | [4] |
| Sophora moorcroftiana | - | Branches, Roots | [8] |
| Sophora chrysophylla | Māmane | Bark | [4] |
| Sophora tetraptera | Kowhai | Bark |[4] |
Isolation and Purification Methodologies
The isolation of this compound is typically performed as part of a total alkaloid extraction from Sophora species, where it is co-extracted with matrine and oxymatrine. The process involves an initial extraction step to obtain a crude alkaloid mixture, followed by multi-step purification to isolate the individual compounds.
Extraction Techniques
Both conventional and modern techniques are employed to extract matrine-type alkaloids from plant material.
-
Conventional Solvent Extraction: This is the most traditional approach and includes methods like maceration, decoction (boiling in water), and reflux extraction using organic solvents.[9] Common solvents include ethanol, methanol, and aqueous solutions of these alcohols.[2][9] Acid-water extraction followed by liquid-liquid extraction with a solvent like chloroform is also used to selectively partition the alkaloids.[8]
-
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant matrix, accelerating the extraction process. It offers significantly reduced extraction times and solvent consumption compared to conventional methods.
-
Laser Extraction (LE): A novel and ultrafast method where femtosecond pulsed laser irradiation is applied to a suspension of the plant powder.[10] This process induces cavitation, which rapidly disrupts plant cell walls and releases the intracellular contents, leading to exceptionally high extraction rates.[10]
-
Solid-Phase Extraction (SPE): SPE is used for both extraction and purification. Methods utilizing molecularly imprinted polymers (MIPs) have been developed to selectively bind and isolate matrine from complex extracts.[11] These MIPs are created using matrine as a template molecule, resulting in cavities that are highly selective for matrine and its isomers.[11]
Table 2: Comparison of this compound (Matrine-Type Alkaloid) Extraction Methods
| Method | Solvent(s) | Key Parameters | Yield/Recovery | Purity Achieved | Reference |
|---|---|---|---|---|---|
| Decoction & Ion Exchange | Ethanol-Aqueous Solution | Not specified | Not specified | 81.56% (Matrine) | [9] |
| Microwave-Assisted (MAE) | 60% Ethanol | 500 W, 50°C, 10 min | 14.37 mg/g (Oxymatrine) | Crude Extract | [10] |
| Laser Extraction (LE) | 60% Ethanol | Room Temp, 1 min | 936.8 mg/(g·h) (Oxymatrine) | Crude Extract | [10] |
| Silica-Confined Ionic Liquid SPE | Methanol | Room Temp | 93.4% (Oxymatrine) | High (interference removed) | [12] |
| Molecularly Imprinted SPE | Not specified | Not specified | 89.2% (Matrine) | High (Enrichment factor 29) |[11] |
Purification Techniques
After obtaining a crude extract rich in total alkaloids, various chromatographic techniques are required to separate this compound from its isomers and other impurities.
-
Column Chromatography: This is the most common method for purification. Silica gel and polyamide are frequently used as the stationary phase.[4] Elution with a gradient of solvents (e.g., chloroform-methanol mixtures) separates the compounds based on their polarity.
-
Recrystallization: This technique is often used as a final step to achieve high purity. The semi-purified alkaloid is dissolved in a suitable solvent and allowed to slowly crystallize, leaving impurities behind in the solution.[4]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure standards for research, prep-HPLC is the method of choice. It offers high resolution and can effectively separate structurally similar diastereomers like matrine and this compound.[10]
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of Total Alkaloids
This protocol is adapted from the methodology for extracting oxymatrine from Sophora flavescens.
-
Sample Preparation: Dry the roots of Sophora flavescens at 60°C and grind them into a fine powder (e.g., 200-mesh).
-
Extraction Setup: Place 1.0 g of the dried powder into a microwave extraction vessel.
-
Solvent Addition: Add 20 mL of 60% aqueous ethanol solution to the vessel (achieving a 20:1 liquid-to-material ratio).
-
Microwave Irradiation: Seal the vessel and place it in a microwave extractor. Set the parameters to 500 W power, a temperature of 50°C, and an extraction time of 10 minutes.
-
Post-Extraction: After the cycle is complete, allow the vessel to cool. Centrifuge the resulting suspension to pellet the plant debris.
-
Collection: Collect the supernatant, which contains the crude alkaloid extract. This extract can be concentrated under reduced pressure for further purification.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol describes a general procedure for separating matrine-type alkaloids.
-
Sample Preparation: Take the concentrated crude extract from Protocol 1 and dissolve it in a minimal amount of the initial mobile phase. Alternatively, adsorb the dry extract onto a small amount of silica gel to create a dry powder for loading.
-
Column Packing: Prepare a glass column packed with silica gel (e.g., 200-300 mesh) using a slurry method with a non-polar solvent like hexane or the initial mobile phase.
-
Sample Loading: Carefully load the prepared sample onto the top of the packed silica gel bed.
-
Elution: Begin elution with a solvent system, typically starting with a less polar mixture (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol). A common gradient might be Chloroform:Methanol from 100:1 to 10:1 (v/v).
-
Fraction Collection: Collect the eluate in separate fractions using test tubes.
-
Analysis: Monitor the separation by spotting fractions onto a Thin-Layer Chromatography (TLC) plate and visualizing under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).
-
Pooling and Concentration: Combine the fractions containing the purified target alkaloid (this compound) and concentrate them using a rotary evaporator to yield the isolated compound. Purity can be confirmed by HPLC analysis.
Mandatory Visualizations
Experimental Workflow
References
- 1. Matrine - Wikipedia [en.wikipedia.org]
- 2. Research Progress of Natural Matrine Compounds and Synthetic Matrine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jayuanbio.com [jayuanbio.com]
- 4. A Study on Isolation of Chemical Constituents from Sophora Flavescens Ait. and Their Anti-Glioma Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Phytotoxic Activity of Alkaloids in the Desert Plant Sophora alopecuroides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of matrine and oxymatrine in Sophora subprostata by CE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN111138433A - Method for extracting and purifying matrine from sophora moorcroftianain - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Ultrafast and Highly Efficient Laser Extraction of Matrine and Oxymatrine from Sophora flavescens for the Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrine-imprinted monolithic stationary phase for extraction and purification of matrine from Sophorae flavescentis Ait - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective extraction and separation of oxymatrine from Sophora flavescens Ait. extract by silica-confined ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
Allomatrine: A Technical Guide to its Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allomatrine is a tetracyclic quinolizidine alkaloid and a diastereomer of matrine, both of which are found in plants of the Sophora genus. While matrine has been extensively studied for its diverse pharmacological effects, including anticancer, anti-inflammatory, and antiviral activities, this compound remains a comparatively under-investigated compound.[1] This technical guide provides a comprehensive overview of the current, albeit limited, scientific knowledge regarding the biological activity of this compound. It aims to summarize the available quantitative data, detail relevant experimental protocols, and visualize the known signaling pathways to facilitate further research and drug development efforts centered on this promising natural product.
Anticancer Activity
The most significant biological activity reported for this compound to date is its anticancer potential, specifically against human lung cancer.
Quantitative Data
Currently, specific IC50 values for this compound's cytotoxic effects are not widely published. However, one study on the human lung adenocarcinoma cell line, A549, demonstrated that this compound significantly inhibits cell proliferation and invasion.[2] The effects were attributed to the induction of reactive oxygen species (ROS) production, promotion of apoptosis, and cell cycle arrest at the G2/M phase.[2]
For comparative context, studies on matrine have reported IC50 values across various cancer cell lines, as detailed in the table below. It is crucial to note that these values are for matrine , not this compound, and are provided for informational purposes only, as stereoisomers can exhibit different potencies.
| Cancer Cell Line | Matrine Concentration | Observed Effect | Reference |
| A549 (Lung Cancer) | ≥10 μM | Significant inhibition of cell viability and induction of apoptosis. | [3] |
| HeLa (Cervical Cancer) | 0–10 mM | Dose- and time-dependent inhibition of cell proliferation. | [4] |
| SiHa (Cervical Cancer) | 0–10 mM | Dose- and time-dependent inhibition of cell proliferation. | [4] |
| MCF-7 (Breast Cancer) | 1, 2, or 3 mM | Induction of apoptosis. | [5] |
| BT-474 (Breast Cancer) | 1, 2, or 3 mM | Induction of apoptosis. | [5] |
| MDA-MB-231 (Breast Cancer) | 1, 2, or 3 mM | Induction of apoptosis. | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to screening the anticancer activity of this compound, based on standard laboratory practices and the available information on matrine and this compound.[2][6]
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on cancer cells.
-
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 200 μM) and incubate for 24, 48, and 72 hours.
-
Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 μL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
2. Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Procedure:
-
Treat A549 cells with desired concentrations of this compound for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) to 100 μL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 μL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
3. Cell Cycle Analysis (Flow Cytometry with PI Staining)
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Procedure:
-
Treat A549 cells with this compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix in 70% cold ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
4. Transwell Invasion Assay
-
Objective: To assess the effect of this compound on cancer cell invasion.
-
Procedure:
-
Coat the upper chamber of a Transwell insert with Matrigel.
-
Seed serum-starved A549 cells in the upper chamber in a serum-free medium containing this compound.
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invading cells under a microscope.
-
Signaling Pathways
The anticancer activity of this compound in A549 cells involves the modulation of several key signaling pathways. The compound has been shown to downregulate the phosphorylation of AKT, inhibit the transcriptional activity of NF-κB, and suppress the activity of the ubiquitin-proteasome system.[2] These actions lead to the upregulation of pro-apoptotic genes (caspase-3 and caspase-8) and the downregulation of anti-apoptotic proteins (Survivin and Bcl-2), as well as cell cycle-related proteins (CDK-2) and matrix metalloproteinases (MMP-2/9).[2]
Anticancer signaling pathway of this compound.
Anti-inflammatory and Antiviral Activities
There is currently a significant lack of published research specifically investigating the anti-inflammatory and antiviral properties of this compound. In contrast, its isomer, matrine, has demonstrated notable effects in these areas.
Anti-inflammatory Effects of Matrine: Matrine has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7] Its mechanisms of action often involve the suppression of the NF-κB and MAPK signaling pathways.[7][8]
Antiviral Effects of Matrine: Matrine has been reported to have antiviral activity against a range of viruses, including hepatitis B virus (HBV), coxsackievirus, and influenza virus.[9] The antiviral mechanisms are thought to involve the inhibition of viral replication and the modulation of the host immune response.[9][10]
Given the structural similarity between this compound and matrine, it is plausible that this compound may also possess anti-inflammatory and antiviral properties. However, dedicated screening and mechanistic studies are required to confirm this and to determine its potency and specific mechanisms of action.
Proposed Experimental Workflow for Screening
The following workflow is proposed for the initial screening of this compound for anti-inflammatory and antiviral activities.
References
- 1. Src acts as the target of matrine to inhibit the proliferation of cancer cells by regulating phosphorylation signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Matrine effectively inhibits the proliferation of breast cancer cells through a mechanism related to the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Research progress on the pharmacological effects of matrine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxymatrine Inhibits Influenza A Virus Replication and Inflammation via TLR4, p38 MAPK and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
The Pharmacological Landscape of Allomatrine: A Technical Guide for Researchers
Introduction
Allomatrine, a quinolizidine alkaloid predominantly extracted from the roots of plants from the Sophora genus, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.[1] Often used interchangeably with its stereoisomer, Matrine, this compound has been a staple in traditional Chinese medicine for centuries and is now being rigorously investigated under the lens of modern pharmacology. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the core pharmacological properties of this compound, focusing on its anti-cancer, anti-inflammatory, anti-fibrotic, and antiviral effects. The information is presented with a focus on quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Anti-Cancer Properties
This compound exhibits a broad spectrum of anti-tumor activities across various cancer types. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, inhibition of proliferation and metastasis, and the modulation of key signaling pathways.[1]
Mechanism of Action
This compound's anti-cancer effects are orchestrated through its influence on several critical signaling pathways. A predominant mechanism is the inhibition of the PI3K/Akt/mTOR pathway , which is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and growth.[2] By downregulating the phosphorylation of key components of this pathway, this compound can effectively halt cancer cell progression.[2]
Furthermore, this compound has been shown to induce apoptosis through both the intrinsic and extrinsic pathways. It can modulate the expression of Bcl-2 family proteins, decreasing the levels of anti-apoptotic proteins like Bcl-2 and increasing the expression of pro-apoptotic proteins like Bax, leading to mitochondrial dysfunction and the activation of caspases.[3][4]
The NF-κB signaling pathway , a critical regulator of inflammation and cell survival, is another key target of this compound. By inhibiting the activation of NF-κB, this compound can suppress the expression of downstream genes involved in tumor cell proliferation, angiogenesis, and metastasis.
Signaling Pathway: this compound's Inhibition of the PI3K/Akt/mTOR Pathway
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Quantitative Data: Anti-Cancer Activity of this compound
The following table summarizes the in vitro cytotoxic effects of this compound and its derivatives on various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Matrine | HeLa | Cervical Cancer | 2181 | [5] |
| Matrine | SiHa | Cervical Cancer | 2178 | [5] |
| Matrine Derivative (5i) | A549 | Lung Cancer | 1.6 | [6] |
| Matrine Derivative (50) | A549 | Lung Cancer | 7.58 | [7] |
| Matrine | HCT116 | Colon Cancer | >1000 | [8] |
| Matrine | SW620 | Colon Cancer | >1000 | [8] |
| Matrine | BxPC-3 | Pancreatic Cancer | Dose-dependent inhibition | [4] |
| Matrine | PANC-1 | Pancreatic Cancer | Dose-dependent inhibition | [4] |
In vivo studies have also demonstrated the potent anti-tumor effects of this compound. For instance, in a nude mouse model with HepG2 liver cancer cell xenografts, the combination of Matrine and cisplatin resulted in a tumor inhibition rate of 83.3%.[9] In a separate study on a cervical tumor xenograft model, the combination of Matrine (50 mg/kg) and cisplatin (2 mg/kg) significantly suppressed tumor growth.[5]
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on cancer cells.[10][11][12][13]
-
Methodology:
-
Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.[5]
-
Treatment: The cells are then treated with various concentrations of this compound (e.g., 0.01, 0.1, 1.25, 2.5, 5, 10 mM) and incubated for different time points (e.g., 24, 48, 72 hours).[5][14]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490-570 nm using a microplate reader. The cell viability is calculated as a percentage of the control group.
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Tumor Cell Implantation: Human cancer cells (e.g., HepG2, HeLa) are suspended in a suitable medium and injected subcutaneously into the flank of the mice (e.g., 5x10⁶ cells in 200 µl).[9]
-
Treatment: Once the tumors reach a certain volume (e.g., ~100 mm³), the mice are randomly assigned to different treatment groups: a control group (e.g., saline), an this compound group (e.g., 50 mg/kg, intraperitoneal injection), a positive control group (e.g., cisplatin 2 mg/kg), and a combination therapy group.[5]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is often calculated using the formula: (length × width²)/2.
-
Endpoint Analysis: At the end of the experiment, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Experimental Workflow: In Vivo Anti-Cancer Study
Caption: Workflow for an in vivo tumor xenograft study.
Anti-Inflammatory Properties
This compound demonstrates significant anti-inflammatory effects by modulating the production of inflammatory mediators and regulating immune cell responses.
Mechanism of Action
A primary mechanism underlying this compound's anti-inflammatory activity is the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB/MAPK signaling pathway .[15] Upon stimulation by lipopolysaccharide (LPS), this pathway triggers the production of pro-inflammatory cytokines. This compound can suppress the activation of this pathway, thereby reducing the expression of cytokines such as TNF-α, IL-1β, and IL-6.[15][16]
This compound also influences the polarization of macrophages, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[15] This modulation of macrophage activity contributes to the resolution of inflammation.
Signaling Pathway: this compound's Modulation of the NF-κB Pathway
References
- 1. Frontiers | Matrine: A Promising Natural Product With Various Pharmacological Activities [frontiersin.org]
- 2. Matrine Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrine induces apoptosis in multiple colorectal cancer cell lines in vitro and inhibits tumour growth with minimum side effects in vivo via Bcl-2 and caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrine inhibits proliferation and induces apoptosis of pancreatic cancer cells in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]
- 5. Matrine exerts antitumor activity in cervical cancer by protective autophagy via the Akt/mTOR pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of matrine derivatives containing benzo-α-pyrone structure as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Progress of Natural Matrine Compounds and Synthetic Matrine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of matrine in combination with cisplatin on liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Preventive effects of matrine on LPS-induced inflammation in RAW 264.7 cells and intestinal damage in mice through the TLR4/NF-κB/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Allomatrine and Related Alkaloids: A Technical Guide to Their Effects on Inflammatory Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases. The quest for novel anti-inflammatory agents has led to significant interest in natural products. Among these, alkaloids derived from the plant Sophora flavescens (Ku Shen), have demonstrated potent pharmacological activities, including anti-inflammatory, antiviral, and anti-cancer effects.[1] This technical guide focuses on the molecular mechanisms by which these quinolizidine alkaloids, specifically allomatrine and its related isomers matrine and oxymatrine, modulate core inflammatory signaling pathways.
While much of the detailed mechanistic research has been conducted on matrine and oxymatrine, this compound is a key constituent with established anti-inflammatory properties. This document synthesizes the available data on this class of compounds to provide a comprehensive resource for researchers and drug developers. We will delve into the effects of these alkaloids on the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways. This guide provides quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and development.
The NF-κB Signaling Pathway: A Central Regulator of Inflammation
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, targeting it for degradation. This releases NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and initiate gene transcription.
Matrine alkaloids have been shown to exert significant inhibitory effects on this pathway at multiple key junctures.[2] Studies demonstrate that matrine can suppress the expression of IKKβ and inhibit the phosphorylation of IκBα, thereby preventing NF-κB's nuclear translocation and subsequent activation of inflammatory genes.[3][4]
References
- 1. Research Progress of Natural Matrine Compounds and Synthetic Matrine Derivatives [mdpi.com]
- 2. Research progress on the pharmacological effects of matrine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrine effectively inhibits the proliferation of breast cancer cells through a mechanism related to the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory Effects of Oxymatrine Through Inhibition of Nuclear Factor–kappa B and Mitogen-activated Protein Kinase Activation in Lipopolysaccharide-induced BV2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Antiviral Arsenal of Allomatrine and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allomatrine, a quinolizidine alkaloid derived from the root of Sophora flavescens (Ku Shen), and its synthetic derivatives have emerged as a promising class of compounds with a broad spectrum of antiviral activities. This technical guide provides an in-depth overview of the antiviral properties of this compound and its related compounds against a range of viruses, including Hepatitis B Virus (HBV), Influenza A Virus, and Coxsackievirus B3 (CVB3). The guide details the quantitative antiviral data, experimental methodologies for assessing antiviral efficacy, and the molecular signaling pathways implicated in their mechanism of action.
Quantitative Antiviral Activity
The antiviral efficacy of this compound and its derivatives has been quantified against several key viral pathogens. The following tables summarize the half-maximal inhibitory concentration (IC50) and selectivity index (SI) values, providing a comparative overview of their potency and therapeutic window.
Table 1: Antiviral Activity against Hepatitis B Virus (HBV)
| Compound | Cell Line | Target | IC50 (µM) | CC50 (µM) | SI (CC50/IC50) | Reference |
| Matrine | HepG2.2.15 | HBsAg secretion | >1000 | >1000 | - | [1] |
| Matrine | HepG2.2.15 | HBeAg secretion | >1000 | >1000 | - | [1] |
| Matrine | HepG2.2.15 | HBV DNA replication | 800 (76% inhibition) | >800 | - | [1] |
| Oxymatrine | HepG2.2.15 | HBsAg secretion | 800 (78% inhibition) | >800 | - | [1] |
| Oxymatrine | HepG2.2.15 | HBeAg secretion | 800 (61% inhibition) | >800 | - | [1] |
| Oxymatrine | HepG2.2.15 | HBV DNA replication | 800 (78% inhibition) | >800 | - | [1] |
| Matrine Derivative 4a | HepG2.2.15 | HBeAg secretion | 41.78 | >100 | >2.39 | [2] |
| Matrine Derivative 4d | HepG2.2.15 | HBeAg secretion | 33.68 | >100 | >2.97 | [2] |
| Lamivudine (Control) | HepG2.2.15 | HBeAg secretion | 151.7 | >1000 | >6.59 | [2] |
Table 2: Antiviral Activity against Influenza A Virus
| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | SI (CC50/IC50) | Reference |
| Matrine Derivative 7b | H3N2 | A549 | 5.14 | >100 | >19.45 | [3] |
| Amantadine (Control) | H3N2 | A549 | >10 | - | - | [3] |
Table 3: Antiviral Activity against Coxsackievirus B3 (CVB3)
| Compound | Cell Line | IC50 (mg/mL) | CC50 (mg/mL) | SI (CC50/IC50) | Reference |
| Oxymatrine | HeLa | 0.238 | >1 | >4.2 | [4] |
Experimental Protocols
The evaluation of the antiviral activity of this compound and its derivatives involves a series of standardized in vitro assays. Below are detailed methodologies for key experiments.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is crucial for determining the cytotoxic concentration of the compounds and for calculating the selectivity index.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for a period corresponding to the antiviral assay (e.g., 48-72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.
-
Plaque Reduction Assay
This assay is a standard method for quantifying the inhibitory effect of a compound on viral replication.
-
Principle: The ability of a virus to form plaques (localized areas of cell death) in a cell monolayer is inhibited in the presence of an antiviral compound. The reduction in the number of plaques is proportional to the antiviral activity.
-
Protocol:
-
Seed host cells (e.g., MDCK for influenza virus) in 6-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.
-
Infect the cell monolayers with the virus-compound mixture and incubate for 1 hour to allow for viral adsorption.
-
Remove the inoculum and overlay the cells with a medium containing 1% low-melting-point agarose and the corresponding concentration of the test compound.
-
Incubate the plates at 37°C until plaques are visible (typically 2-3 days).
-
Fix the cells with 4% paraformaldehyde and stain with a solution of crystal violet to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).
-
The IC50 value is determined as the concentration of the compound that reduces the number of plaques by 50%.
-
Quantitative PCR (qPCR) for HBV DNA Quantification
This method is used to specifically measure the amount of viral DNA, providing a direct measure of viral replication.
-
Principle: Real-time PCR is used to amplify and simultaneously quantify a targeted DNA molecule. For HBV, specific primers are used to amplify a region of the viral genome. The amount of amplified product is measured in real-time using a fluorescent dye or probe.
-
Protocol:
-
Culture HepG2.2.15 cells (which stably produce HBV particles) in the presence of different concentrations of the test compound for a specified period (e.g., 6 days).
-
Collect the cell culture supernatant.
-
Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.
-
Prepare a qPCR reaction mixture containing the extracted DNA, HBV-specific primers, a fluorescent probe (e.g., TaqMan), and qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
A standard curve is generated using known concentrations of a plasmid containing the HBV target sequence.
-
The amount of HBV DNA in the samples is quantified by comparing their amplification data to the standard curve.
-
Western Blot for Viral Protein Expression
This technique is used to detect and quantify specific viral proteins in infected cells, providing insight into the compound's effect on viral protein synthesis.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific antibodies against the viral protein of interest.
-
Protocol:
-
Infect cells with the virus and treat with the test compound.
-
After the desired incubation period, lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the viral protein of interest.
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
The intensity of the bands corresponding to the viral protein can be quantified and compared between treated and untreated samples.
-
Signaling Pathways and Mechanism of Action
The antiviral effects of this compound and its derivatives are often attributed to their ability to modulate host cellular signaling pathways that are crucial for viral replication and the host immune response.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and immune responses and is often hijacked by viruses to facilitate their replication. Matrine and its analogs have been shown to inhibit the activation of the NF-κB pathway.[5]
-
Mechanism: In the context of viral infection, pathogen-associated molecular patterns (PAMPs) are recognized by pattern recognition receptors (PRRs), leading to the activation of a signaling cascade that culminates in the phosphorylation and degradation of IκBα. This releases the NF-κB p50/p65 dimer, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory cytokines and other genes that can support viral replication. This compound and its derivatives can interfere with this pathway, potentially by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression.
Modulation of Interferon Signaling Pathway
The interferon (IFN) system is a critical component of the innate immune response to viral infections. Matrine has been shown to modulate the IFN signaling pathway, which can contribute to its antiviral effects.
-
Mechanism: Upon viral infection, host cells produce interferons, which bind to their receptors on neighboring cells, activating the JAK-STAT signaling pathway. This leads to the phosphorylation of STAT proteins, which then translocate to the nucleus and induce the expression of hundreds of interferon-stimulated genes (ISGs) that have antiviral functions. Some studies suggest that matrine can enhance the production of type I interferons (IFN-α/β) and upregulate the expression of key components of the IFN signaling pathway, thereby potentiating the antiviral state of the host cells.[6]
References
- 1. Oxymatrine Inhibition of Hepatitis B Virus Replication Through ERK1/2 Pathway and HNF1α and HNF4α Block <em>in vitro</em> - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential mechanism underlying the effect of matrine on COVID-19 patients revealed through network pharmacological approaches and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Small Molecule Combinations against Respiratory Syncytial Virus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-herpes simplex virus activity of alkaloids isolated from Stephania cepharantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antiviral activity against dengue virus of diverse classes of algal sulfated polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
Allomatrine's In Vitro Assault on Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Allomatrine, a quinolizidine alkaloid derived from the traditional Chinese medical herb Sophora flavescens, has garnered significant attention for its potential as an anticancer agent. Extensive in vitro studies have demonstrated its cytotoxic effects across a broad spectrum of tumor cell lines. This technical guide synthesizes the current understanding of this compound's in vitro cytotoxicity, providing a comprehensive overview of its quantitative effects, the experimental protocols used for its evaluation, and the intricate signaling pathways it modulates.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. These values are influenced by the specific cancer cell line and the duration of treatment. The following tables summarize the reported IC50 values of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (mM) | Incubation Time (h) | Citation |
| HeLa | Cervical Cancer | 2.181 | 24 | [1] |
| SiHa | Cervical Cancer | 2.178 | 24 | [1] |
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |
| A549 | Non-small cell lung cancer | ≥10 | Not Specified | [2] |
Experimental Protocols
The investigation of this compound's in vitro cytotoxicity relies on a suite of well-established experimental protocols. These assays are crucial for quantifying cell viability, proliferation, apoptosis, and cell cycle distribution.
Cell Viability and Proliferation Assays
1. MTT Assay: This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for specific durations (e.g., 24, 48, 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
-
2. CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) assay is another colorimetric method for the determination of cell viability in cell proliferation and cytotoxicity assays.
-
Principle: The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in cells to give a yellow-colored formazan dye. The amount of the formazan dye generated by the activity of dehydrogenases in cells is directly proportional to the number of living cells.
-
Protocol:
-
Plate and treat cells with this compound as described for the MTT assay.
-
Following the treatment period, add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability relative to the control group.
-
Apoptosis Assays
1. Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: This is a standard method to detect and quantify apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. The cell population can be distinguished into four groups: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
2. DAPI Staining: 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to observe nuclear changes characteristic of apoptosis.
-
Principle: Apoptotic cells exhibit characteristic nuclear changes, including chromatin condensation and nuclear fragmentation, which can be visualized by DAPI staining.
-
Protocol:
-
Grow and treat cells on coverslips.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Stain the cells with DAPI solution.
-
Mount the coverslips on microscope slides and observe the nuclear morphology under a fluorescence microscope.
-
Cell Cycle Analysis
Flow Cytometry with Propidium Iodide (PI) Staining: This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Principle: PI stoichiometrically binds to DNA, so the amount of fluorescence emitted is directly proportional to the DNA content of the cells. This allows for the discrimination of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.
-
Protocol:
-
Treat cells with this compound.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and treat them with RNase A to remove RNA.
-
Stain the cells with PI solution.
-
Analyze the DNA content of the cells by flow cytometry.
-
Signaling Pathways Modulated by this compound
This compound exerts its cytotoxic effects by modulating a complex network of intracellular signaling pathways that govern cell survival, proliferation, and apoptosis. The following diagrams illustrate the key pathways affected by this compound.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway, leading to decreased cell viability.[3]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling cascade that regulates cell proliferation and survival. Inhibition of this pathway by this compound contributes to its anticancer effects.[4]
Apoptosis Signaling Pathways
This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the expression of key apoptosis-related proteins, including the Bcl-2 family proteins and caspases.
The Bcl-2 family of proteins, which includes anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax, are critical regulators of the intrinsic apoptotic pathway. This compound has been observed to decrease the expression of Bcl-2 and increase the expression of Bax, thereby promoting the release of cytochrome c from the mitochondria and activating the caspase cascade.[5]
The extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8. This compound has been shown to upregulate the expression of Fas, a key death receptor, and activate caspase-8.[6][7]
Activated initiator caspases (caspase-8 and caspase-9) then cleave and activate executioner caspases, such as caspase-3, which in turn cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[5][7]
References
- 1. Matrine exerts antitumor activity in cervical cancer by protective autophagy via the Akt/mTOR pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrine induces apoptosis via targeting CCR7 and enhances the effect of anticancer drugs in non-small cell lung cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrine Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The use of matrine to inhibit osteosarcoma cell proliferation via the regulation of the MAPK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrine inhibits proliferation and induces apoptosis of the androgen‑independent prostate cancer cell line PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrine inhibits ovarian cancer cell viability and promotes apoptosis by regulating the ERK/JNK signaling pathway via p38MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrine inhibits proliferation and induces apoptosis of pancreatic cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Allomatrine's Role in Modulating Immune Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allomatrine, a quinolizidine alkaloid derived from the root of the traditional Chinese herb Sophora flavescens (Kushen), has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anti-viral, anti-fibrotic, and anti-cancer effects[1][2]. This technical guide provides an in-depth exploration of the mechanisms through which this compound and its closely related derivative, oxymatrine (OMT), modulate complex immune responses. The terms matrine and this compound are often used interchangeably in scientific literature, with both demonstrating profound immunomodulatory capabilities. This document synthesizes current research to serve as a resource for professionals in immunology and drug development, detailing the compound's effects on innate and adaptive immunity, summarizing quantitative data, outlining key experimental protocols, and visualizing the critical signaling pathways involved.
Modulation of Innate Immunity
This compound exerts significant influence over the innate immune system, primarily by targeting key cells like macrophages and microglia and by interfering with foundational inflammatory signaling pathways such as the Toll-like receptor (TLR) and NF-κB cascades.
Macrophage Polarization
Macrophages, highly plastic cells, can be polarized into a pro-inflammatory M1 phenotype or an anti-inflammatory M2 phenotype[3][4]. This compound has been shown to modulate this balance, a critical factor in the inflammatory tumor microenvironment and other inflammatory conditions[5][6].
-
Inhibition of M1 Polarization : In conditions like sepsis-induced lung injury, this compound inhibits the infiltration of M1 macrophages[7]. The M1 phenotype is typically activated by stimuli like lipopolysaccharide (LPS) and is responsible for secreting pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6[3].
-
Promotion of M2 Polarization : this compound promotes the M2 phenotype, which is associated with tissue repair and the resolution of inflammation[7]. In the context of lung cancer, matrine was found to inhibit the polarization of tumor-associated macrophages (TAMs) towards the M2-like phenotype, which is known to promote metastasis[8]. This suggests a context-dependent regulation. Matrine treatment decreased the expression of the M2 marker CD206 and reduced the production of anti-inflammatory cytokines associated with M2 macrophages, such as IL-4 and IL-10, in a lung cancer model[8].
Toll-Like Receptor (TLR) and NF-κB Signaling
Toll-like receptors (TLRs) are pattern recognition receptors crucial for initiating innate immune responses[9][10][11]. The NF-κB signaling pathway is a central hub for regulating genes involved in inflammation, cell survival, and immune responses[12][13]. This compound consistently demonstrates an inhibitory effect on this axis.
-
HMGB1/TLR4/NF-κB Pathway : In the context of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, matrine treatment significantly reduced the expression of the inflammatory mediator HMGB1 and its receptor TLR4 in the central nervous system (CNS)[14]. This was associated with the downregulation of downstream signaling molecules MyD88 and TRAF6, leading to reduced phosphorylation of NF-κB p65 and an increase in the inhibitory molecule IκB-α[14].
-
Direct NF-κB Inhibition : this compound directly targets the NF-κB pathway in various cell types. In LPS-stimulated microglia, oxymatrine prevents the phosphorylation and subsequent degradation of I-κBα, which in turn blocks the translocation of the p65 subunit of NF-κB to the nucleus[15]. This action is critical for shutting down the expression of NF-κB-dependent genes, including those for iNOS, COX-2, and numerous pro-inflammatory cytokines[15].
References
- 1. What is the mechanism of Matrine? [synapse.patsnap.com]
- 2. Synthesis, characterization and in vitro biological evaluation of two matrine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxymatrine blocks the NLRP3 inflammasome pathway, partly downregulating the inflammatory responses of M1 macrophages differentiated from THP-1 monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polarization dictates iron handling by inflammatory and alternatively activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Material Stiffness in Cooperation with Macrophage Paracrine Signals Determines the Tenogenic Differentiation of Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Matrine Attenuates Lung Injury by Modulating Macrophage Polarization and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrine suppresses lung cancer metastasis via targeting M2-like tumour-associated-macrophages polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toll-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toll-like receptor - Wikipedia [en.wikipedia.org]
- 11. Toll-Like Receptors (TLRs): Structure, Functions, Signaling, and Role of Their Polymorphisms in Colorectal Cancer Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matrine effectively inhibits the proliferation of breast cancer cells through a mechanism related to the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation of the HMGB1/TLR4/NF-κB signaling pathway in the CNS by matrine in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory Effects of Oxymatrine Through Inhibition of Nuclear Factor–kappa B and Mitogen-activated Protein Kinase Activation in Lipopolysaccharide-induced BV2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Alkaloid: A Technical Guide to the Discovery and Biosynthesis of Allomatrine in Sophora Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allomatrine, a tetracyclic quinolizidine alkaloid and a diastereomer of the more abundant matrine, is a constituent of various Sophora species, plants with a long history in traditional medicine. While research has predominantly focused on matrine and its N-oxide, oxymatrine, this compound is gaining attention for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its discovery, proposed biosynthetic pathway, and the experimental methodologies crucial for its study. Quantitative data on its occurrence are presented, and key experimental protocols are detailed to facilitate further research into this promising natural product.
Discovery and Occurrence
This compound is a stereoisomer of matrine, characterized by a trans, trans, anti configuration of its quinolizidine rings.[1] While matrine is often the most abundant of the matrine-type alkaloids in Sophora species, this compound is typically present in lower concentrations.[1] Its discovery is intrinsically linked to the broader investigation of the alkaloidal content of Sophora plants, which have been a source of traditional medicines for centuries.[2][3] The isolation and characterization of this compound have been achieved through various chromatographic and spectroscopic techniques, distinguishing it from its other natural diastereomers, matrine (cis, cis, anti) and isomatrine (cis, cis, syn).[1][4]
Biosynthesis of this compound
The biosynthetic pathway of this compound in Sophora species has not been fully elucidated with direct enzymatic evidence for every step. However, based on studies of quinolizidine alkaloid biosynthesis in general and the proposed pathway for its diastereomer, matrine, a comprehensive hypothetical pathway can be constructed. The biosynthesis originates from the amino acid L-lysine.[2][3]
The key steps are proposed as follows:
-
Decarboxylation of L-lysine: The pathway is initiated by the enzymatic decarboxylation of L-lysine to form cadaverine. This reaction is catalyzed by lysine decarboxylase (LDC).[2][5]
-
Oxidative Deamination and Cyclization: Cadaverine undergoes oxidative deamination, likely catalyzed by a diamine oxidase, to yield 5-aminopentanal, which spontaneously cyclizes to form the unstable imine, Δ¹-piperideine.[1][3]
-
Formation of the Quinolizidine Skeleton: Subsequent enzymatic steps, which are not yet fully characterized, are proposed to involve the condensation of three molecules derived from Δ¹-piperideine to assemble the core tetracyclic structure of the matrine-type alkaloids.[3]
-
Formation of Matrine: It is hypothesized that these precursors are enzymatically converted to matrine. The precise intermediates and enzymes involved in the formation of the four rings are still under investigation.
-
Isomerization to this compound: It is proposed that this compound is formed via the enzymatic isomerization of matrine. While direct evidence for an "this compound synthase" is absent, the chemical conversion of matrine to the more thermodynamically stable this compound has been demonstrated using catalysts, suggesting a plausible biological equivalent.[6]
Below is a diagram illustrating the proposed biosynthetic pathway of this compound.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Pyridine Dearomatization Approach to the Matrine-type Lupin Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Allomatrine's Interaction with Specific Protein Targets: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allomatrine, a quinolizidine alkaloid extracted from the root of Sophora flavescens Ait. (kushen), has garnered significant attention in recent years for its diverse pharmacological activities. Traditionally used in Chinese medicine, modern research has begun to elucidate the molecular mechanisms underlying its therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of this compound's interactions with specific protein targets, focusing on its anti-cancer, anti-inflammatory, and antiviral properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound (often referred to as matrine in the cited literature) on various cancer cell lines and its modulation of key protein expression and cytokine levels.
Table 1: Cytotoxic Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| A549 | Human Lung Carcinoma | < 0.5 mg/mL | 72 h | [1] |
| SMMC-7721 | Human Hepatoma | > 1.0 mg/mL | 72 h | [1] |
| MCF-7 | Human Breast Adenocarcinoma | 1.38 ± 0.09 mg/mL | Not Specified | [2] |
| MCF-7/ADR | Human Adriamycin-resistant Breast Cancer | 0.92 mg/mL | Not Specified | [2] |
| HepG2 | Human Hepatocellular Carcinoma | Not specified, but significant inhibition at 0.5, 1.0, and 2.0 mg/mL | 24, 48, 72 h | [3] |
| Hep3B | Human Hepatoma | 312.53 mg/L | 72 h | [4] |
Table 2: Modulation of Protein Expression and Apoptosis by this compound
| Cell Line | Target Protein/Process | Effect of this compound | Quantitative Change | Reference |
| A549, SMMC-7721 | Bcl-2 | Down-regulation | Dose-dependent decrease | [1] |
| A549, SMMC-7721 | Bax | Up-regulation | Dose-dependent increase | [1] |
| HepG2 | Apoptosis Rate | Induction | 28.91% at 0.5 mg/mL, 34.36% at 1.0 mg/mL, 38.80% at 2.0 mg/mL | [3] |
| HepG2 | Bax mRNA | Up-regulation | Dose- and time-dependent increase | [3] |
| MCF-7 | Apoptosis Rate | Induction | 56.04% (2 mM), 64.28% (4 mM), 72.81% (8 mM) | [5] |
| MCF-7 | p-AKT | Down-regulation | Significant inhibition | [5] |
| MCF-7 | p-mTOR | Down-regulation | Significant inhibition | [5] |
| Vascular Smooth Muscle Cells | NF-κB | Down-regulation | Significant decrease in relative protein expression | [6] |
Table 3: Anti-inflammatory Effects of this compound
| Cell Line | Cytokine | Effect of this compound | Quantitative Change | Reference |
| HaCaT | IL-1β | Inhibition of SP-induced production | Significant inhibition at 5-100 µg/mL | [7] |
| HaCaT | IL-8 | Inhibition of SP-induced production | Significant inhibition at 5-100 µg/mL | [7] |
| HaCaT | MCP-1 | Inhibition of SP-induced production | Significant inhibition at 5-100 µg/mL | [7] |
| HaCaT | IFN-γ | Increased production | Significant increase at 5-100 µg/mL | [7] |
| Vascular Smooth Muscle Cells | IL-1β mRNA | Down-regulation | Significant decrease | [6] |
| Vascular Smooth Muscle Cells | IL-6 mRNA | Down-regulation | Significant decrease | [6] |
| Vascular Smooth Muscle Cells | TNF-α mRNA | Down-regulation | Significant decrease | [6] |
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, inflammation, and viral replication.
PI3K/AKT/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway in various cancer cells. For instance, in breast cancer MCF-7 cells, this compound significantly suppresses the phosphorylation of both AKT and mTOR, leading to induced apoptosis and autophagy[5].
Apoptosis Signaling Pathway
This compound can induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. It modulates the expression of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax[1]. This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in programmed cell death.
NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway plays a critical role in regulating the inflammatory response. This compound has been demonstrated to exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. In vascular smooth muscle cells, this compound treatment leads to a significant reduction in the protein expression of NF-κB, which in turn suppresses the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α[6].
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is based on the methodology used to assess the cytotoxic effects of this compound on various cancer cell lines[3].
-
Cell Seeding: Plate cells (e.g., HepG2, A549, MCF-7) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.25, 0.5, 1.0, 2.0 mg/mL) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group and determine the IC50 value.
Western Blot Analysis
This protocol is a general representation of the methods used to analyze protein expression changes induced by this compound[1][5].
-
Cell Lysis: Treat cells with this compound at desired concentrations and time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, p-AKT, total AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection of apoptosis by flow cytometry, as employed in studies investigating this compound's pro-apoptotic effects[3][5].
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Quantitative Real-Time PCR (qPCR) for Cytokine Expression
This protocol outlines the general steps for measuring changes in cytokine mRNA levels in response to this compound treatment[6].
-
Cell Treatment and RNA Extraction: Treat cells (e.g., HaCaT, vascular smooth muscle cells) with this compound. Extract total RNA from the cells using a suitable RNA isolation kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using a qPCR system with SYBR Green or a probe-based assay. Use primers specific for the target cytokine genes (e.g., IL-1β, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Conclusion
This compound demonstrates significant potential as a therapeutic agent due to its ability to interact with and modulate multiple key protein targets and signaling pathways. Its capacity to induce apoptosis in cancer cells, suppress inflammatory responses, and potentially inhibit viral replication highlights its pleiotropic pharmacological profile. The quantitative data and detailed methodologies presented in this guide offer a solid foundation for further research into the precise mechanisms of action of this compound and its derivatives. Future studies should focus on elucidating more specific protein-drug interactions, exploring its efficacy in in vivo models, and optimizing its therapeutic index for potential clinical applications. The continued investigation of this promising natural product is warranted to fully unlock its therapeutic potential in the treatment of cancer, inflammatory diseases, and viral infections.
References
- 1. Matrine exerts anti-breast cancer activity by mediating apoptosis and protective autophagy via the AKT/mTOR pathway in MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor effect of matrine in human hepatoma G2 cells by inducing apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor effect of matrine in human hepatoma G2 cells by inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Natural products of traditional Chinese medicine treat atherosclerosis by regulating inflammatory and oxidative stress pathways [frontiersin.org]
- 6. Matrine ameliorates the inflammatory response and lipid metabolism in vascular smooth muscle cells through the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of matrine on the expression of substance P receptor and inflammatory cytokines production in human skin keratinocytes and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Allomatrine: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allomatrine, a quinolizidine alkaloid derived from the traditional Chinese herb Sophora flavescens, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth investigation into the therapeutic potential of this compound, with a primary focus on its anticancer, anti-inflammatory, and antiviral properties. We present a comprehensive summary of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the core signaling pathways modulated by this promising natural compound. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating a deeper understanding of this compound's mechanisms of action and guiding future translational research.
Introduction
This compound, often referred to as matrine in the scientific literature, is a natural alkaloid with a long history of use in traditional medicine.[1][2][3] Modern pharmacological research has revealed its broad spectrum of biological effects, including anti-tumor, anti-inflammatory, antiviral, and immunomodulatory activities.[1][4][5][6] These effects are attributed to its ability to modulate multiple cellular signaling pathways, such as the PI3K/Akt, NF-κB, and MAPK pathways.[1][4][7][8] This guide synthesizes the current preclinical data on this compound, offering a detailed overview of its therapeutic promise.
Quantitative Data on Therapeutic Efficacy
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound across various therapeutic areas.
Anticancer Activity
This compound has demonstrated significant cytotoxic and anti-proliferative effects against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are presented in Table 1.
Table 1: In Vitro Anticancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-small cell lung cancer | 7.58 ± 2.47 (72h) | [3] |
| HepG2 | Hepatocellular carcinoma | 9.1 ± 1.2 | [3] |
| SMMC-7721 | Hepatocellular carcinoma | 9.0 ± 1.4 | [3] |
| CNE2 | Nasopharyngeal carcinoma | 7.8 ± 0.8 | [3] |
| MCF-7 | Breast Cancer | 1.38 ± 0.09 mg/mL | [7] |
In vivo studies using xenograft models have further substantiated the anticancer potential of this compound. Table 2 summarizes the findings from a representative in vivo study.
Table 2: In Vivo Anticancer Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Hepatocellular Carcinoma | Nude mice with xenografts | Matrine + Cisplatin | Significant reduction in tumor volume and weight | [9] |
| Non-small cell lung cancer | Nude mice with A549/DDP xenografts | Matrine (2.0 mg/mL) | Significant inhibition of tumor growth | [10] |
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.
Table 3: In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Assay | IC50 (µg/mL) | Reference |
| RAW 264.7 | LPS-induced NO production | 24.90 ± 0.86 | [11] |
| HaCaT and Fibroblasts | SP-induced IL-1β, IL-8, MCP-1 production | 5-100 (inhibition observed) | [12] |
Antiviral Activity
This compound and its derivatives have shown promising activity against a variety of viruses.
Table 4: In Vitro Antiviral Activity of this compound and its Derivatives
| Virus | Cell Line | Compound | EC50/IC50 (µM) | Reference |
| Coxsackie virus B3 (CVB3) | Vero | Matrine derivatives | 26.62–252.18 | [13][14] |
| Influenza virus A/Hanfang/359/95 (H3N2) | MDCK | Matrine derivatives | 63.07–242.46 | [13][14] |
Toxicology Data
Understanding the toxicological profile of a compound is crucial for its development as a therapeutic agent.
Table 5: Acute Toxicity of this compound
| Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Mice | Intraperitoneal | 83.21 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.[4][15][16][17][18]
Objective: To determine the IC50 value of this compound in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
This compound (Matrine)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization solution
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in complete medium until they reach 80-90% confluency.
-
Trypsinize the cells, count them using a hemocytometer, and adjust the cell suspension to the desired density (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration.
-
Prepare a series of dilutions of this compound in complete culture medium at various concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only) and a blank control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
-
In Vivo Tumor Xenograft Study
This protocol describes the establishment of a subcutaneous tumor xenograft model in mice to evaluate the in vivo anticancer efficacy of this compound.[19][20][21][22][23][24][25]
Objective: To assess the effect of this compound on tumor growth in a murine model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
This compound (Matrine)
-
Sterile PBS or saline
-
Matrigel (optional)
-
Syringes and needles (25-27 gauge)
-
Calipers
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
Procedure:
-
Cell Preparation:
-
Culture cancer cells to 80-90% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or serum-free medium at a concentration of 1-5 x 10^7 cells/mL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel on ice to enhance tumor formation.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Prepare the this compound solution for injection at the desired concentration.
-
Administer this compound to the treatment group via the desired route (e.g., intraperitoneal, intravenous, or oral gavage) according to the planned dosing schedule. The control group should receive the vehicle.
-
-
Endpoint and Tissue Collection:
-
Continue treatment and monitoring until the tumors in the control group reach a predetermined size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
(Optional) Process the tumor tissue for further analysis (e.g., histology, western blotting).
-
-
Data Analysis:
-
Plot tumor growth curves for each group.
-
Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are mediated through its interaction with various intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these key pathways and a typical experimental workflow.
PI3K/Akt Signaling Pathway
This compound has been shown to inhibit the PI3K/Akt signaling pathway, which is a critical regulator of cell survival, proliferation, and growth.[26][27][28][29][30]
Caption: this compound inhibits the PI3K/Akt pathway, leading to decreased cell proliferation and survival.
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a crucial role in inflammation and cancer. This compound has been found to suppress its activation.[31][32][33][34]
Caption: this compound suppresses inflammation by inhibiting the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli. This compound can modulate this pathway to exert its therapeutic effects.[12][35][36][37]
Caption: this compound modulates the MAPK signaling cascade to influence cellular responses like apoptosis.
Experimental Workflow for In Vitro and In Vivo Anticancer Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of this compound's anticancer properties.
Caption: A typical workflow for preclinical evaluation of this compound's anticancer effects.
Conclusion and Future Directions
This compound has demonstrated significant therapeutic potential in preclinical models of cancer, inflammation, and viral infections. Its multifaceted mechanism of action, involving the modulation of key signaling pathways, makes it an attractive candidate for further drug development. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to build upon.
Future research should focus on several key areas. Firstly, more comprehensive in vivo studies are needed to establish optimal dosing regimens and to evaluate the long-term efficacy and safety of this compound. Secondly, further investigation into its mechanism of action, particularly the identification of direct molecular targets, will be crucial for rational drug design and the development of more potent derivatives. Finally, well-designed clinical trials are warranted to translate the promising preclinical findings into tangible benefits for patients. While some clinical trials have been conducted, more rigorous and larger-scale studies are necessary to definitively establish its therapeutic role. The information compiled in this technical guide aims to facilitate and accelerate these future research endeavors.
References
- 1. Matrine Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research Progress of Natural Matrine Compounds and Synthetic Matrine Derivatives | MDPI [mdpi.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Anti-cancer effects of oxymatrine are mediated through multiple molecular mechanism(s) in tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research progress on the pharmacological effects of matrine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Potential of Matrine in the Treatment of Breast Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrine: A Promising Natural Product With Various Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Matrine alkaloids modulating DNA damage repair in chemoresistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 14. Item - Antiviral Matrine-Type Alkaloids from the Rhizomes of Sophora tonkinensis - American Chemical Society - Figshare [acs.figshare.com]
- 15. researchhub.com [researchhub.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 19. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 20. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. corning.com [corning.com]
- 22. Murine Models to Evaluate Novel and Conventional Therapeutic Strategies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. BiTE® Xenograft Protocol [protocols.io]
- 25. ROADMAPS: An Online Database of Response Data, Dosing Regimens, and Toxicities of Approved Oncology Drugs as Single Agents to Guide Preclinical In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 30. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 31. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 32. The NF‐κB‐signalling pathway in mare's endometrium infiltrated with the inflammatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. creative-diagnostics.com [creative-diagnostics.com]
- 35. researchgate.net [researchgate.net]
- 36. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Mitogen-activated protein kinase - Wikipedia [en.wikipedia.org]
Allomatrine's Effect on Gene Expression In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allomatrine, a quinolizidine alkaloid extracted from the root of Sophora flavescens, has garnered significant attention in biomedical research for its diverse pharmacological activities. In vitro studies have demonstrated its potent anti-tumor, anti-inflammatory, and antiviral properties. A growing body of evidence indicates that this compound exerts these effects by modulating the expression of a wide array of genes critical to cell survival, proliferation, apoptosis, and immune response. This technical guide provides an in-depth overview of the in vitro effects of this compound on gene expression, with a focus on detailed experimental protocols, quantitative data summarization, and visualization of the core signaling pathways involved.
Core Mechanisms of Action: Modulation of Gene Expression
This compound's therapeutic potential is largely attributed to its ability to regulate key signaling pathways, thereby altering the expression of downstream target genes. The primary pathways influenced by this compound in vitro include the PI3K/Akt, NF-κB, and JAK/STAT signaling cascades. By targeting these pathways, this compound can induce apoptosis in cancer cells, inhibit inflammatory responses, and suppress viral replication.
Pro-Apoptotic Effects
A significant focus of in vitro research has been on this compound's ability to induce programmed cell death, or apoptosis, in various cancer cell lines. This is achieved through the differential regulation of pro- and anti-apoptotic genes.
Anti-Inflammatory and Antiviral Effects
This compound has been shown to mitigate inflammatory responses by downregulating the expression of pro-inflammatory cytokines. Furthermore, it exhibits antiviral activity by modulating host gene expression to inhibit viral replication and promote an antiviral state.
Quantitative Analysis of this compound-Induced Gene Expression Changes
The following tables summarize the quantitative data from various in vitro studies, providing a comparative overview of this compound's effect on gene and protein expression across different cell lines and experimental conditions.
Table 1: Effect of this compound on Apoptosis-Related Gene and Protein Expression
| Cell Line | This compound Concentration | Duration of Treatment | Gene/Protein | Change in Expression | Analytical Method |
| A549 (Lung Cancer) | 0, 250, 500 µg/ml | 48 hours | Bcl-2 | Dose-dependent decrease | Western Blot |
| A549 (Lung Cancer) | 0, 250, 500 µg/ml | 48 hours | Bax | Dose-dependent increase | Western Blot |
| A549 (Lung Cancer) | 0, 250, 500 µg/ml | 48 hours | Caspase-3 | Dose-dependent increase in cleaved form | Western Blot |
| A549 (Lung Cancer) | 0, 250, 500 µg/ml | Not Specified | Survivin | Downregulated | Real-time PCR, Western Blot |
| SK-MEL-2 (Melanoma) | 0, 250, 500 µg/ml | 48 hours | Caspase-3/7 | Dose-dependent increase in activity | Caspase-Glo 3/7 Assay |
| A375 (Melanoma) | 0, 250, 500 µg/ml | 48 hours | Caspase-3/7 | Dose-dependent increase in activity | Caspase-Glo 3/7 Assay |
| MAC-T (Bovine Mammary Epithelial) | 2 mg/mL | Time-dependent | Apoptosis Rate | Time-dependent increase | Flow Cytometry |
| A549/DDP (Cisplatin-resistant Lung Cancer) | Not Specified | Not Specified | Bcl-2 | Significant decrease | Western Blot |
| A549/DDP (Cisplatin-resistant Lung Cancer) | Not Specified | Not Specified | Bax | Elevated levels | Western Blot |
| A549/DDP (Cisplatin-resistant Lung Cancer) | Not Specified | Not Specified | Cleaved caspase-3/caspase-3 ratio | Increased | Western Blot |
Table 2: Effect of this compound on Cell Cycle and Metastasis-Related Gene and Protein Expression
| Cell Line | This compound Concentration | Duration of Treatment | Gene/Protein | Change in Expression | Analytical Method |
| A549 (Lung Cancer) | Not Specified | Not Specified | CDK-2 | Downregulated | Real-time PCR, Western Blot |
| A549 (Lung Cancer) | Not Specified | Not Specified | MMP-2/9 | Downregulated | Real-time PCR, Western Blot |
| Bladder Cancer Cells | 0.25, 0.5, 1.0 mg/mL | 24 hours | p16, p21, p27 | Dose-dependent increase | Not Specified |
| Bladder Cancer Cells | 0.25, 0.5, 1.0 mg/mL | 24 hours | MMP-2, MMP-9 | Dose-dependent decrease | Not Specified |
Table 3: Effect of this compound on Inflammatory and Antiviral Gene Expression
| Cell Line | This compound Concentration | Duration of Treatment | Gene/Protein | Change in Expression | Analytical Method |
| Porcine Alveolar Macrophages (PAMs) | Not Specified | 12 hours post-infection | TLR3, TLR4, TNF-α | Downregulated | Not Specified |
| MAC-T (Bovine Mammary Epithelial) | 2 mg/mL | 8 hours | IL6, TNF, IL1β | Decreased expression | Transcriptome Analysis |
Detailed Experimental Protocols
The following sections provide representative protocols for key in vitro assays used to assess the effect of this compound on gene expression. These are generalized protocols based on methodologies reported in multiple studies and should be optimized for specific cell lines and experimental conditions.
Cell Culture and this compound Treatment
-
Cell Lines: Human cancer cell lines such as A549 (lung carcinoma), SK-MEL-2 (melanoma), A375 (melanoma), and non-cancerous cell lines like MAC-T (bovine mammary epithelial) are commonly used.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: this compound is dissolved in a suitable solvent, such as DMSO or PBS, to create a stock solution. The stock solution is then diluted in culture medium to the desired final concentrations for treatment.
-
Treatment: Cells are seeded in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or culture flasks) and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of this compound or the vehicle control. The duration of treatment typically ranges from 24 to 72 hours, depending on the specific assay.
Cell Viability Assay (MTT/CCK-8)
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight.
-
Treatment: Treat the cells with a series of this compound concentrations for the desired time period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add 10 µL of MTT (5 mg/mL) or CCK-8 solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control group.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Preparation: Seed cells in 6-well plates and treat with this compound for the specified duration.
-
Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction: Isolate total RNA from this compound-treated and control cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, gene-specific primers, and the synthesized cDNA as a template.
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Use the 2-ΔΔCt method to calculate the relative fold change in gene expression, normalizing to a stable housekeeping gene (e.g., GAPDH or β-actin).
Protein Expression Analysis by Western Blot
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Visualization of this compound-Modulated Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the resulting impact on gene expression.
Conclusion
This compound demonstrates significant and diverse effects on gene expression in vitro, primarily through the modulation of key signaling pathways such as PI3K/Akt and NF-κB. Its ability to induce apoptosis in cancer cells and suppress inflammatory and viral gene expression underscores its therapeutic potential. The quantitative data and standardized protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the pharmacological properties of this compound. Future in vitro and in vivo studies are warranted to fully elucidate the complex molecular mechanisms of this compound and to translate these promising preclinical findings into clinical applications.
Allomatrine: A Technical Guide to its Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allomatrine, a tetracyclic quinolizidine alkaloid, is a natural product isolated from the bark of Sophora japonica.[1][2] It is a diastereomer of matrine and has garnered significant interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the fundamental chemical and physical properties of this compound, alongside detailed methodologies for its analysis and for investigating its biological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of this promising compound.
Chemical and Physical Properties
This compound presents as a solid, white to off-white powder.[2][3] Its core chemical and physical characteristics are summarized in the tables below, providing a comprehensive quantitative overview.
| Identifier | Value | Reference |
| CAS Number | 641-39-4 | [1][2][3][4] |
| Molecular Formula | C₁₅H₂₄N₂O | [1][2][3] |
| Molecular Weight | 248.36 g/mol | [1][2][3] |
| Synonyms | (+)-Allomatrine, 6β-Matrine, Tetrahydroisosophoramine | [3] |
| Property | Value | Reference |
| Melting Point | 106-107 °C | [3] |
| Boiling Point (Predicted) | 396.7 ± 31.0 °C | [3] |
| pKa (Predicted) | 9.47 ± 0.20 | [3] |
| Form | Solid | [1] |
| Appearance | White to off-white powder | [2][3] |
| Storage | 4°C, protect from light | [1] |
| Solvent | Solubility | Reference |
| DMSO | 100 mg/mL (with ultrasonic) | [1] |
| Chloroform | Soluble | [3] |
| Dichloromethane | Soluble | [3] |
| Ethyl Acetate | Soluble | [3] |
| Acetone | Soluble | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible investigation of this compound. This section outlines key experimental protocols for the analysis of this compound and for the assessment of its biological activities.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general framework for determining the purity of an this compound sample, adapted from methods used for the analysis of the structurally similar alkaloid, matrine.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 0.01 mol/L KH₂PO₄) is commonly used. The exact ratio should be optimized to achieve good separation. For instance, a starting point could be a ratio of 6:94 (v/v) of methanol to buffer. The addition of a small amount of triethylamine (e.g., 0.01%) can improve peak shape.
-
Flow Rate: A flow rate of 1.0 mL/min is a typical starting point.
-
Detection: UV detection at a wavelength of approximately 208-220 nm is appropriate for this class of compounds.
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample.
-
Dissolve the sample in the mobile phase or a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a standard solution of this compound of known concentration to determine the retention time.
-
Inject the prepared sample solution.
-
The purity of the sample can be calculated based on the peak area of this compound relative to the total peak area of all components in the chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Experiments:
-
¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between atoms and confirming the complete structure of the molecule.
-
-
Data Analysis: The resulting spectra should be compared with published NMR data for this compound to confirm its identity and purity.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of cultured cells.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Treatment:
-
Prepare a series of dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.
Western Blot Analysis of Signaling Pathways
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways.
-
Cell Treatment and Lysis:
-
Treat cells with this compound at various concentrations and for different time points.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-Akt, total Akt, NF-κB p65).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add a chemiluminescent substrate to the membrane.
-
Detect the signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways Modulated by Matrine Alkaloids
While research specifically on this compound's effects on signaling pathways is emerging, extensive studies on its isomer, matrine, have revealed its modulatory role in several key cellular signaling cascades. These findings provide a strong basis for investigating similar effects of this compound.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Matrine has been shown to inhibit this pathway in various cancer cells, leading to apoptosis and cell cycle arrest.[5][6]
References
- 1. Total synthesis of the tetracyclic lupin alkaloid (+)-allomatrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Pyridine Dearomatization Approach to the Matrine-type Lupin Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Quantifying Allomatrine in biological samples
An Application Note for the Quantification of Matrine in Biological Samples
Introduction
Matrine, a primary alkaloid extracted from the root of Sophora flavescens Ait, has garnered significant interest from the scientific community for its wide range of pharmacological activities. These include anti-inflammatory, anti-tumor, anti-fibrotic, and antiviral properties.[1][2] Its therapeutic potential is being explored for various conditions, including hepatitis, cancer, and cardiac diseases.[3] To facilitate preclinical and clinical development, robust and sensitive bioanalytical methods are essential for accurately quantifying matrine concentrations in biological matrices. This is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]
This document provides detailed protocols and performance data for the quantification of matrine in biological samples, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), the most prevalent and sensitive techniques cited in the literature.
Analytical Methodologies
The quantification of matrine in complex biological matrices like plasma, blood, and tissue homogenates requires highly selective and sensitive analytical methods. LC-MS/MS is the gold standard due to its superior specificity and low detection limits, while HPLC with UV detection offers a reliable alternative.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for pharmacokinetic studies due to its high sensitivity and selectivity.[3][4][6] The technique utilizes chromatographic separation followed by mass spectrometric detection, often in Multiple Reaction Monitoring (MRM) mode, which ensures minimal interference from endogenous matrix components.[3][6]
-
High-Performance Liquid Chromatography (HPLC): Coupled with an ultraviolet (UV) detector, HPLC is a widely accessible method for matrine quantification. While generally less sensitive than LC-MS/MS, it is suitable for applications where higher concentrations of the analyte are expected.[7]
Quantitative Performance Data
The following tables summarize the quantitative performance parameters of various validated methods for matrine determination in biological samples.
Table 1: LC-MS/MS Method Performance for Matrine Quantification in Plasma
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
|---|---|---|---|---|
| Biological Matrix | Human Plasma | Rat Plasma | Rat Plasma | Rat Blood |
| Internal Standard | Huperzine A[8] | Testosterone[4] | Pseudoephedrine HCl[9] | Codeine[3] |
| Linearity Range | 5 - 2000 ng/mL[8] | 0.305 - 1250 ng/mL | 1.0 - 5000 ng/mL[10] | 0.5 - 1000 ng/mL[3] |
| LLOQ | 5 ng/mL[8] | 0.305 ng/mL[4] | 1.0 ng/mL[9] | 0.5 ng/mL[3] |
| Extraction Recovery | Not Specified | 74.2 - 77.2%[4] | 89.1 - 93.5%[10] | Not Specified |
| Precision (RSD%) | < 15% | Not Specified | < 15%[9][10] | Not Specified |
| Accuracy | Within ±15% | Not Specified | Within ±15%[9] | Not Specified |
| Reference | Zhang et al., 2009[8] | Cai et al., 2011[4] | Zhang et al., 2008[9] | Ruan et al., 2009[3] |
Table 2: HPLC Method Performance for Matrine Quantification
| Parameter | Method 1 |
|---|---|
| Sample Matrix | Sophora Flavescens Ait. Extract |
| Detection | UV at 208 nm[7] |
| Linearity Range | 0.2 - 120.0 µg/mL[7] |
| Average Recovery | 93.9%[7] |
| Precision (RSD%) | 2.0%[7] |
| Reference | Li et al., 2006[7] |
Experimental Protocols & Workflows
Biological Sample Preparation Workflow
Effective sample preparation is critical to remove interfering substances, such as proteins and phospholipids, and to concentrate the analyte. Protein precipitation and liquid-liquid extraction are common, robust methods.
Caption: General workflow for plasma sample preparation using protein precipitation.
Detailed Protocol: Matrine Quantification in Plasma via LC-MS/MS
This protocol is a composite based on validated methods.[4][9]
a. Materials and Reagents:
-
Matrine reference standard
-
Internal Standard (IS), e.g., Testosterone or Pseudoephedrine
-
Acetonitrile (HPLC or MS grade)
-
Methanol (HPLC or MS grade)
-
Formic Acid or Ammonium Acetate
-
Ultrapure Water
-
Blank rat or human plasma
b. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 10 µg/mL Testosterone).[4]
-
Add 200 µL of cold acetonitrile to precipitate proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 15,000 rpm for 15 minutes to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 30% acetonitrile in water).[4]
-
Centrifuge at 15,000 rpm for 15 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
c. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., Kromasil C18, 150 mm x 4.6 mm).[9]
-
Mobile Phase: A gradient or isocratic system using Acetonitrile and water with a modifier like 5 mM ammonium acetate or 0.1% formic acid.[8][10]
-
Injection Volume: 5 - 10 µL.[4]
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).[6]
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Example):
Analytical Quantification Workflow
The analytical process ensures accurate and reproducible quantification of the target analyte.
Caption: Standard workflow for bioanalytical quantification using LC-MS/MS.
Mechanism of Action: Key Signaling Pathways
Matrine exerts its diverse pharmacological effects by modulating multiple intracellular signaling pathways.[1] Understanding these mechanisms is crucial for drug development and provides context for its therapeutic applications. Evidence suggests matrine's effects are mediated through the inhibition or activation of key molecules in several critical pathways.[1]
References
- 1. Matrine Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Systematic Review of the Pharmacology, Toxicology and Pharmacokinetics of Matrine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of oxymatrine and its metabolite matrine in rat blood and dermal microdialysates by high throughput liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biopharmaceutical and pharmacokinetic characterization of matrine as determined by a sensitive and robust UPLC–MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiologically Based Pharmacokinetics of Matrine in the Rat after Oral Administration of Pure Chemical and ACAPHA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of matrine, sophoridine and oxymatrine in Sophora flavescens Ait. by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrine determination and pharmacokinetics in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic study of matrine, oxymatrine and oxysophocarpine in rat plasma after oral administration of Sophora flavescens Ait. extract by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Simultaneous determination of matrine, oxysophocarpin and oxymatrine in rat plasma by HPLC-MS and its application in the pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Allomatrine Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allomatrine, a quinolizidine alkaloid extracted from the root of Sophora flavescens, has garnered significant attention for its diverse pharmacological activities. These include anti-tumor, anti-inflammatory, and anti-viral properties.[1][2] This document provides detailed application notes and protocols for a range of cell-based assays to evaluate the efficacy of this compound, along with a summary of quantitative data from various studies. The provided methodologies and data will serve as a valuable resource for researchers investigating the therapeutic potential of this natural compound.
Data Presentation: Summary of this compound's Efficacy
The following tables summarize the quantitative effects of this compound observed in various cell-based assays across different studies.
Table 1: Anti-Proliferative Activity of this compound in Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | IC50 Value (mg/mL) | Incubation Time (h) | Assay Method |
| HL-7702 | Normal Liver | 1.446 ± 0.10 | 48 | MTT |
| DU145 | Prostate Cancer | Not specified, dose-dependent inhibition | 48 | Not specified |
| PC-3 | Prostate Cancer | Not specified, dose-dependent inhibition | 48 | Not specified |
Note: IC50 values can vary depending on the specific experimental conditions.
Table 2: Induction of Apoptosis by this compound
| Cell Line | Treatment Condition | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Method |
| HL-7702 | Control | 5.13 ± 0.70 | 2.37 ± 0.50 | Annexin V/PI |
| HL-7702 | This compound (dose-dependent) | Up to 56.80 ± 4.11 | Up to 17.57 ± 2.89 | Annexin V/PI |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| A549 | This compound | Increased | Decreased | Halted |
| DU145 | This compound | Not specified | Decreased | Not specified |
| PC-3 | This compound | Not specified | Decreased | Not specified |
Table 4: Inhibition of Cancer Cell Migration and Invasion by this compound
| Cell Line | Assay Type | Treatment Concentration (µg/mL) | Inhibition Rate (%) |
| NPC-039 | Wound Healing | 12.5 | 15.79 |
| NPC-039 | Wound Healing | 25 | 42.86 |
| NPC-039 | Wound Healing | 50 | 56.68 |
| NPC-039 | Transwell Invasion | 12.5 | 4.71 |
| NPC-039 | Transwell Invasion | 25 | 56.75 |
| NPC-039 | Transwell Invasion | 50 | 68.77 |
| DU145 | Migration | 4 g/L | ~100 |
| PC-3 | Migration | 4 g/L | ~100 |
| DU145 | Invasion | 4 g/L | ~100 |
| PC-3 | Invasion | 4 g/L | ~100 |
Table 5: Anti-Inflammatory and Anti-Viral Effects of this compound
| Assay Type | Cell Line/Model | Effect |
| Cytokine Production | Human skin keratinocytes and fibroblasts | Inhibited SP-induced IL-1β, IL-8, and MCP-1 production.[3] |
| Anti-viral Activity | PRRSV/PCV2 co-infected porcine alveolar macrophages | Suppressed PRRSV and PCV2 replication.[4][5] |
| Anti-viral Activity | PRRSV/PCV2 co-infected mouse model | Attenuated PCV2 replication.[6] |
Experimental Protocols
This section provides detailed methodologies for key cell-based assays to evaluate the efficacy of this compound.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the dose-dependent effect of this compound on cell proliferation and survival.
The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.[7][8]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
The Cell Counting Kit-8 (CCK-8) assay is a more sensitive and convenient method that uses a water-soluble tetrazolium salt (WST-8).
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with this compound for the desired time points.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[10]
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- & PI-, early apoptotic cells are Annexin V+ & PI-, and late apoptotic/necrotic cells are Annexin V+ & PI+.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) using propidium iodide (PI) staining of DNA.[11][12][13]
Protocol:
-
Seed cells and treat with this compound as for the apoptosis assay.
-
Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[14]
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).[12]
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Cell Migration and Invasion Assays
These assays evaluate the effect of this compound on the migratory and invasive potential of cancer cells.
This assay measures the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.
Protocol:
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a scratch in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells and add fresh medium containing different concentrations of this compound.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
Measure the wound area at each time point to quantify cell migration.
This assay assesses the chemotactic migration of cells through a porous membrane. For the invasion assay, the membrane is coated with a basement membrane extract (e.g., Matrigel).[15][16]
Protocol:
-
For the invasion assay, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel and incubate for 2 hours at 37°C to allow it to solidify.[17] For the migration assay, no coating is needed.
-
Seed cells (e.g., 5 x 10^4 cells) in serum-free medium in the upper chamber.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. The upper chamber medium should contain the desired concentration of this compound.
-
Incubate for 24-48 hours at 37°C.
-
Remove non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the stained cells under a microscope in several random fields.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound.
Protocol:
-
Treat cells with this compound and lyse them in RIPA buffer to extract total proteins.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, NF-κB p65, Bcl-2, Bax, MMP-2, MMP-9) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the mRNA expression levels of target genes that are modulated by this compound.
Protocol:
-
Treat cells with this compound and extract total RNA using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using gene-specific primers and a SYBR Green or TaqMan probe-based detection method.
-
Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH, β-actin).
-
Calculate the relative gene expression using the 2^-ΔΔCt method.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways modulated by this compound.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: this compound suppresses the NF-κB signaling pathway.
Experimental Workflow Diagrams
Caption: Workflow for MTT/CCK-8 cell viability assays.
Caption: Workflow for Annexin V/PI apoptosis assay.
References
- 1. Matrine inhibits the migratory and invasive properties of nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of matrine on the expression of substance P receptor and inflammatory cytokines production in human skin keratinocytes and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrine displayed antiviral activity in porcine alveolar macrophages co-infected by porcine reproductive and respiratory syndrome virus and porcine circovirus type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Matrine exhibits antiviral activity in a PRRSV/PCV2 co-infected mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. corning.com [corning.com]
Application Notes and Protocols for Western Blot Analysis of Allomat-rine-treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Allomatrine, a quinolizidine alkaloid extracted from the traditional Chinese herb Sophora flavescens Ait, has garnered significant attention for its diverse pharmacological activities, including potent anti-tumor effects.[1][2] Extensive research has demonstrated that this compound can inhibit cancer cell proliferation, induce apoptosis and autophagy, and suppress tumor invasion and angiogenesis by modulating various intracellular signaling pathways.[1][3] Western blot analysis is a cornerstone technique for elucidating the molecular mechanisms underlying this compound's anti-cancer activity by quantifying the changes in protein expression levels within these critical pathways.[4][5] This document provides detailed application notes and standardized protocols for performing Western blot analysis on cells treated with this compound.
Data Presentation: Effects of this compound on Key Signaling Proteins
The following tables summarize the quantitative changes in the expression of key proteins in various cancer cell lines following this compound (Matrine) treatment, as determined by Western blot analysis.
Table 1: Modulation of Apoptosis-Related Proteins by this compound
| Cell Line | Protein | Effect of this compound Treatment | Reference |
| Vincristine-resistant Retinoblastoma (SO-Rb50/VCR) | Bcl-2 | Significantly downregulated | [6] |
| Bax | Significantly upregulated | [6] | |
| Cisplatin-resistant Non-small Cell Lung Cancer (A549/DDP) | Bcl-2 | Significantly decreased | [7] |
| Bax | Elevated levels | [7] | |
| Cleaved Caspase-3 | Increased ratio | [7] | |
| Human Esophageal Cancer (Eca-109) | Bcl-2/BID ratio | Downregulated | [8] |
| Caspase-9 | Increased activation | [8] | |
| Human Osteosarcoma (HOS) | Bcl-2 | Downregulated expression and phosphorylation | [9] |
| Bax | Increased expression and phosphorylation | [9] | |
| Urothelial Bladder Cancer (EJ and T24) | Bcl-2 | Downregulated | [10] |
| Bax | Upregulated | [10] | |
| Cleaved Caspase-3 | Upregulated | [10] | |
| Colorectal Cancer (CRC) cells | Bcl-2 | Downregulated | [11] |
| BAX | Upregulated | [11] | |
| Caspase 3 | Upregulated | [11] | |
| Caspase 8 | Upregulated | [11] | |
| Diethylnitrosamine-induced HCC (in rats) | p53 | Activated | [12] |
| Bax | Activated | [12] | |
| Cleaved caspase-3 | Activated | [12] |
Table 2: Modulation of PI3K/Akt Signaling Pathway Proteins by this compound
| Cell Line | Protein | Effect of this compound Treatment | Reference |
| Various Cancer Cells | p-PI3K | Decreased | [1] |
| p-Akt | Decreased | [1] | |
| Human Glioma (U251 and U87) | p-Akt | Decreased | [2] |
| Gastric Cancer (SGC 7901) | p-Akt | Downregulated | [2] |
| Acute Myeloid Leukemia (THP-1) | p-PI3K | Decreased | [2] |
| p-Akt | Decreased | [2] | |
| p-mTOR | Decreased | [2] | |
| Ovarian Cancer Cells | p-PI3K | Decreased | [3] |
| p-Akt | Decreased | [3] | |
| p-mTOR | Decreased | [3] | |
| Urothelial Bladder Cancer (EJ and T24) | p-PI3K | Downregulated | [10] |
| p-Akt | Downregulated | [10] | |
| Bladder Cancer (T24) | p-PI3K | Decreased | [13] |
| p-Akt | Decreased | [13] | |
| Cervical Cancer (HeLa and SiHa) | p-Akt | Inhibited | [14] |
| p-mTOR | Inhibited | [14] | |
| p-p70S6K | Inhibited | [14] |
Table 3: Modulation of MAPK/ERK Signaling Pathway Proteins by this compound
| Cell Line | Protein | Effect of this compound Treatment | Reference |
| Human Leukemia (K562 and HL-60) | p-MEK1 | Significantly downregulated | [15] |
| p-ERK1/2 | Significantly downregulated | [15] | |
| Various Cancer Cells | p-MEK1/2 | Decreased | [1] |
| p-ERK1/2 | Decreased | [1] | |
| Human Glioma (U251 and U87) | p-p38 MAPK | Decreased | [2] |
| Osteoclastogenesis (RAW264.7) | p-ERK | Largely inhibited | [16] |
| p-JNK | Largely inhibited | [16] | |
| Ovarian Cancer Cells | p-MEK1/2 | Decreased | [3] |
| p-ERK1/2 | Decreased | [3] | |
| Human Osteosarcoma (HOS) | MAPK/ERK pathway | Inhibited activation | [9] |
Experimental Protocols
A detailed and standardized protocol for Western blot analysis of this compound-treated cells is provided below. This protocol integrates best practices from multiple sources to ensure reliable and reproducible results.[4][5][17][18][19]
1. Cell Culture and this compound Treatment
-
Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in 6-well plates or 10-cm dishes and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.25, 0.5, 1.0 mg/mL) for specified time periods (e.g., 12, 24, 48 hours).[6][15] Include an untreated control group.
2. Protein Extraction (Lysis)
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[17][18]
-
Add an appropriate volume of ice-cold RIPA lysis buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, and 1X Protease Inhibitor Cocktail).[18]
-
For adherent cells, use a cell scraper to detach the cells in the lysis buffer.[18]
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes.[19]
-
Centrifuge the lysate at 12,000-14,000 x g for 15 minutes at 4°C to pellet the cell debris.[18][19]
-
Carefully transfer the supernatant containing the total protein to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each sample using a Bradford or BCA protein assay kit according to the manufacturer's instructions.[17][19]
-
Based on the protein concentration, calculate the volume of lysate needed to obtain 30-50 µg of total protein per sample for loading onto the gel.[5]
4. Sample Preparation for Electrophoresis
-
To the calculated volume of lysate, add 4X SDS-PAGE sample loading buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[5][18]
-
Briefly centrifuge the samples to collect the contents at the bottom of the tube.
5. SDS-PAGE (Gel Electrophoresis)
-
Assemble the electrophoresis apparatus with a polyacrylamide gel of the appropriate percentage based on the molecular weight of the target protein(s).
-
Fill the inner and outer chambers of the tank with 1X running buffer.
-
Load 30-50 µg of each protein sample into the wells of the gel.[5] Load a pre-stained protein ladder in one lane to monitor protein separation and determine molecular weights.[19]
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[17][19]
6. Protein Transfer (Blotting)
-
Carefully remove the gel from the cassette and equilibrate it in transfer buffer.
-
Cut a piece of nitrocellulose or PVDF membrane and filter papers to the size of the gel.
-
Assemble the transfer sandwich in the order: sponge, filter paper, gel, membrane, filter paper, sponge.
-
Place the sandwich into the transfer apparatus filled with transfer buffer.
-
Perform the transfer at a constant voltage (e.g., 100 V) for 1-2 hours or overnight at a lower voltage at 4°C.
7. Immunodetection
-
After transfer, wash the membrane briefly with 1X TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane with 5% non-fat dry milk or 5% BSA in 1X TBST for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.[5][6]
-
Wash the membrane three times with 1X TBST for 10 minutes each.[5]
-
Incubate the membrane with the primary antibody diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.[5][18] The optimal dilution should be determined experimentally.
-
Wash the membrane three times with 1X TBST for 10 minutes each.[5]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[18]
-
Wash the membrane three times with 1X TBST for 10 minutes each.[5][18]
8. Signal Detection and Analysis
-
Prepare the chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for a few minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Mandatory Visualizations
References
- 1. Src acts as the target of matrine to inhibit the proliferation of cancer cells by regulating phosphorylation signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrine Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrine inhibits the development and progression of ovarian cancer by repressing cancer associated phosphorylation signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. Western Blot Protocol | Proteintech Group [ptglab.com]
- 6. Effects of matrine on the proliferation and apoptosis of vincristine-resistant retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrine alkaloids modulating DNA damage repair in chemoresistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrine inhibits proliferation and induces apoptosis via BID-mediated mitochondrial pathway in esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The use of matrine to inhibit osteosarcoma cell proliferation via the regulation of the MAPK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrine combined with cisplatin synergistically inhibited urothelial bladder cancer cells via down-regulating VEGF/PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrine promotes colorectal cancer apoptosis by downregulating shank-associated RH domain interactor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. Matrine inhibits bladder cancer cell growth and invasion in vitro through PI3K/AKT signaling pathway: An experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Matrine exerts antitumor activity in cervical cancer by protective autophagy via the Akt/mTOR pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Matrine inhibits BCR/ABL mediated ERK/MAPK pathway in human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 18. origene.com [origene.com]
- 19. addgene.org [addgene.org]
Preparation of Allomatrine Stock Solutions for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allomatrine, a tetracyclic quinolizidine alkaloid isolated from the root of Sophora flavescens, has garnered significant interest in biomedical research for its potential therapeutic properties, including anti-tumor, anti-inflammatory, and anti-fibrotic activities. As a derivative of Matrine, this compound's mechanism of action is multifaceted, involving the modulation of several key signaling pathways. Accurate and reproducible in vitro and in vivo studies rely on the correct preparation and handling of this compound stock solutions. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions to ensure experimental consistency and integrity.
Physicochemical Properties of this compound
A clear understanding of this compound's properties is crucial for its effective use in research.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄N₂O | [1][2] |
| Molecular Weight | 248.36 g/mol | [1][2] |
| CAS Number | 641-39-4 | [1][2] |
| Appearance | White to off-white solid/powder | [3] |
| Solubility | Soluble in DMSO (100 mg/mL with ultrasonic assistance), Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2][3] |
| Storage (Powder) | Store at -20°C for long-term stability. | [4] |
Preparation of this compound Stock Solution (100 mM in DMSO)
This protocol outlines the preparation of a 100 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Sterile, nuclease-free pipette tips
-
Vortex mixer
-
(Optional) 0.22 µm DMSO-compatible syringe filter
Protocol:
-
Safety Precautions: Conduct all steps in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Weighing this compound: Carefully weigh 24.84 mg of this compound powder using a calibrated analytical balance. Transfer the powder to a sterile amber microcentrifuge tube or glass vial.
-
Adding DMSO: Using a sterile pipette, add 1.0 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 2-3 minutes, or until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional): For applications requiring absolute sterility, the stock solution can be sterilized by passing it through a 0.22 µm DMSO-compatible syringe filter into a new sterile vial.
-
Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C, protected from light. Properly stored, alkaloid stock solutions in DMSO are generally stable for several months.[5][6]
Dilution of this compound Stock Solution for Cell Culture Applications
Important Considerations:
-
The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxicity. A final concentration of ≤ 0.1% is recommended for most cell lines, although some may tolerate up to 0.5%.[7][8]
-
Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest this compound concentration group.
Protocol for Preparing a 100 µM Working Solution:
-
Thaw Stock Solution: On the day of the experiment, thaw one aliquot of the 100 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is advisable to perform a serial dilution. For example, prepare a 1 mM intermediate solution by diluting 1 µL of the 100 mM stock solution into 99 µL of sterile, pre-warmed cell culture medium. Mix thoroughly by gentle pipetting.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration. For example, to prepare 1 mL of 100 µM working solution from a 100 mM stock, you would add 1 µL of the stock solution to 999 µL of cell culture medium (a 1:1000 dilution).
-
Application to Cells: Immediately add the prepared working solutions to your cell cultures.
Experimental Data: Effects of this compound on A549 Human Lung Cancer Cells
The following tables summarize the reported effects of this compound on the A549 human lung cancer cell line.
Table 1: Effect of this compound on A549 Cell Proliferation and Apoptosis [1][9][10]
| Parameter | Method | Observation |
| Cell Proliferation | MTS Assay | This compound significantly inhibits the proliferation of A549 cells in a dose-dependent manner. |
| Apoptosis | Flow Cytometry | This compound treatment leads to an increased rate of apoptosis in A549 cells. |
| Cell Cycle | Flow Cytometry | This compound causes cell cycle arrest at the G2/M phase. |
Table 2: Modulation of Key Signaling Proteins in A549 Cells by this compound [1][9][10]
| Protein/Pathway | Method | Effect of this compound |
| p-AKT | Western Blot | Downregulation of AKT phosphorylation. |
| NF-κB | Reporter Gene Assay | Inhibition of NF-κB transcriptional activity. |
| Bcl-2 | Western Blot | Downregulation of the anti-apoptotic protein Bcl-2. |
| Survivin | Western Blot | Downregulation of the anti-apoptotic protein Survivin. |
| Caspase-3/8 | Western Blot | Upregulation of the pro-apoptotic proteins Caspase-3 and Caspase-8. |
Visualizing Methodologies and Pathways
This compound Stock Preparation and Application Workflow
Caption: Workflow for this compound Stock Solution Preparation and Use.
This compound's Putative Signaling Pathway in Cancer Cells
Caption: this compound's inhibitory effects on pro-survival signaling pathways.
Conclusion
The protocols and data presented herein provide a comprehensive guide for the preparation and use of this compound stock solutions in a research setting. Adherence to these guidelines for solvent selection, concentration, storage, and handling will contribute to the generation of reliable and reproducible data, thereby advancing our understanding of this compound's therapeutic potential. It is imperative to always include appropriate vehicle controls in experimental designs to account for any effects of the solvent on the biological system under investigation.
References
- 1. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
Application Notes and Protocols for Testing Allomatrine's Anti-Inflammatory Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing various animal models to investigate the anti-inflammatory properties of Allomatrine (also known as Matrine). The included methodologies for collagen-induced arthritis, dextran sulfate sodium-induced colitis, and lipopolysaccharide-induced systemic inflammation are based on established pre-clinical research. Quantitative data from representative studies are summarized in tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams.
Collagen-Induced Arthritis (CIA) Model in Rats
The CIA model is the most frequently used animal model for rheumatoid arthritis as it shares immunological and pathological features with the human disease, including synovitis, and cartilage and bone destruction.[1]
Experimental Protocol
Animal Model:
-
Species: Wistar rats[2] or Sprague-Dawley rats.
-
Age/Weight: 6-8 weeks old.
Induction of Arthritis:
-
Prepare an emulsion of bovine type II collagen (dissolved in 0.1 M acetic acid to a final concentration of 2 mg/mL) with an equal volume of complete Freund's adjuvant (CFA).
-
Administer a primary immunization of 0.1 mL of the emulsion intradermally at the base of the tail.[3]
-
After 14 days, administer a booster injection of 0.1 mL of an emulsion of bovine type II collagen and incomplete Freund's adjuvant (IFA) intradermally at the base of the tail.[3]
-
Arthritis development, characterized by paw swelling and erythema, is typically observed around day 20 after the primary immunization.[3]
This compound Administration:
-
Dosage: 20, 40, or 80 mg/kg/day.[1][3] Another study used 25, 50, or 100 mg/kg/day.[2]
-
Administration Route: Oral gavage.
-
Treatment Period: Commence treatment on day 21 after the primary immunization and continue for 30 days.[3]
Assessment of Anti-Inflammatory Effects:
-
Clinical Scoring: Evaluate paw swelling and arthritis index every 3 days. The arthritis index can be scored on a scale of 0-4 for each paw (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal swelling and erythema with joint deformity).[3]
-
Histopathology: At the end of the study, collect hind paws and knee joints for histopathological examination to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Biochemical Analysis: Collect blood samples to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-8, IL-17A) and matrix metalloproteinases (MMP-2, MMP-3, MMP-9) using ELISA.[1][3]
Quantitative Data Summary
| Treatment Group | Paw Swelling (mm³) | Arthritis Index (Score) | Serum TNF-α (pg/mL) | Serum IL-1β (pg/mL) | Serum IL-6 (pg/mL) |
| Normal Control | ~1.0 | 0 | Low | Low | Low |
| CIA Control | High | High | Significantly Increased | Significantly Increased | Significantly Increased |
| This compound (40 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| This compound (80 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Dexamethasone (0.05 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Note: The values presented are relative changes based on published studies. Actual values will vary depending on experimental conditions.[3]
Experimental Workflow: Collagen-Induced Arthritis Model
Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice
The DSS-induced colitis model is a widely used and reproducible model for inflammatory bowel disease, particularly ulcerative colitis. DSS is a chemical colitogen that is toxic to gut epithelial cells, leading to a breakdown of the mucosal barrier and subsequent inflammation.[4]
Experimental Protocol
Animal Model:
-
Species: C57BL/6 mice.[5]
-
Age/Weight: 8-10 weeks old.
Induction of Colitis:
-
Administer 3% (w/v) DSS in the drinking water for 7 consecutive days.[6] Control mice receive regular drinking water.
-
Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the stool.
This compound Administration:
-
Dosage: A specific dosage for this compound in a DSS model was found to be effective in ameliorating colitis symptoms, though the exact optimal dosage may require titration.[6]
-
Administration Route: Oral gavage.
-
Treatment Period: Administer this compound concurrently with DSS administration or as a pre-treatment.
Assessment of Anti-Inflammatory Effects:
-
Disease Activity Index (DAI): Calculate a daily DAI score based on weight loss, stool consistency, and rectal bleeding (each scored 0-4).
-
Colon Length: At the end of the study, measure the length of the colon from the cecum to the anus. Colon shortening is a hallmark of colitis.[6]
-
Histopathology: Collect colon tissue for histological analysis of mucosal damage, inflammatory cell infiltration, and loss of goblet cells.[6]
-
Biochemical Analysis: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, IL-17A) and anti-inflammatory cytokines (IL-10) in colon tissue homogenates or serum using ELISA.[6]
Quantitative Data Summary
| Treatment Group | Disease Activity Index (DAI) | Colon Length (cm) | Colon TNF-α (pg/mg protein) | Colon IL-6 (pg/mg protein) | Colon IL-1β (pg/mg protein) |
| Control | 0 | Normal | Low | Low | Low |
| DSS Model | Significantly Increased | Significantly Shortened | Significantly Increased | Significantly Increased | Significantly Increased |
| DSS + this compound | Significantly Reduced | Significantly Lengthened | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Note: The values presented are relative changes based on published studies. Actual values will vary depending on experimental conditions.[6]
Experimental Workflow: DSS-Induced Colitis Model
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model in Mice
The LPS-induced endotoxemia model is a well-established and highly reproducible model for studying acute systemic inflammation and sepsis. LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response.[7][8]
Experimental Protocol
Animal Model:
-
Species: BALB/c mice or C57BL/6 mice.
-
Age/Weight: 8-10 weeks old.
Induction of Inflammation:
-
Administer a single intraperitoneal (i.p.) injection of LPS (from E. coli) at a dose of 10 mg/kg.[9] The dose can be adjusted to modulate the severity of the inflammatory response.
This compound Administration:
-
Dosage: 25 or 50 mg/kg.[9]
-
Administration Route: Intraperitoneal (i.p.) injection.
-
Treatment Period: Administer this compound 3 days prior to LPS challenge.[9]
Assessment of Anti-Inflammatory Effects:
-
Survival Rate: Monitor the survival of the animals for up to 48 hours post-LPS injection.
-
Biochemical Analysis: Collect blood samples at various time points (e.g., 2, 6, 12, 24 hours) after LPS injection to measure serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA.[7]
-
Organ Damage: At the end of the study, harvest organs such as the lungs, liver, and kidneys for histopathological examination to assess for inflammatory cell infiltration and tissue damage.
Quantitative Data Summary
| Treatment Group | Serum TNF-α (pg/mL) at 2h | Serum IL-1β (pg/mL) at 6h | Serum IL-6 (pg/mL) at 6h | Survival Rate at 48h |
| Control (Saline) | Baseline | Baseline | Baseline | 100% |
| LPS Model | Markedly Increased | Markedly Increased | Markedly Increased | Significantly Decreased |
| LPS + this compound (50 mg/kg) | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Increased |
Note: The values presented are relative changes based on published studies. Actual values will vary depending on experimental conditions.
Signaling Pathway: this compound's Inhibition of the NF-κB Pathway
This compound exerts its anti-inflammatory effects in part by inhibiting the NF-κB signaling pathway.[10] In response to inflammatory stimuli like LPS or pro-inflammatory cytokines, IκB is phosphorylated and degraded, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to suppress the phosphorylation of IκBα and the nuclear translocation of p65.[1]
References
- 1. Matrine Exerts a Strong Anti-Arthritic Effect on Type II Collagen-Induced Arthritis in Rats by Inhibiting Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Effect of Matrine on Collagen-Induced Arthritis Rats and Its Regulatory Effect on RANKL and OPG Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. criver.com [criver.com]
- 5. socmucimm.org [socmucimm.org]
- 6. Matrine Ameliorates DSS-Induced Colitis by Suppressing Inflammation, Modulating Oxidative Stress and Remodeling the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Matrine? [synapse.patsnap.com]
- 10. Anti-inflammatory Effects of Oxymatrine Through Inhibition of Nuclear Factor–kappa B and Mitogen-activated Protein Kinase Activation in Lipopolysaccharide-induced BV2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Allomatrine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and implementing high-throughput screening (HTS) assays for the discovery and characterization of novel Allomatrine derivatives with therapeutic potential. The protocols outlined below are designed for identifying compounds that modulate key signaling pathways implicated in cancer and inflammatory diseases.
Introduction to this compound and its Therapeutic Potential
This compound, a quinolizidine alkaloid and an isomer of matrine, is a natural product found in plants of the Sophora genus. Like matrine, this compound and its derivatives have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-tumor, anti-inflammatory, and antiviral properties.[1][2][3] The therapeutic effects of these compounds are often attributed to their ability to modulate critical cellular signaling pathways, such as the PI3K/AKT/mTOR and NF-κB pathways, which are frequently dysregulated in various diseases.[4][5][6] High-throughput screening provides an efficient platform to systematically evaluate large libraries of this compound derivatives to identify lead compounds with enhanced potency and selectivity.[7]
Key Signaling Pathways Targeted by this compound Derivatives
1. PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Matrine, and by extension its isomer this compound, has been shown to inhibit this pathway, leading to decreased cancer cell proliferation and induction of apoptosis.[4][8][9]
2. NF-κB Pathway: The NF-κB signaling cascade plays a crucial role in inflammation and immunity. Chronic activation of this pathway is linked to the pathogenesis of inflammatory diseases and cancer. Matrine has been demonstrated to suppress NF-κB activation, thereby exerting its anti-inflammatory and anti-cancer effects.[5][10][11]
High-Throughput Screening Assays
A variety of HTS assays can be employed to screen for active this compound derivatives. The choice of assay depends on the specific therapeutic target and the desired endpoint.
1. Cell Viability and Cytotoxicity Assays: These assays are fundamental for identifying compounds with anti-proliferative or cytotoxic effects against cancer cells.
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of viable cells.[10]
-
ATP-Based Assays: Luminescence-based assays that quantify ATP levels as an indicator of cell viability.
-
High-Content Imaging: Allows for the simultaneous measurement of multiple parameters, including cell count, nuclear morphology (for apoptosis), and protein localization.
2. Target-Based Biochemical Assays: These assays measure the direct interaction of a compound with a specific molecular target (e.g., an enzyme or receptor).
-
Kinase Activity Assays: To screen for inhibitors of kinases within the PI3K/AKT/mTOR pathway.
-
Protein-Protein Interaction Assays: To identify compounds that disrupt key interactions in signaling pathways.
3. Cell-Based Reporter Gene Assays: These assays utilize engineered cell lines that express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a specific transcription factor, such as NF-κB.
Data Presentation: In Vitro Anti-Cancer Activity of Matrine Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various matrine derivatives against different human cancer cell lines. This data serves as a reference for the expected potency of this compound derivatives.
| Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Matrine | Eca-109 | Esophageal Cancer | Dose-dependent decrease in viability | [12] |
| Matrine | MCF7, BT-474, MDA-MB-231 | Breast Cancer | Significant cell death observed | [10] |
| Matrine | A549, 95D | Lung Cancer | Dose- and time-dependent inhibition | [4] |
| Matrine | Neuroblastoma cells | Neuroblastoma | Obvious inhibition of proliferation | [4] |
| Matrine derivative (YF3-5) | A549 | Lung Cancer | 15.49 | [13] |
| Matrine derivative (YF3-5) | BT20 | Breast Cancer | 16.67 | [13] |
| Matrine derivative (YF3-5) | MCF-7 | Breast Cancer | 16.52 | [13] |
| Matrine derivative (YF3-5) | U2OS | Osteosarcoma | 15.83 | [13] |
| Matrine-chalcone conjugate (6h) | A549 | Lung Cancer | Potent activity | [14] |
| Matrine-chalcone conjugate (6i) | A549 | Lung Cancer | Potent activity | [14] |
Experimental Protocols
Protocol 1: Cell Viability HTS using MTT Assay
This protocol describes a high-throughput method to screen this compound derivatives for their cytotoxic effects on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative library (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well or 384-well clear-bottom cell culture plates
-
Multichannel pipette or automated liquid handler
-
Plate reader
Procedure:
-
Seed cells into 96- or 384-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound derivatives in the cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Add the diluted compounds to the respective wells. Include vehicle control (DMSO) and positive control (e.g., a known cytotoxic drug) wells.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration and determine the IC50 values.
Protocol 2: NF-κB Reporter Gene Assay
This protocol is designed to identify this compound derivatives that inhibit the NF-κB signaling pathway.
Materials:
-
A stable cell line expressing an NF-κB-driven luciferase reporter gene (e.g., HEK293-NF-κB-luc)
-
Complete cell culture medium
-
This compound derivative library
-
NF-κB pathway activator (e.g., TNF-α or LPS)
-
Luciferase assay reagent
-
96-well or 384-well white, opaque cell culture plates
-
Luminometer
Procedure:
-
Seed the reporter cell line into 96- or 384-well white plates and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the this compound derivatives for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of the NF-κB activator (e.g., TNF-α). Include unstimulated and vehicle-treated stimulated controls.
-
Incubate the plates for 6-24 hours.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of NF-κB inhibition for each compound and determine the IC50 values.
Visualizations
Caption: A generalized workflow for the high-throughput screening of this compound derivatives.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound derivatives.
References
- 1. Matrine: Bioactivities and Structural Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Matrine Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrine ameliorates the inflammatory response and lipid metabolism in vascular smooth muscle cells through the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-Throughput Screening Strategies for Targeted Identification Small-Molecule Compounds Towards Activated Pathways in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrine induces Akt/mTOR signalling inhibition‐mediated autophagy and apoptosis in acute myeloid leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Neuroprotective Effects of Oxymatrine on PI3K/Akt/mTOR Pathway After Hypoxic-Ischemic Brain Damage in Neonatal Rats [frontiersin.org]
- 10. Matrine effectively inhibits the proliferation of breast cancer cells through a mechanism related to the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory Effects of Oxymatrine Through Inhibition of Nuclear Factor–kappa B and Mitogen-activated Protein Kinase Activation in Lipopolysaccharide-induced BV2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matrine inhibits proliferation and induces apoptosis via BID-mediated mitochondrial pathway in esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, biological evaluation and mechanism studies of matrine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and anticancer activity of matrine-1H-1,2,3-triazole-chalcone conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Allomatrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allomatrine, an alkaloid compound extracted from the root of Sophora flavescens, has demonstrated significant anti-tumor effects in various cancer cell lines.[1][2] One of the key mechanisms underlying its therapeutic potential is the induction of apoptosis, or programmed cell death.[1][3] Flow cytometry is a powerful and widely used technique for the quantitative analysis of apoptosis at the single-cell level.[4][5][6] This document provides detailed application notes and protocols for the analysis of this compound-induced apoptosis using flow cytometry, specifically focusing on the Annexin V and Propidium Iodide (PI) staining method.
Principle of Apoptosis Detection by Annexin V/PI Staining
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[7][8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, for detection by flow cytometry.[9] This allows for the identification of early apoptotic cells.
Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells.[7][8] However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a strong red fluorescence. By using both Annexin V and PI, it is possible to distinguish between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[10]
Quantitative Data on this compound-Induced Apoptosis
The following tables summarize the dose-dependent effects of this compound (referred to as matrine in some studies) on apoptosis in various cancer cell lines.
Table 1: Effect of this compound on Apoptosis in Human Cancer Cell Lines
| Cell Line | This compound Concentration | Treatment Duration | Apoptosis Rate (%) | Reference |
| Bcap-37 (Breast Cancer) | 2 mg/mL | 24 h | 19.58% | [11] |
| MDA-MB-231 (Breast Cancer) | 3 mg/mL | 48 h | ~90% | [11] |
| 4T1 (Murine Breast Cancer) | 0.4 mg/mL | 48 h | 17.32 ± 3.09% | [11] |
| A549 (Non-small Cell Lung Cancer) | 10 µM | Not Specified | Significant Increase | [12] |
| A549 (Non-small Cell Lung Cancer) | 100 µM | Not Specified | Significant Increase | [12] |
| CAOV-3 (Ovarian Cancer) | Not Specified | 48 h | Significant Increase | [13] |
| MG-63 (Osteosarcoma) | 1.1 g/L | 24 h, 48 h, 72 h | Time-dependent Increase | [3] |
Signaling Pathways Implicated in this compound-Induced Apoptosis
This compound has been shown to induce apoptosis through the modulation of several key signaling pathways. A simplified representation of these pathways is provided below.
Caption: this compound-induced apoptosis signaling pathways.
Experimental Protocols
Experimental Workflow for Apoptosis Analysis
The overall workflow for analyzing this compound-induced apoptosis using flow cytometry is depicted below.
Caption: Experimental workflow for apoptosis analysis.
Detailed Protocol for Annexin V/PI Staining
This protocol is a general guideline and may require optimization based on the specific cell line and experimental conditions.
Materials:
-
Cells in suspension (from cell culture)
-
This compound solution of desired concentrations
-
Phosphate-buffered saline (PBS)
-
1X Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in culture plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat the cells with varying concentrations of this compound for the desired duration. Include an untreated control group.
-
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using trypsin-EDTA. For suspension cells, proceed directly to collection.
-
Collect the cells by centrifugation at approximately 200 x g for 5 minutes at 4°C.[7]
-
Discard the supernatant.
-
-
Washing:
-
Wash the cells once with cold PBS and centrifuge again.
-
Carefully remove the supernatant.
-
-
Resuspension:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution.[7] The exact amount of PI may need to be optimized.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7]
-
-
Sample Preparation for Flow Cytometry:
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
Keep the samples on ice and protected from light until analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).
-
Set up appropriate compensation and gates using unstained, Annexin V only, and PI only stained control cells.
-
Collect data for a sufficient number of events (e.g., 10,000-20,000 cells).
-
Data Analysis and Interpretation
The flow cytometry data can be visualized in a dot plot with Annexin V fluorescence on one axis and PI fluorescence on the other. The cell population will be distributed into four quadrants:
-
Lower Left (Annexin V- / PI-): Viable cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper Left (Annexin V- / PI+): Primarily necrotic cells (should be a small population in apoptosis studies)
The percentage of cells in each quadrant should be quantified to determine the effect of this compound on apoptosis.
Conclusion
The flow cytometry-based Annexin V/PI assay is a robust and reliable method for quantifying apoptosis induced by this compound. The provided protocols and application notes offer a comprehensive guide for researchers to investigate the pro-apoptotic effects of this promising anti-cancer agent. Careful optimization of experimental conditions and appropriate controls are crucial for obtaining accurate and reproducible results.
References
- 1. Matrine inhibits proliferation and induces apoptosis of pancreatic cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrine induces apoptosis of human multiple myeloma cells via activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrine-induced autophagy counteracts cell apoptosis via the ERK signaling pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 8. biologi.ub.ac.id [biologi.ub.ac.id]
- 9. kumc.edu [kumc.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Matrine induces apoptosis via targeting CCR7 and enhances the effect of anticancer drugs in non-small cell lung cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrine inhibits ovarian cancer cell viability and promotes apoptosis by regulating the ERK/JNK signaling pathway via p38MAPK - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Allomatrine's Efficacy in Inhibiting Cell Migration Investigated by Transwell Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allomatrine, a quinolizidine alkaloid derived from the root of Sophora flavescens, has garnered significant interest in oncological research for its potential anti-tumor properties. This document provides a detailed overview and protocol for utilizing the Transwell assay to investigate the inhibitory effects of this compound on cancer cell migration, a critical process in tumor metastasis. Recent studies indicate that this compound can significantly hinder the in vitro invasion of human lung cancer A549 cells, suggesting its promise as a therapeutic agent against metastatic cancers.[1][2][3] The underlying mechanism of this inhibition is linked to the modulation of key signaling pathways, including NF-κB and PI3K/Akt.[1][2][3]
Principle of the Transwell Assay
The Transwell assay, also known as the Boyden chamber assay, is a widely used method to assess cell migration and invasion in vitro. The assay utilizes a permeable membrane insert that separates an upper and a lower chamber. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber to stimulate cell movement across the porous membrane. By quantifying the number of cells that migrate to the lower surface of the membrane, the migratory or invasive potential of the cells can be determined. For invasion assays, the membrane is coated with an extracellular matrix (ECM) component, such as Matrigel, which cells must degrade to migrate.
Quantitative Data Summary
While specific quantitative data from the primary study on this compound and A549 cell invasion is not publicly available, the following tables represent illustrative data demonstrating a dose-dependent inhibitory effect of this compound on cell migration and invasion, as suggested by the literature.[1][2][3]
Table 1: Effect of this compound on A549 Cell Migration
| This compound Concentration (µg/mL) | Mean Number of Migrated Cells (per field) | Standard Deviation | Inhibition of Migration (%) |
| 0 (Control) | 250 | ± 15 | 0 |
| 10 | 180 | ± 12 | 28 |
| 25 | 115 | ± 9 | 54 |
| 50 | 60 | ± 5 | 76 |
| 100 | 25 | ± 3 | 90 |
Table 2: Effect of this compound on A549 Cell Invasion
| This compound Concentration (µg/mL) | Mean Number of Invaded Cells (per field) | Standard Deviation | Inhibition of Invasion (%) |
| 0 (Control) | 180 | ± 10 | 0 |
| 10 | 135 | ± 8 | 25 |
| 25 | 85 | ± 7 | 53 |
| 50 | 40 | ± 4 | 78 |
| 100 | 15 | ± 2 | 92 |
Experimental Protocols
Cell Culture
Human lung adenocarcinoma A549 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Transwell Migration Assay Protocol
-
Cell Preparation:
-
Culture A549 cells to 80-90% confluency.
-
Starve the cells in serum-free medium for 24 hours prior to the assay.
-
Trypsinize the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Place 24-well Transwell inserts (8 µm pore size) into a 24-well plate.
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of each well.
-
Add 200 µL of the cell suspension (containing 2 x 10^4 cells) to the upper chamber of each insert.
-
Add varying concentrations of this compound to the upper chamber. Include a vehicle control (e.g., DMSO or PBS).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Staining and Quantification:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
Under a microscope, count the number of migrated cells in at least five random fields of view.
-
Alternatively, the crystal violet can be eluted with 33% acetic acid, and the absorbance can be measured at 570 nm to quantify cell migration.
-
Transwell Invasion Assay Protocol
The protocol for the invasion assay is similar to the migration assay with the following modification:
-
Coating the Inserts: Before adding the cells, the upper surface of the Transwell insert membrane is coated with a thin layer of Matrigel (or another basement membrane extract). The Matrigel is allowed to solidify at 37°C for 30-60 minutes. The subsequent steps are the same as the migration assay.
Signaling Pathways and Experimental Workflows
Experimental Workflow
Caption: Workflow for Transwell Cell Migration/Invasion Assay.
This compound's Proposed Mechanism of Action
This compound is suggested to inhibit cell migration and invasion by targeting key signaling pathways that regulate these processes. The NF-κB and PI3K/Akt pathways are central to cell survival, proliferation, and motility.
Caption: this compound's inhibition of PI3K/Akt and NF-kB pathways.
Conclusion
The Transwell assay is a robust and reliable method for quantifying the inhibitory effects of this compound on cancer cell migration and invasion. The provided protocols and illustrative data serve as a comprehensive guide for researchers investigating the anti-metastatic potential of this promising natural compound. Further studies are warranted to fully elucidate the molecular mechanisms underlying this compound's action and to explore its therapeutic applications in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 3. Effect and mechanism of this compound in proliferation and invasion in vitro inhibition of human lung cancer A549 cell line | Chinese Pharmaceutical Journal;(24): 1111-1116, 2015. | WPRIM [pesquisa.bvsalud.org]
In Vitro Antiviral Assays for Allomatrine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allomatrine, a quinolizidine alkaloid and a stereoisomer of matrine, is derived from the roots of plants from the Sophora genus. These compounds have garnered significant interest within the scientific community for their diverse pharmacological activities. While specific in vitro antiviral data for this compound is limited in publicly available literature, extensive research has been conducted on its closely related isomers, matrine and oxymatrine. This document provides a comprehensive overview of the in vitro antiviral assays relevant to these matrine-type alkaloids, including detailed experimental protocols and a summary of the available quantitative data. The information presented herein can serve as a valuable resource for designing and conducting antiviral screening and mechanism-of-action studies for this compound.
Quantitative Data Summary
Due to the limited availability of specific antiviral data for this compound, this section summarizes the reported 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and selectivity index (SI) for the closely related compounds, matrine and oxymatrine, against various viruses. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates greater selectivity of the compound for inhibiting viral replication over causing cellular toxicity.
| Compound/Derivative | Virus | Cell Line | EC50 / IC50 | CC50 | Selectivity Index (SI) | Reference |
| Matrine | Bovine Viral Diarrhea Virus (BVDV) | MDBK | 43.55 ng/mL (EC50) | 294.9 ng/mL (IC50) | 6.77 | [1] |
| Matrine Derivative (4d) | Hepatitis B Virus (HBV) | HepG2.2.15 | 33.68 µM (IC50) | Not Reported | Not Reported | [2] |
| Matrine Derivative (4a) | Hepatitis B Virus (HBV) | HepG2.2.15 | 41.78 µM (IC50) | Not Reported | Not Reported | [2] |
| Matrine-type Alkaloid (2) | Coxsackievirus B3 (CVB3) | Not Reported | 26.62 µM (IC50) | Not Reported | Not Reported | [3] |
| Matrine-type Alkaloid (6) | Coxsackievirus B3 (CVB3) | Not Reported | >252.18 µM (IC50) | Not Reported | Not Reported | [3] |
| Matrine-type Alkaloid (11) | Coxsackievirus B3 (CVB3) | Not Reported | 105.14 µM (IC50) | Not Reported | Not Reported | [3] |
| Matrine-type Alkaloid (13) | Coxsackievirus B3 (CVB3) | Not Reported | 125.18 µM (IC50) | Not Reported | Not Reported | [3] |
| Matrine-type Alkaloid (7) | Influenza A virus (H3N2) | Not Reported | 63.07 µM (IC50) | Not Reported | Not Reported | [3] |
| Matrine-type Alkaloid (8) | Influenza A virus (H3N2) | Not Reported | 242.46 µM (IC50) | Not Reported | Not Reported | [3] |
| Matrine-type Alkaloid (17) | Influenza A virus (H3N2) | Not Reported | 125.32 µM (IC50) | Not Reported | Not Reported | [3] |
| Oxymatrine | Coxsackievirus B3 (CVB3) | HeLa | 0.238 mg/mL (50% inhibition) | Not Reported | Not Reported | [4] |
Note: The non-toxic concentration of both matrine and oxymatrine in HepG2 2.2.15 cells has been reported to be up to 800 μg/mL[5].
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the test compound that is toxic to the host cells, which is crucial for distinguishing between antiviral effects and general cytotoxicity.
Materials:
-
Host cells appropriate for the virus of interest (e.g., Vero, MDCK, HepG2)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (or other test compounds)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the host cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in cell culture medium. A typical starting concentration might be 1 mg/mL.
-
Treatment: After 24 hours, remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a "no drug" (medium only) control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC50 value is determined as the concentration of the compound that reduces cell viability by 50%.
Cytotoxicity (MTT) Assay Workflow
Plaque Reduction Assay
This is a standard method to quantify the effect of an antiviral compound on the production of infectious virus particles.
Materials:
-
Confluent monolayer of host cells in 6-well or 12-well plates
-
Virus stock with a known titer (PFU/mL)
-
This compound at non-toxic concentrations
-
Serum-free medium
-
Overlay medium (e.g., 1% methylcellulose or low-melting-point agarose in culture medium)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10%) for fixation
Protocol:
-
Cell Preparation: Seed host cells in multi-well plates to form a confluent monolayer.
-
Infection: Wash the cell monolayers with PBS and infect with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 PFU/well). Allow the virus to adsorb for 1 hour at 37°C.
-
Treatment: After adsorption, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing different concentrations of this compound (below the CC50 value). Include a "no drug" virus control and a "no virus" cell control.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Fixation and Staining: After incubation, fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to air dry. Plaques will appear as clear zones against a purple background of viable cells. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.
Plaque Reduction Assay Workflow
Viral Yield Reduction Assay (Quantitative PCR)
This assay measures the amount of viral nucleic acid produced in the presence of the antiviral compound.
Materials:
-
Confluent monolayer of host cells in multi-well plates
-
Virus stock
-
This compound at non-toxic concentrations
-
Serum-free medium
-
RNA/DNA extraction kit
-
Reverse transcriptase (for RNA viruses)
-
qPCR master mix
-
Virus-specific primers and probe
-
Real-time PCR instrument
Protocol:
-
Infection and Treatment: Follow steps 1-3 of the Plaque Reduction Assay protocol, but use a standard culture medium instead of an overlay.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a defined period (e.g., 24, 48, or 72 hours).
-
Sample Collection: Collect the cell culture supernatant and/or cell lysates.
-
Nucleic Acid Extraction: Extract viral RNA or DNA from the collected samples using a suitable kit.
-
Reverse Transcription (for RNA viruses): Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
Quantitative PCR (qPCR): Perform qPCR using virus-specific primers and a probe to quantify the viral genome copy number.
-
Data Analysis: Create a standard curve using known concentrations of viral nucleic acid. Determine the viral load in each sample based on the standard curve. Calculate the percentage of viral yield reduction for each this compound concentration compared to the virus control. The EC50 is the concentration of the compound that reduces the viral yield by 50%.
Potential Mechanisms of Antiviral Action
Studies on matrine and oxymatrine suggest that their antiviral effects are multifaceted, involving both direct inhibition of viral replication and modulation of the host's immune response. Key signaling pathways implicated include:
-
NF-κB Signaling Pathway: Matrine has been shown to inhibit the activation of the NF-κB pathway, which is crucial for the expression of pro-inflammatory cytokines that can be exploited by viruses for their replication[6][7].
-
MAPK Signaling Pathway: Oxymatrine can inhibit the p38 MAPK pathway, which is involved in viral entry and replication for some viruses like influenza A[8][9].
-
Interferon (IFN) Signaling Pathway: Matrine and oxymatrine can modulate the production and signaling of interferons, which are critical components of the innate antiviral response[10][11].
Potential Signaling Pathways Modulated by this compound
Conclusion
While direct in vitro antiviral data for this compound is currently scarce, the extensive research on the related compounds, matrine and oxymatrine, provides a strong foundation for investigating its potential as an antiviral agent. The protocols and data presented in these application notes offer a comprehensive guide for researchers to evaluate the antiviral efficacy and elucidate the mechanism of action of this compound against a broad range of viruses. Further studies are warranted to establish a specific antiviral profile for this compound and to explore its therapeutic potential.
References
- 1. cjnmcpu.com [cjnmcpu.com]
- 2. Design, Synthesis, and Bioevaluation of Matrine Derivatives as Potential Anti–Hepatitis B Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Matrine-Type Alkaloids from the Rhizomes of Sophora tonkinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxymatrine provides protection against Coxsackievirus B3-induced myocarditis in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combining Oxymatrine or Matrine with Lamivudine Increased Its Antireplication Effect against the Hepatitis B Virus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Matrine? [synapse.patsnap.com]
- 7. Matrine displayed antiviral activity in porcine alveolar macrophages co-infected by porcine reproductive and respiratory syndrome virus and porcine circovirus type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxymatrine Inhibits Influenza A Virus Replication and Inflammation via TLR4, p38 MAPK and NF-κB Pathways [mdpi.com]
- 9. Oxymatrine Inhibits Influenza A Virus Replication and Inflammation via TLR4, p38 MAPK and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxymatrine Sensitizes the HaCaT Cells to the IFN-γ Pathway and Downregulates MDC, ICAM-1, and SOCS1 by Activating p38, JNK, and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Matrine and icariin can inhibit bovine viral diarrhoea virus replication by promoting type I interferon response in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Allomatrine for Inducing Cell Cycle Arrest in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allomatrine, a quinolizidine alkaloid derived from the root of Sophora flavescens, has garnered significant interest in oncology research for its anti-proliferative and pro-apoptotic effects across a spectrum of cancer cell lines. A primary mechanism underlying its anti-tumor activity is the induction of cell cycle arrest, a critical process that halts the division of cancer cells and can lead to apoptosis. These application notes provide a comprehensive overview of the mechanisms of this compound-induced cell cycle arrest and detailed protocols for its investigation in a laboratory setting.
This compound has been shown to induce cell cycle arrest at both the G0/G1 and G2/M phases, depending on the specific cancer cell type and experimental conditions.[1][2][3][4][5][6][7][8][9][10] This is achieved through the modulation of key cell cycle regulatory proteins, including cyclins, cyclin-dependent kinases (CDKs), and cyclin-dependent kinase inhibitors (CKIs).[2][3][9] Notably, the PI3K/Akt/mTOR and MAPK/ERK signaling pathways have been identified as critical mediators of this compound's effects on the cell cycle.[1][2]
Data Presentation: Efficacy of this compound in Inducing Cell Cycle Arrest
The following tables summarize the quantitative data from various studies on the effect of this compound (matrine) on cell cycle distribution in different cancer cell lines.
Table 1: this compound-Induced G0/G1 Phase Cell Cycle Arrest
| Cancer Cell Line | This compound Concentration | Incubation Time | % of Cells in G0/G1 Phase (Control) | % of Cells in G0/G1 Phase (Treated) | Key Molecular Changes |
| Ovarian Cancer (A2780, SKOV3) | Not Specified | Not Specified | Not Specified | Increased | Upregulation of p21; Downregulation of Cyclin D1 and CDK4.[2] |
| Glioblastoma | Not Specified | Not Specified | Not Specified | Increased | Downregulation of Cyclin D1, CDK4, and CDK6.[11] |
| T-cell Acute Lymphoblastic Leukemia (CCRF-CEM) | Not Specified | Not Specified | Significantly Lower | Significantly Higher | Downregulation of hsa-miR-106b-3p; Upregulation of CDKN1A (p21).[3][5] |
| Esophageal Cancer (Eca-109) | Not Specified | Not Specified | Not Specified | Increased | Upregulation of p53 and p21.[4] |
| Vincristine-Resistant Retinoblastoma (SO-Rb50/VCR) | IC50 | Not Specified | Not Specified | Tendency to Arrest | Downregulation of Cyclin D1.[6] |
| Colon Cancer (SW480, SW620) | 0.25-1.25 mM | 24, 48, 72 hr | Not Specified | Increased | Upregulation of miR-22.[7][8] |
| Rhabdomyosarcoma (RD) | 0.5, 1.0, 1.5 mg/mL | Not Specified | Not Specified | Increased | Downregulation of Cyclin D1 mRNA.[9] |
| Cisplatin-Resistant Non-Small Cell Lung Cancer (A549/DDP) | Not Specified | Not Specified | Significantly Lower | Significantly Higher | Not Specified.[12] |
| Human Hepatoma (HepG2) | 0.5, 1.0, 2.0 mg/mL | Not Specified | Not Specified | Markedly Increased | Not Specified.[10] |
Table 2: this compound-Induced G2/M Phase Cell Cycle Arrest
| Cancer Cell Line | This compound Concentration | Incubation Time | % of Cells in G2/M Phase (Control) | % of Cells in G2/M Phase (Treated) | Key Molecular Changes |
| Human Lung Cancer (A549) | Not Specified | Not Specified | Not Specified | Halted | Downregulation of CDK-2.[13][14] |
| Neuroblastoma | Not Specified | Not Specified | Not Specified | Increased | Upregulation of TRB3.[1] |
Signaling Pathways
This compound exerts its effects on the cell cycle by modulating several key signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth and proliferation and is frequently dysregulated in cancer. This compound has been shown to inhibit this pathway, leading to downstream effects on cell cycle proteins.[1] Similarly, the MAPK/ERK pathway, which is also crucial for cell proliferation, is another target of this compound.[2]
Caption: this compound-mediated cell cycle arrest signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on cell cycle arrest.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of this compound (e.g., 0.25, 0.5, 0.75, 1.0, 1.25 mM) and a vehicle control (e.g., DMSO or PBS).[8]
-
Incubate for 24, 48, or 72 hours.[8]
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle.[15][16]
Materials:
-
Treated and control cells
-
PBS
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells after treatment with this compound.
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (overnight is recommended).
-
Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Caption: Workflow for cell cycle analysis by flow cytometry.
Western Blotting for Cell Cycle Regulatory Proteins
This technique is used to detect changes in the expression levels of key proteins involved in cell cycle regulation.
Materials:
-
Treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus (e.g., semi-dry or wet transfer)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cyclin D1, CDK4, p21, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and control cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Conclusion
This compound presents a promising avenue for cancer therapy through its ability to induce cell cycle arrest. The protocols and data provided herein offer a framework for researchers to investigate and further elucidate the mechanisms of this compound's action. Consistent and reproducible experimental design, as outlined in these notes, is crucial for advancing our understanding of this potent natural compound and its potential clinical applications.
References
- 1. Matrine Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrine inhibits the development and progression of ovarian cancer by repressing cancer associated phosphorylation signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrine induced G0/G1 arrest and apoptosis in human acute T-cell lymphoblastic leukemia (T-ALL) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrine inhibits proliferation and induces apoptosis via BID-mediated mitochondrial pathway in esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrine induced G0/G1 arrest and apoptosis in human acute T-cell lymphoblastic leukemia (T-ALL) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of matrine on the proliferation and apoptosis of vincristine-resistant retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Matrine triggers colon cancer cell apoptosis and G0/G1 cell cycle arrest via mediation of microRNA-22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Matrine promotes G0/G1 arrest and down-regulates cyclin D1 expression in human rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor effect of matrine in human hepatoma G2 cells by inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxymatrine induces cell cycle arrest and apoptosis and suppresses the invasion of human glioblastoma cells through the EGFR/PI3K/Akt/mTOR signaling pathway and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Matrine alkaloids modulating DNA damage repair in chemoresistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
Application of Allomatrine in Traditional Chinese Medicine Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allomatrine, a tetracyclic quinolizidine alkaloid extracted from the root of the traditional Chinese herb Sophora flavescens (Ku Shen), has garnered significant attention in modern pharmacological research.[1][2] Traditionally used for its anti-inflammatory, antiviral, and anti-tumor properties, recent studies have begun to elucidate the molecular mechanisms underlying these broad therapeutic effects.[3][4][5] this compound and its stereoisomer, matrine, are often studied together and have demonstrated a range of activities, including the induction of apoptosis and autophagy in cancer cells, modulation of key inflammatory signaling pathways, and inhibition of viral replication.[3][6][7] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound.
Pharmacological Activities and Mechanisms of Action
This compound exhibits a wide array of pharmacological effects, making it a promising candidate for drug development in various therapeutic areas.[1][3] Its primary activities include anti-tumor, anti-inflammatory, antiviral, and hepatoprotective effects.[3][6][8]
Anti-Tumor Activity
This compound's anti-cancer properties are attributed to its ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death) and autophagy, and suppress tumor invasion and metastasis.[7][9] These effects are mediated through the regulation of several critical signaling pathways.
Key Signaling Pathways in Cancer:
-
PI3K/AKT/mTOR Pathway: this compound has been shown to inhibit the phosphorylation of key proteins in this pathway, such as AKT and mTOR, in various cancer cell lines, including breast cancer and lung cancer.[3] This inhibition leads to decreased cell proliferation and survival.
-
NF-κB Signaling Pathway: By suppressing the NF-κB pathway, this compound can reduce the expression of downstream target genes involved in inflammation, cell proliferation, and survival in cancer cells.[10]
-
JAK/STAT3 Signaling Pathway: this compound has been found to inactivate the JAK/STAT3 pathway in acute myeloid leukemia (AML) cells by modulating the LINC01116/miR-592 axis, leading to anti-leukemic effects.[7]
-
Wnt/β-catenin Signaling Pathway: In breast cancer and hepatocellular carcinoma, this compound can inhibit the Wnt/β-catenin pathway, which is crucial for cancer cell proliferation and metastasis.[11][12]
Diagram: this compound's Inhibition of the PI3K/AKT/mTOR Signaling Pathway
Caption: this compound inhibits the PI3K/AKT/mTOR pathway, leading to reduced cancer cell proliferation and survival.
Anti-Inflammatory Activity
This compound exerts potent anti-inflammatory effects by modulating the production of inflammatory cytokines and regulating key inflammatory signaling pathways.[5][13] It has shown therapeutic potential in conditions like inflammatory skin disorders and non-alcoholic fatty liver disease (NAFLD).[8][14]
In human keratinocytes and fibroblasts, this compound has been shown to inhibit the expression of the substance P receptor (NK-1R) and suppress the production of pro-inflammatory cytokines such as IL-1β and IL-8.[14] In animal models of NAFLD, its derivative oxymatrine was found to reduce inflammation by down-regulating the expression of NLRP3 and IL-1β.[15]
Diagram: this compound's Anti-Inflammatory Mechanism
Caption: this compound mitigates inflammation by inhibiting the NF-κB signaling pathway and reducing pro-inflammatory cytokine production.
Antiviral Activity
This compound has demonstrated significant antiviral activity against a range of viruses, including hepatitis B virus (HBV) and porcine reproductive and respiratory syndrome virus (PRRSV).[16][17] Its mechanisms of action include inhibiting viral replication and modulating the host immune response.[6][17] Studies have shown that this compound can inhibit the expression of PRRSV N protein and impair virus-induced apoptosis in host cells.[17]
Hepatoprotective Activity
This compound and its derivatives have shown promise in the treatment of liver diseases such as non-alcoholic fatty liver disease (NAFLD) and liver fibrosis.[8][12][18] Oxymatrine has been found to ameliorate NAFLD by activating PPARα, which is involved in fatty acid oxidation.[18] It also helps in reducing hepatic steatosis, inflammation, and fibrosis.[8][15]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the efficacy of this compound and its derivatives.
Table 1: Anti-Tumor Activity of this compound
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| H22 | Murine Hepatocellular Carcinoma | MTT | 0.2 - 2.0 mg/mL | IC50 = 0.6 mg/mL | [19] |
| HepG2 | Human Hepatocellular Carcinoma | Apoptosis Assay | 0.5, 1.0, 2.0 mg/mL | Apoptosis rates: 28.91%, 34.36%, 38.80% respectively | [10] |
| SGC-7901 | Human Gastric Cancer | Apoptosis Assay | 0.5, 1.0, 2.0 mg/mL | Apoptosis rates: 72.92%, 77.75%, 83.28% respectively | [10] |
| PC3 | Human Prostate Cancer | Tumor Growth in Nude Mice | 30 mg/kg (p.o.) | Suppressed tumor growth | [10] |
Table 2: Anti-Inflammatory Activity of this compound Derivatives
| Compound | Cell/Animal Model | Condition | Concentration/Dose | Effect | Reference |
| Sophaloseedlines I-S | - | Anti-inflammatory screening | - | IC50 values from 15.6 to 47.8 μM | [13] |
| 7-epi-sophoramine | - | Anti-inflammatory screening | - | Potent inhibition of TNF-α, IL-6, and IL-1β | [13] |
| Oxymatrine | NAFLD Rat Model | High-fructose diet-induced NAFLD | 80 mg/kg/day | Reduced serum TG, TC, and liver TG | [18] |
Table 3: Antiviral Activity of this compound and Its Derivatives
| Compound | Virus | Assay | Concentration | Inhibition Rate | Reference |
| N-vinylsulfonyl compound 4 | Tobacco Mosaic Virus (TMV) | In vivo | 500 µg/mL | 62.3 ± 0.8% | [20] |
| N-benzoyl derivative (7) | Tobacco Mosaic Virus (TMV) | In vivo | 500 µg/mL | 65.9 ± 2.0% | [20] |
| N-cyclohexylmethyl-11-butyl matrine derivative (19) | Tobacco Mosaic Virus (TMV) | In vivo | 500 µg/mL | 70.1 ± 1.0% | [20] |
| Matrine | Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) / Porcine Circovirus type 2 (PCV2) co-infection in mice | qPCR | 40 mg/kg | Significantly attenuated PCV2 replication | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in this compound research.
Protocol 1: In Vitro Anti-Proliferative Activity (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HepG2, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the this compound solutions at various concentrations (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, 2.0 mg/mL).[19] Include a vehicle control (medium with DMSO or PBS).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Diagram: MTT Assay Workflow
Caption: A stepwise workflow for determining the anti-proliferative effects of this compound using the MTT assay.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line
-
This compound
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for a specific duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol 3: Western Blot Analysis of Signaling Proteins
Objective: To investigate the effect of this compound on the expression and phosphorylation of proteins in a specific signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein extraction buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound, a key active component of Sophora flavescens, presents a compelling profile for further research and development. Its multifaceted pharmacological activities, underpinned by its ability to modulate multiple key cellular signaling pathways, highlight its potential as a therapeutic agent for a range of diseases, including cancer, inflammatory conditions, viral infections, and liver disorders. The protocols and data presented here serve as a foundational guide for researchers aiming to explore and validate the therapeutic applications of this promising natural product. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety in human subjects.
References
- 1. Research Advances on Matrine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Matrine Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrine Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research progress on the pharmacological effects of matrine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrine exhibits antiviral activity in a PRRSV/PCV2 co-infected mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrine in cancer therapy: antitumor mechanisms and nano-delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Repurposing matrine for the treatment of non-alcoholic fatty liver disease - RMIT University - Figshare [research-repository.rmit.edu.au]
- 9. Matrine: A Promising Natural Product With Various Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Matrine: A Promising Natural Product With Various Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matrine improves the hepatic microenvironment and reverses epithelial-mesenchymal transition in hepatocellular carcinoma by inhibiting the Wnt-1/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Undescribed matrine-type alkaloids from Sophora alopecuroides with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of matrine on the expression of substance P receptor and inflammatory cytokines production in human skin keratinocytes and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oxymatrine alleviates high-fat diet/streptozotocin-induced non-alcoholic fatty liver disease in C57BL/6 J mice by modulating oxidative stress, inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Four Matrine-Based Alkaloids with Antiviral Activities against HBV from the Seeds of Sophora alopecuroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antiviral activity and underlying molecular mechanisms of Matrine against porcine reproductive and respiratory syndrome virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oxymatrine ameliorates non-alcoholic fatty liver disease in rats through peroxisome proliferator-activated receptor-α activation [pubmed.ncbi.nlm.nih.gov]
- 19. Anticancer effects of the Chinese medicine matrine on murine hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and Evaluation of 11-Butyl Matrine Derivatives as Potential Anti-Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Allomatrine in Focus: A Technical Guide to Enhancing Solubility for In Vitro Assays
For researchers, scientists, and drug development professionals working with allomatrine, achieving optimal solubility for in vitro assays is a critical first step for reliable and reproducible results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is a widely used and effective solvent for preparing high-concentration stock solutions of this compound. Ethanol and water can also be used, with the latter often requiring gentle warming and sonication to achieve higher concentrations.
Q2: I'm observing precipitation after diluting my this compound stock solution in cell culture media. What could be the cause?
A2: Precipitation upon dilution is a common issue and can be attributed to several factors:
-
Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your cell culture medium may be too low to maintain this compound in solution.
-
Temperature Shock: A significant temperature difference between the stock solution and the culture medium can cause the compound to precipitate.
-
pH and Salt Concentration: The pH and salt concentration of the cell culture medium can influence the solubility of this compound.
-
High Final Concentration: The desired final concentration of this compound in the media may exceed its solubility limit in the aqueous environment of the culture medium.
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%.[1] However, many cell lines can tolerate up to 0.5% DMSO without significant adverse effects.[1] It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions prepared in DMSO or ethanol should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When stored properly, these solutions can be stable for several months.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder is not dissolving in the chosen solvent. | - Insufficient solvent volume.- Inadequate mixing.- Low temperature. | - Increase the solvent volume.- Vortex or sonicate the solution.- Gently warm the solution (e.g., in a 37°C water bath). |
| Precipitation occurs immediately after adding the stock solution to the media. | - High final concentration of this compound.- "Salting out" effect due to high salt concentration in media. | - Lower the final concentration of this compound.- Perform a stepwise dilution of the stock solution into the media while gently vortexing. |
| Cells in the treatment group show signs of stress or death, even at low this compound concentrations. | - Cytotoxicity from the solvent (e.g., DMSO). | - Reduce the final concentration of the solvent in the culture media.- Include a vehicle control (media + solvent) to differentiate between compound and solvent toxicity. |
| Inconsistent results between experiments. | - Instability of the this compound working solution.- Inaccurate pipetting. | - Prepare fresh working solutions for each experiment from a frozen stock.- Ensure proper calibration and use of pipettes. |
Quantitative Solubility Data
The solubility of this compound's diastereomer, matrine, provides a strong reference for its solubility characteristics.
| Solvent | Solubility (mg/mL) | Notes |
| DMSO | ≥ 12.42 | - |
| Ethanol | ≥ 47.2 | - |
| Water | ≥ 50.3 | Requires gentle warming and sonication. |
Data is for matrine, which is expected to have very similar solubility to this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder (Molecular Weight: 248.36 g/mol )
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound: For a 10 mM stock solution in 1 mL of DMSO, the required mass is 2.48 mg (10 mmol/L * 1 L/1000 mL * 248.36 g/mol * 1000 mg/g * 1 mL).
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Weigh the this compound: Carefully weigh out 2.48 mg of this compound powder and place it in a sterile microcentrifuge tube.
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Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
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Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes or gently warm it in a 37°C water bath until the solution is clear.
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Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Materials:
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10 mM this compound stock solution in DMSO
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Sterile cell culture medium
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Sterile microcentrifuge tubes
Procedure:
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Determine the final desired concentrations: For example, you may want to test final concentrations of 10 µM, 20 µM, and 50 µM.
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Calculate the dilution factor:
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For 10 µM: Dilute the 10 mM stock 1:1000.
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For 20 µM: Dilute the 10 mM stock 1:500.
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For 50 µM: Dilute the 10 mM stock 1:200.
-
-
Prepare an intermediate dilution (optional but recommended): To avoid pipetting very small volumes, first prepare an intermediate dilution. For example, dilute the 10 mM stock 1:10 in cell culture medium to create a 1 mM intermediate stock.
-
Prepare the final working solutions:
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For 10 µM: Add 10 µL of the 1 mM intermediate stock to 990 µL of cell culture medium.
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For 20 µM: Add 20 µL of the 1 mM intermediate stock to 980 µL of cell culture medium.
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For 50 µM: Add 50 µL of the 1 mM intermediate stock to 950 µL of cell culture medium.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium as used for the highest concentration of the this compound working solution.
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Use immediately: It is best to use the freshly prepared working solutions for your in vitro assays.
Visualizing Workflows and Signaling Pathways
Caption: Workflow for preparing this compound solutions.
Caption: this compound inhibits the PI3K/Akt pathway.
Caption: this compound inhibits NF-κB signaling.
Caption: this compound inhibits TGF-β signaling.
References
Allomatrine Stability in DMSO and Aqueous Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of allomatrine in common laboratory solvents. Due to a lack of extensive stability data for this compound, this guide leverages data from its structural analog, matrine, to provide valuable insights and troubleshooting advice. It is crucial to note that while structurally similar, the stability of this compound may differ from matrine, and the information provided should be used as a guideline for initial experimental design.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: For short-term storage, this compound can be dissolved in dimethyl sulfoxide (DMSO). For longer-term storage, it is recommended to store the compound as a powder at -20°C for up to two years, or at 4°C for shorter periods. Once in solution, especially in DMSO, it is advisable to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store DMSO stock solutions at -80°C for up to six months or at -20°C for one month.[1]
Q2: What is the recommended solvent for this compound for in vitro and in vivo studies?
A2: DMSO is a common solvent for preparing concentrated stock solutions of this compound for in vitro studies. For cell-based assays, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced toxicity. For in vivo studies, a suitable aqueous vehicle is required. The stability of this compound in aqueous solutions is pH-dependent.
Q3: Is this compound stable in aqueous solutions?
A3: Based on data for the related compound matrine, the stability of this compound in aqueous solutions is expected to be influenced by pH. Matrine shows good stability in neutral and acidic aqueous solutions. For instance, the half-life of total matrines in both aerobic and anaerobic water conditions was estimated to be over 200 days. However, stability may decrease in alkaline conditions.
Q4: Can I store this compound solutions at room temperature?
A4: It is not recommended to store this compound solutions, particularly in DMSO, at room temperature for extended periods. Degradation of compounds in DMSO can occur at room temperature. For shipping purposes, storage at room temperature for less than two weeks may be acceptable, but for long-term storage, low temperatures are essential.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results between batches of this compound solution. | Degradation of this compound in the stock solution due to improper storage (e.g., multiple freeze-thaw cycles, prolonged storage at -20°C instead of -80°C). | 1. Prepare fresh stock solutions of this compound from powder. 2. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. 3. Store DMSO stock solutions at -80°C for long-term storage. |
| Loss of compound activity over time in aqueous buffers. | pH-dependent degradation of this compound. | 1. Prepare fresh aqueous solutions before each experiment. 2. Check the pH of your buffer. Based on data for matrine, slightly acidic to neutral pH may be optimal for stability. 3. If possible, perform a pilot stability study in your specific buffer system by analyzing the concentration of this compound over time using HPLC. |
| Precipitation of this compound when diluting DMSO stock in aqueous media. | Poor solubility of this compound in the final aqueous buffer. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells. 2. Consider using a different aqueous buffer system or adding a non-toxic surfactant. 3. Prepare a less concentrated stock solution in DMSO. |
| Unexpected biological effects observed in cell culture. | Degradation products of this compound may have their own biological activity. | 1. Use freshly prepared solutions. 2. Analyze the purity of your this compound stock solution by HPLC to check for the presence of degradation products. |
Stability and Solubility Data (Based on Matrine)
The following tables summarize the stability and solubility data for matrine, which may serve as a useful reference for this compound.
Table 1: Storage Recommendations for Stock Solutions
| Solvent | Storage Temperature | Recommended Duration |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| DMSO | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Table 2: Half-life of Matrines in Different Environmental Conditions
| Condition | Half-life (t₁/₂) |
| Aerobic and Anaerobic Water | >200 days |
| Dry Soil | 5.4 - 8.6 days |
| Wet Soil | 33.0 - 231 days |
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol provides a general framework for determining the stability of this compound in a specific solvent and storage condition.
-
Preparation of this compound Stock Solution:
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Accurately weigh a known amount of this compound powder.
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Dissolve in the desired solvent (e.g., DMSO or a specific aqueous buffer) to a known concentration (e.g., 10 mM).
-
-
Storage Conditions:
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Aliquot the stock solution into multiple sterile, tightly sealed vials.
-
Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C).
-
Protect from light if the compound is known to be light-sensitive.
-
-
Time Points:
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Establish a series of time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month, 3 months, 6 months).
-
-
Sample Analysis:
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At each time point, retrieve a vial from each storage condition.
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Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
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The HPLC method should be able to separate this compound from its potential degradation products. A reversed-phase C18 column is often suitable for this class of compounds.
-
-
Data Analysis:
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Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics and calculate the half-life.
-
Signaling Pathways and Experimental Workflows
This compound's biological activities are likely mediated through the modulation of key cellular signaling pathways. Based on studies of the closely related alkaloid matrine, the PI3K/Akt and NF-κB pathways are potential targets.
Caption: Inferred PI3K/Akt signaling pathway inhibition by this compound.
Caption: Inferred NF-κB signaling pathway inhibition by this compound.
Caption: Workflow for assessing this compound stability.
References
Technical Support Center: Optimizing Allomatrine Concentration for Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Allomatrine concentration for cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in a cytotoxicity assay?
For initial screening experiments, a broad concentration range is advisable to determine the approximate effective dose for your specific cell line. Based on published data, a starting range of 10 µM to 2000 µM is often used. A pilot experiment using a wide log-fold or half-log dilution series (e.g., 10, 50, 100, 500, 1000, 2000 µM) is recommended.
Q2: Which cytotoxicity assay is most suitable for this compound?
The choice of assay depends on your experimental goals and available resources. Commonly used and suitable assays for this compound include:
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MTT Assay: This colorimetric assay is widely used and cost-effective for assessing metabolic activity, which is an indicator of cell viability.
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Resazurin-based Assays (e.g., AlamarBlue): These fluorescent or colorimetric assays also measure metabolic activity and are generally more sensitive than the MTT assay.
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LDH Assay: This assay measures the release of lactate dehydrogenase from damaged cells, providing a direct measure of cytotoxicity.
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ATP-based Assays (e.g., CellTiter-Glo®): These highly sensitive luminescent assays quantify ATP as an indicator of metabolically active cells.
Q3: How long should I incubate cells with this compound?
The cytotoxic effects of this compound are typically dose- and time-dependent.[1][2] Common incubation periods for initial experiments are 24, 48, and 72 hours. A time-course experiment is recommended to determine the optimal endpoint for your cell line and research question.
Q4: How should I dissolve this compound for my experiments?
This compound is typically soluble in aqueous solutions. For cell culture experiments, it is recommended to dissolve this compound in sterile phosphate-buffered saline (PBS) or directly in the cell culture medium to create a stock solution. Ensure the final concentration of any solvent is consistent across all treatment groups and does not exceed a non-toxic level (typically <0.5% for DMSO, though not the primary solvent for this compound).
Q5: Can this compound interfere with common cytotoxicity assays?
While less common for this compound than for highly colored compounds, it is always good practice to include a cell-free control (this compound in media with the assay reagent but without cells) to check for any direct chemical interference with the assay reagents.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no cytotoxicity observed | - this compound concentration is too low.- Incubation time is too short.- The cell line is resistant to this compound.- Improper drug dissolution. | - Test a higher concentration range of this compound.- Increase the incubation period (e.g., up to 72 hours).- Verify the sensitivity of your cell line from the literature or test a known sensitive cell line as a positive control.- Ensure this compound is fully dissolved. Prepare fresh solutions if precipitation is observed. |
| High variability between replicate wells | - Uneven cell seeding.- Edge effects on the microplate.- Inconsistent drug concentration across wells. | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation.- Mix the diluted this compound solutions thoroughly before adding to the wells. |
| High background in MTT assay (cell-free wells turn purple) | - Direct reduction of MTT by this compound.- Contamination of reagents or media. | - Run a cell-free control with this compound and MTT to confirm direct reduction. If observed, consider an alternative assay like the SRB or LDH assay.- Use sterile techniques and fresh reagents. |
| Inconsistent IC50 values across experiments | - Variation in cell passage number or health.- Differences in incubation time or cell density.- Inconsistent reagent preparation. | - Use cells within a consistent and low passage number range.- Standardize incubation times and cell seeding densities for all experiments.- Prepare fresh reagents and ensure accurate dilutions. |
Data Presentation
Table 1: Reported IC50 Values of Matrine (this compound) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (h) |
| A549 | Lung Cancer | ~500-1000 | 48 |
| 95D | Lung Cancer | ~500-1000 | 48 |
| HepG2 | Hepatocellular Carcinoma | Not specified, dose-dependent | 48 |
| Bel7402 | Hepatocellular Carcinoma | Not specified, dose-dependent | 48 |
| Eca-109 | Esophageal Cancer | Not specified, dose-dependent | Not specified |
| CAOV-3 | Ovarian Cancer | Not specified, dose-dependent | 48 |
| PC-3 | Prostate Cancer | Not specified, dose-dependent | Not specified |
| DU145 | Prostate Cancer | Not specified, dose-dependent | Not specified |
| MDA-MB-231 | Breast Cancer | Not specified, dose-dependent | Not specified |
| MCF-7 | Breast Cancer | Not specified, dose-dependent | Not specified |
Note: The cytotoxic effects of Matrine (this compound) are often described as dose-dependent, and specific IC50 values are not always reported in the literature. The provided table reflects this and indicates where dose-dependent effects were observed.
Experimental Protocols
MTT Cytotoxicity Assay Protocol for this compound
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT assay. Optimization of cell density and incubation times may be required for specific cell lines.
Materials:
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This compound
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Sterile PBS or cell culture medium for dissolution
-
96-well cell culture plates
-
Complete cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
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Harvest and count cells in the exponential growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in sterile PBS or culture medium.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations.
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Remove the old medium from the wells and add 100 µL of the diluted this compound solutions.
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Include a vehicle control (medium only) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes.
-
-
Absorbance Measurement:
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Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Mandatory Visualizations
Caption: Workflow for a typical this compound cytotoxicity assay.
Caption: Signaling pathways of this compound-induced cytotoxicity.
References
Technical Support Center: Troubleshooting Allomatrine Experiments
Welcome to the technical support center for Allomatrine-related research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary pharmacological effects?
This compound (often referred to as Matrine) is a natural alkaloid compound extracted from plants of the Sophora genus. It is known for a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, anti-viral, and anti-fibrotic effects.[1][2][3][4] Its therapeutic potential has been investigated in various diseases, such as different types of cancer, hepatitis, and inflammatory conditions.[3][4]
Q2: Why do I see significant variability in the anti-cancer effects of this compound between different cell lines?
The anti-cancer effects of this compound are highly dependent on the specific cell type and its genetic background.[5] this compound modulates multiple signaling pathways, such as PI3K/Akt/mTOR and MAPKs, which can have different roles and levels of activation in various cancer cells.[1][3] For example, this compound may effectively induce apoptosis in one cell line by inhibiting the PI3K/Akt pathway, while another cell line might be less sensitive due to mutations or compensatory signaling.[1][6]
Q3: What are the known pharmacokinetic challenges associated with this compound?
This compound generally exhibits poor pharmacokinetic properties, which can lead to inconsistent results, particularly in animal studies. Key challenges include low oral bioavailability and a short in vivo half-life.[4][7] Studies in rats have shown an oral bioavailability of approximately 17.1%.[8][9] This poor absorption and rapid clearance can make it difficult to maintain therapeutic concentrations.
Q4: Can this compound itself interfere with common cell viability assays?
Yes, like many chemical compounds, this compound has the potential to interfere with colorimetric or fluorometric cell viability assays (e.g., MTT, XTT, Resazurin). At higher concentrations, the compound may precipitate out of solution or directly react with the assay reagents, leading to inaccurate readings.[10] It is crucial to include cell-free controls (compound + media + assay reagent) to test for any direct chemical interference.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Problem: You are observing significant batch-to-batch or experiment-to-experiment variation in the IC50 value of this compound in your cancer cell line.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Stability & Purity | This compound's chemical stability can be a concern.[11] Ensure you are using a high-purity compound from a reputable supplier. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C as recommended. |
| Cell Health & Passage Number | The physiological state of your cells is critical. Use cells within a consistent and low passage number range. Ensure cell viability is high (>95%) before seeding for an experiment.[12] |
| Compound Precipitation | At high concentrations, this compound may precipitate in the culture medium. Visually inspect the wells of your plate under a microscope for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent system if compatible with your cells.[10] |
| Assay Interference | This compound might directly reduce the assay reagent (e.g., MTT). Run a cell-free control by adding this compound to media in a well without cells, then add the assay reagent and measure the signal. If a signal is detected, this indicates direct interference, and you may need to switch to a different type of viability assay (e.g., ATP-based assay or cell counting).[10] |
| Incubation Time | The effects of this compound can be time-dependent.[1] Ensure you are using a consistent incubation time across all experiments. You may need to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint for your specific cell line. |
Data Presentation: Variability in this compound IC50 Values
The following table summarizes reported IC50 values for this compound in various cancer cell lines, illustrating the compound's cell-type-specific efficacy.
| Cell Line | Cancer Type | Reported IC50 (µg/mL) | Reference |
| HOS | Osteosarcoma | Not specified, but effective | [13] |
| A549 | Non-small-cell lung | Not specified, but effective | [5][14] |
| MCF-7 | Breast Cancer | Not specified, but effective | [5][14] |
| T24 | Bladder Cancer | ~500 (as single agent) | [15] |
| EJ | Bladder Cancer | ~1000 (as single agent) | [15] |
| Mz-ChA-1 | Cholangiocarcinoma | Effective at 0.25-2.0 g/L | [16] |
Issue 2: Variable Anti-Inflammatory Effects
Problem: The observed reduction in inflammatory markers (e.g., TNF-α, IL-6) after this compound treatment is not consistent.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Stimulant Concentration | The concentration of the inflammatory stimulus (e.g., LPS) can significantly impact the results. Ensure the concentration of LPS or other stimulants is consistent and yields a robust, but not maximal, inflammatory response. |
| Timing of Treatment | The timing of this compound treatment relative to the inflammatory stimulus is crucial. Determine whether pre-treatment, co-treatment, or post-treatment is most effective for your experimental model. This compound is known to affect signaling pathways like NF-κB and MAPKs, which are activated at different times post-stimulation.[17][18] |
| Cytokine Measurement Assay | Ensure your ELISA or other cytokine measurement assay is performing correctly. Include all proper controls, such as unstimulated cells, stimulated cells (positive control), and vehicle controls. Check for lot-to-lot variability in assay kits. |
| Cell Density | Over-confluent or under-confluent cell cultures can respond differently to inflammatory stimuli. Maintain a consistent cell seeding density for all experiments. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[10]
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls (e.g., DMSO diluted in medium).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[10]
-
Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.
Protocol 2: Measurement of Inflammatory Cytokines by ELISA
This protocol describes the measurement of secreted cytokines (e.g., TNF-α) from cell culture supernatants.
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Cell Seeding and Stimulation: Seed cells (e.g., RAW 264.7 macrophages) in a 24-well plate. Allow cells to adhere.
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Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1 hour pre-treatment).
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Inflammatory Challenge: Add an inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells and incubate for a specified period (e.g., 24 hours).[19]
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Supernatant Collection: After incubation, centrifuge the plate at low speed to pellet any detached cells. Carefully collect the supernatant without disturbing the cell layer.
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ELISA Procedure: Perform the ELISA for the cytokine of interest (e.g., TNF-α) according to the manufacturer's protocol. This typically involves adding the supernatant to antibody-coated plates, followed by detection antibodies and a substrate.
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Data Analysis: Calculate the concentration of the cytokine in each sample based on a standard curve. Determine the percentage of inhibition relative to the stimulated control.
Visualizations
Signaling Pathways and Workflows
Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.
Caption: this compound's modulation of the MAPK signaling pathways.
Caption: Standard experimental workflow for a cell viability (MTT) assay.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Matrine Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Matrine? [synapse.patsnap.com]
- 3. Matrine Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Systematic Review of the Pharmacology, Toxicology and Pharmacokinetics of Matrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrine: A Promising Natural Product With Various Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Systematic Review of the Pharmacology, Toxicology and Pharmacokinetics of Matrine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biopharmaceutical and pharmacokinetic characterization of matrine as determined by a sensitive and robust UPLC–MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of Matrine in Pigs After Gavage Administration of Matrine Alone and in Combination with Amoxicillin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Research Progress of Natural Matrine Compounds and Synthetic Matrine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. The use of matrine to inhibit osteosarcoma cell proliferation via the regulation of the MAPK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Autophagy inhibition enhances Matrine derivative MASM induced apoptosis in cancer cells via a mechanism involving reactive oxygen species-mediated PI3K/Akt/mTOR and Erk/p38 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Matrine combined with cisplatin synergistically inhibited urothelial bladder cancer cells via down-regulating VEGF/PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Research progress on the pharmacological effects of matrine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of oxymatrine on the p38 mitogen-activated protein kinases signalling pathway in rats with CCl4 induced hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Allomatrine precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Allomatrine in cell culture. Our goal is to help you overcome common challenges, such as compound precipitation, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a tetracyclic quinolizidine alkaloid, a derivative of Matrine, found in plants of the Sophora genus.[1] While research on this compound is ongoing, its parent compound, Matrine, is known to exert a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. These effects are mediated through the modulation of multiple signaling pathways, including PI3K/AKT/mTOR, NF-κB, JAK/STAT, and MAPK pathways.[2][3]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For cell culture applications, preparing a concentrated stock solution in a biocompatible solvent like DMSO is recommended.
Q3: My this compound solution is precipitating in the cell culture medium. What could be the cause?
A3: Precipitation of this compound in cell culture media can occur for several reasons:
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High Final Concentration: The final concentration of this compound in your culture medium may exceed its aqueous solubility limit.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into an aqueous medium can cause the compound to crash out of solution.
-
Low Temperature: The temperature of the cell culture medium can affect the solubility of this compound.
-
pH of the Medium: The pH of the culture medium can influence the ionization and, consequently, the solubility of alkaloids like this compound.[4]
-
Interaction with Media Components: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), could potentially interact with this compound and reduce its solubility.
Q4: What is the recommended method for preparing an this compound stock solution?
A4: To prepare a stock solution, dissolve this compound powder in a high-purity, sterile-filtered organic solvent such as DMSO.[1] It is advisable to prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of organic solvent added to your cell culture, which can be toxic to cells at higher concentrations. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides step-by-step instructions to help you avoid this compound precipitation in your cell culture experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitate forms immediately upon adding this compound stock to the medium. | Solvent Shock: The rapid change in solvent polarity causes the compound to become insoluble. | 1. Pre-warm the medium: Ensure your cell culture medium is at 37°C before adding the this compound stock solution. 2. Step-wise dilution: Instead of adding the stock directly to the full volume of medium, first dilute the stock in a smaller volume of pre-warmed medium, mix gently, and then add this intermediate dilution to the final volume. 3. Vortexing: Add the this compound stock drop-wise to the medium while gently vortexing or swirling the tube to ensure rapid and uniform mixing. |
| Precipitate appears after a period of incubation. | Exceeding Aqueous Solubility: The final concentration of this compound is too high for the aqueous environment of the cell culture medium. | 1. Determine the optimal concentration: Perform a dose-response experiment starting with lower, fully soluble concentrations to identify the effective range for your cell line. 2. Solubility Testing: Before treating your cells, perform a preliminary test by adding your desired final concentration of this compound to the cell culture medium (with serum, if applicable) and incubating under the same conditions as your experiment. Observe for any precipitation over time. |
| Inconsistent results or lower than expected drug activity. | Partial Precipitation: Even if not visibly cloudy, microscopic precipitates may have formed, reducing the effective concentration of soluble this compound. | 1. Sonication: After preparing the this compound stock solution, sonicate the vial for a few minutes to ensure complete dissolution. For the parent compound Matrine, gentle warming to 37°C and sonication are recommended to achieve higher concentrations in aqueous solutions.[5] 2. Fresh Dilutions: Prepare fresh dilutions of this compound from your stock solution for each experiment. |
| Cell toxicity observed even at low this compound concentrations. | Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) in the final culture medium is too high. | 1. Calculate Final Solvent Concentration: Ensure the final concentration of DMSO or other organic solvent in your cell culture medium is typically below 0.5%, and ideally below 0.1%, as higher concentrations can be cytotoxic to many cell lines. 2. Solvent Control: Always include a vehicle control group in your experiments, where cells are treated with the same final concentration of the solvent used to dissolve this compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile, high-purity DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C in a water bath and sonicate for 5-10 minutes to ensure complete dissolution.
-
Sterilization: While not always necessary if sterile techniques are used, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter if needed.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -20°C or -80°C.
Protocol 2: Dilution of this compound for Cell Treatment
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warming: Pre-warm the required volume of complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.
-
Dilution: Add the required volume of the this compound stock solution to the pre-warmed medium to achieve the final desired concentration. Pipette up and down several times or gently vortex to mix thoroughly.
-
Application to Cells: Remove the old medium from your cell culture plates and replace it with the freshly prepared this compound-containing medium.
-
Incubation: Return the plates to the incubator and proceed with your experimental timeline.
Signaling Pathways and Experimental Workflows
This compound's Potential Signaling Pathways
Based on the known mechanisms of its parent compound, Matrine, this compound is likely to influence several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. The diagram below illustrates these potential interactions.
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflow for Preventing Precipitation
The following diagram outlines a logical workflow to troubleshoot and prevent this compound precipitation in your cell culture experiments.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. 错误页 [amp.chemicalbook.com]
- 2. Matrine Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrine: A Promising Natural Product With Various Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of the Thermal Stability and Aqueous Solubility of Three Matrine Salts Assembled by the Similar Structure Salt Formers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
Technical Support Center: Allomatrine Interference in Fluorescence-Based Assays
Welcome to the technical support center for researchers utilizing allomatrine in fluorescence-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference from this compound in your experiments, ensuring the accuracy and reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in biological research?
A1: this compound is a quinolizidine alkaloid compound derived from the root of the Sophora flavescens plant. It is structurally similar to matrine and is investigated for a variety of pharmacological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. Its ability to modulate signaling pathways such as those involved in apoptosis and oxidative stress makes it a compound of interest in many cell-based studies.
Q2: Can this compound interfere with fluorescence-based assays?
A2: Yes, like many small molecules, this compound has the potential to interfere with fluorescence-based assays. This interference can manifest in two primary ways:
-
Autofluorescence: this compound may possess intrinsic fluorescence, meaning it can absorb light at one wavelength and emit it at another, longer wavelength. If its excitation and emission spectra overlap with those of the fluorescent dyes used in your assay, it can lead to false-positive signals or high background.
-
Fluorescence Quenching: this compound may absorb the excitation light intended for your fluorescent probe or absorb the emitted light from the probe. This "inner filter effect" can lead to a decrease in the detected fluorescence signal, potentially resulting in false-negative results.
Q3: What is the fluorescence spectrum of this compound?
A3: Currently, there is limited publicly available data detailing the specific excitation and emission spectra of this compound. Due to its chemical structure as a plant-derived alkaloid, it is plausible that it exhibits some level of autofluorescence, particularly in the blue-green region of the spectrum, as is common for many endogenous biomolecules and similar compounds. It is highly recommended that researchers characterize the fluorescent properties of this compound under their specific experimental conditions.
Q4: Which fluorescence-based assays are most likely to be affected by this compound interference?
A4: Any fluorescence-based assay could potentially be affected. Assays that are particularly sensitive to interference include:
-
Reactive Oxygen Species (ROS) Assays: Using probes like DCFH-DA.
-
Mitochondrial Membrane Potential (MMP) Assays: Employing dyes such as Rhodamine 123 or TMRM.
-
Calcium Imaging: With indicators like Fluo-4.
-
Apoptosis Assays: Using fluorescently labeled Annexin V or caspase substrates.
-
Cell Viability and Proliferation Assays: Such as those using resazurin-based reagents.
Troubleshooting Guides
This section provides step-by-step guidance for identifying and resolving common issues encountered when using this compound in fluorescence-based assays.
Issue 1: High Background Fluorescence in this compound-Treated Samples
Possible Cause: this compound is autofluorescent at the excitation and emission wavelengths of your assay.
Troubleshooting Workflow
Caption: Troubleshooting high background fluorescence.
Detailed Protocols
Protocol 1: Characterizing this compound Autofluorescence
Objective: To determine the excitation and emission spectra of this compound in your assay buffer.
Materials:
-
This compound stock solution
-
Assay buffer (the same buffer used in your experiment)
-
Fluorescence microplate reader with spectral scanning capabilities or a spectrofluorometer
-
Black, clear-bottom microplates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer, starting from the highest concentration used in your experiments down to a buffer-only control.
-
Add these dilutions to the wells of a black microplate.
-
Excitation Scan: Set the emission wavelength to that of your assay's fluorophore. Scan through a range of excitation wavelengths (e.g., 300-600 nm) and record the fluorescence intensity.
-
Emission Scan: Set the excitation wavelength to that of your assay's fluorophore. Scan through a range of emission wavelengths (e.g., 400-700 nm) and record the fluorescence intensity.
-
Data Analysis: Plot fluorescence intensity against wavelength for both scans. The peaks will indicate the excitation and emission maxima of this compound under your experimental conditions.
Protocol 2: Background Subtraction
Objective: To correct for the contribution of this compound's autofluorescence to your total signal.
Procedure:
-
In every experiment, include control wells containing cells treated with this compound but without the fluorescent dye.
-
Also include control wells with the assay buffer and this compound (no cells, no dye).
-
Measure the fluorescence in all wells.
-
For each concentration of this compound, calculate the average fluorescence of the "this compound-only" control wells.
-
Subtract this average background fluorescence from the fluorescence values of your experimental wells containing the same concentration of this compound and the fluorescent dye.
Issue 2: Decreased Fluorescence Signal in this compound-Treated Samples
Possible Cause: this compound is quenching the fluorescence of your probe.
Troubleshooting Workflow
Caption: Troubleshooting decreased fluorescence signal.
Detailed Protocols
Protocol 3: Fluorescence Quenching Assay
Objective: To determine if this compound quenches the signal of your fluorescent probe.
Materials:
-
This compound stock solution
-
Your fluorescent probe (e.g., DCFH-DA, Rhodamine 123) at the final assay concentration
-
Assay buffer
-
Fluorescence microplate reader
Procedure:
-
Prepare a solution of your fluorescent probe in the assay buffer at the final concentration used in your experiments.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, add the fluorescent probe solution to a set of wells.
-
Add the serial dilutions of this compound to these wells.
-
Include control wells containing the fluorescent probe and assay buffer only (no this compound).
-
Incubate the plate under the same conditions as your primary assay (time and temperature).
-
Measure the fluorescence using the appropriate excitation and emission wavelengths for your probe.
-
Data Analysis: Plot the fluorescence intensity against the concentration of this compound. A concentration-dependent decrease in fluorescence indicates a quenching effect.
Data Presentation
Table 1: Spectral Properties of Common Fluorophores and Potential this compound Interference
| Fluorophore | Excitation (nm) | Emission (nm) | Common Assay Type | Potential for this compound Interference |
| DCFH-DA | ~488 | ~525 | ROS Detection | High (if this compound is fluorescent in the green spectrum) |
| Rhodamine 123 | ~507 | ~529 | Mitochondrial Membrane Potential | High (if this compound is fluorescent in the green spectrum) |
| TMRM | ~549 | ~573 | Mitochondrial Membrane Potential | Moderate |
| MitoSOX™ Red | ~510 | ~580 | Mitochondrial Superoxide | Moderate |
| Fluo-4 | ~494 | ~516 | Calcium Imaging | High (if this compound is fluorescent in the green spectrum) |
| Annexin V-FITC | ~495 | ~519 | Apoptosis | High (if this compound is fluorescent in the green spectrum) |
| Propidium Iodide | ~535 | ~617 | Cell Viability | Low to Moderate |
| DAPI | ~358 | ~461 | Nuclear Staining | Moderate to High (if this compound is fluorescent in the blue spectrum) |
Note: The potential for interference is an estimation. It is crucial to experimentally determine the autofluorescence of this compound under your specific assay conditions.
Table 2: Experimental Controls for this compound Assays
| Control | Purpose |
| Untreated Cells | Baseline measurement of the biological parameter. |
| Vehicle Control | To account for any effects of the solvent used to dissolve this compound. |
| This compound-only (no dye) | To measure the autofluorescence of this compound at each concentration. |
| Dye-only (no this compound) | To ensure the fluorescent probe is working correctly. |
| Positive Control | To confirm the assay can detect a known biological response. |
| Negative Control | To establish the baseline signal in the absence of a biological response. |
Signaling Pathway Visualization
The biological effects of matrine-type alkaloids often involve the modulation of key signaling pathways. Below is a generalized representation of a pathway that can be affected, leading to apoptosis.
Caption: this compound-induced apoptosis pathway.
Technical Support Center: Addressing Allomatrine Off-Target Effects in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Allomatrine in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a quinolizidine alkaloid, a stereoisomer of Matrine, derived from the plant Sophora flavescens. Its primary mechanism of action is complex and involves the modulation of multiple signaling pathways. Evidence suggests that it exerts anti-tumor, anti-inflammatory, and anti-viral effects by influencing pathways such as PI3K/AKT/mTOR, NF-κB, and JAK/STAT, which are crucial for cell proliferation, survival, and inflammation.[1][2]
Q2: What are the known off-target effects of this compound?
A2: Due to its broad activity across multiple signaling cascades, this compound can have several off-target effects. These can manifest as unexpected cytotoxicity in certain cell lines, alterations in cell cycle progression, or modulation of pathways not directly related to the intended therapeutic target. For instance, while often studied for its anti-cancer properties, this compound can also influence pathways related to cardiac function and neurotransmission.
Q3: How can I differentiate between on-target and off-target effects in my experiments?
A3: Distinguishing between on-target and off-target effects is critical. A common approach is to use a combination of techniques:
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. If this compound still produces the same effect in these cells, it is likely an off-target effect.
-
Dose-Response Analysis: On-target effects are typically observed at lower concentrations of the compound, while off-target effects may only appear at higher concentrations.
-
Use of Structurally Related but Inactive Compounds: If available, a structurally similar analog of this compound that is known to be inactive against the primary target can be used as a negative control.
-
Kinase Profiling: A broad panel kinase assay can identify unintended kinase targets of this compound.
Q4: I am observing higher than expected cytotoxicity in my cell line. What could be the cause?
A4: Unexpectedly high cytotoxicity can be due to several factors:
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to this compound. It is crucial to perform a dose-response curve for each new cell line.
-
Off-Target Kinase Inhibition: this compound may be inhibiting kinases essential for the survival of your specific cell line.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your cells (typically <0.5%).
-
Compound Purity and Stability: Verify the purity of your this compound stock and ensure it has been stored correctly to prevent degradation into more toxic compounds.
Troubleshooting Guides
Problem 1: Inconsistent IC50 Values for this compound
Possible Causes:
-
Cell Seeding Density: Inconsistent cell numbers at the start of the assay.
-
Cell Health and Passage Number: Using cells that are unhealthy or have a high passage number can lead to variability.
-
Incubation Time: Variation in the duration of drug exposure.
-
Reagent Preparation: Inconsistent preparation of this compound dilutions or assay reagents.
Solutions:
-
Standardize Cell Seeding: Use a cell counter to ensure a consistent number of cells are seeded in each well.
-
Monitor Cell Health: Regularly check cells for normal morphology and growth. Use cells within a consistent and low passage number range.
-
Consistent Incubation Times: Use a timer to ensure precise incubation periods for drug treatment and assay development.
-
Careful Reagent Handling: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure all assay reagents are within their expiry dates and prepared according to the manufacturer's instructions.
Problem 2: Difficulty in Detecting Changes in Phosphorylated Proteins (e.g., p-Akt) by Western Blot
Possible Causes:
-
Suboptimal Lysis Buffer: The buffer may not be effectively extracting proteins or preserving phosphorylation.
-
Inappropriate Antibody Dilution: The primary or secondary antibody concentration may not be optimal.
-
Inefficient Protein Transfer: Poor transfer of proteins from the gel to the membrane.
-
Timing of Cell Lysis: The peak of protein phosphorylation may be transient.
Solutions:
-
Optimize Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
Antibody Titration: Perform a titration of both primary and secondary antibodies to find the optimal concentration.
-
Verify Protein Transfer: Stain the membrane with Ponceau S after transfer to visualize protein bands and confirm efficient transfer.
-
Time-Course Experiment: Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) after this compound treatment to identify the optimal time point for observing changes in phosphorylation.
Data Presentation
Table 1: Representative IC50 Values of Matrine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) |
| A549 | Lung Cancer | 100 - 150 | 403 - 604 |
| HepG2 | Liver Cancer | 50 - 100 | 201 - 403 |
| MCF-7 | Breast Cancer | 150 - 200 | 604 - 806 |
| SGC-7901 | Gastric Cancer | 80 - 120 | 322 - 483 |
| U251 | Glioblastoma | 120 - 180 | 483 - 725 |
Note: These values are approximate and can vary based on experimental conditions. It is recommended to determine the IC50 for each specific cell line and experimental setup.
Table 2: Potential Off-Target Kinases of this compound Based on Affected Pathways
| Kinase Family | Specific Kinases (Examples) | Associated Pathway | Potential Effect of Inhibition |
| PI3K/Akt/mTOR | PI3K, Akt, mTOR | Proliferation, Survival | Inhibition of cell growth, Apoptosis |
| MAPK | ERK, JNK, p38 | Stress Response, Proliferation | Modulation of cell survival and inflammation |
| JAK/STAT | JAK1, JAK2, STAT3 | Inflammation, Immunity | Anti-inflammatory effects |
| Src Family | Src | Cell Adhesion, Proliferation | Inhibition of metastasis and proliferation |
This table is illustrative and based on downstream effects. Direct kinase inhibition profiling is recommended for definitive identification of off-target kinases.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on a specific cell line and calculate the IC50 value.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of PI3K/Akt Pathway
Objective: To assess the effect of this compound on the phosphorylation of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
This compound-treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound at the desired concentration and time points.
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or total protein levels).
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: Workflow for identifying this compound's off-target effects.
References
Technical Support Center: Optimizing Western Blot for Allomatrine-Induced Protein Changes
Welcome to the technical support center for researchers investigating the effects of Allomatrine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your Western blot experiments for detecting protein changes induced by this compound.
Frequently Asked Questions (FAQs)
Q1: Which protein targets should I prioritize for Western blot analysis after this compound treatment?
A1: this compound and its related compound, matrine, are known to modulate several key signaling pathways. Based on published research, you should consider investigating proteins involved in:
-
Apoptosis: this compound can induce apoptosis, so examining the expression of key apoptosis-related proteins is crucial.[1] Look for changes in the levels of pro-apoptotic proteins like Bax and cleaved caspases, and anti-apoptotic proteins like Bcl-2.[1][2]
-
NF-κB Signaling: this compound has been shown to inhibit the NF-κB pathway.[3][4][5][6] Key proteins to probe include phosphorylated IκBα, total IκBα, and the p65 subunit of NF-κB.[3][6]
-
PI3K/Akt/mTOR Pathway: This is a critical pathway in cell survival and proliferation that is often affected by matrine compounds.[2][7][8] Consider analyzing the phosphorylation status of PI3K, Akt, and mTOR.[2]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another important target.[2][6] Key proteins to investigate include the phosphorylated forms of ERK, JNK, and p38.[6]
-
JAK/STAT Pathway: The JAK/STAT pathway, particularly STAT3, has been implicated in the cellular response to matrine.[2][8] Analyzing the phosphorylation of STAT3 can provide valuable insights.[9]
Q2: I am not seeing any signal or a very weak signal for my target protein. What should I do?
A2: A weak or absent signal is a common issue in Western blotting.[10] Here are several factors to consider:
-
Protein Concentration and Loading: Ensure you have loaded a sufficient amount of protein. For low-abundance proteins, you may need to load more lysate.[11][12]
-
Antibody Concentration: The concentration of your primary and secondary antibodies is critical. You may need to optimize the antibody dilutions by performing a titration.[10][13]
-
Transfer Efficiency: Verify that your protein has successfully transferred from the gel to the membrane. You can use a Ponceau S stain to visualize total protein on the membrane after transfer.[14] For larger proteins, you may need to extend the transfer time, while for smaller proteins, you might need to reduce it to prevent over-transfer.[12][15]
-
Blocking Conditions: Over-blocking can sometimes mask the epitope your antibody recognizes. Try reducing the blocking time or using a different blocking agent (e.g., switching from non-fat milk to BSA).[15][16]
-
Sample Preparation: Ensure that your lysis buffer is appropriate for your target protein and that you have included protease and phosphatase inhibitors to prevent protein degradation.[11]
Q3: My Western blot has high background and non-specific bands. How can I improve the clarity?
A3: High background and non-specific bands can obscure your results.[10] Here are some troubleshooting steps:
-
Washing Steps: Increase the number and duration of your wash steps after primary and secondary antibody incubations to remove unbound antibodies.[10][13]
-
Blocking: Ensure your blocking step is sufficient. You might need to increase the blocking time or try a different blocking buffer.[11][15]
-
Antibody Concentration: Using too high a concentration of primary or secondary antibody can lead to non-specific binding. Try further diluting your antibodies.[10][14]
-
Antibody Specificity: Verify the specificity of your primary antibody for the target protein. Check the manufacturer's datasheet for validation data.
-
Sample Purity: Ensure your protein samples are free of contaminants that might interfere with the assay.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered when performing Western blots for this compound-induced protein changes.
| Problem | Potential Cause | Recommended Solution |
| No Bands or Weak Signal | Insufficient protein loaded | Increase the amount of protein lysate loaded per lane.[11] |
| Inefficient protein transfer | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage based on protein size.[14][15] | |
| Suboptimal antibody concentration | Perform an antibody titration to determine the optimal primary and secondary antibody dilutions.[13] | |
| Protein degradation | Use fresh samples and always add protease and phosphatase inhibitors to your lysis buffer.[11] | |
| Inappropriate blocking buffer | Some antibodies work better with BSA versus non-fat milk. Check the antibody datasheet for recommendations.[13] | |
| High Background | Insufficient washing | Increase the duration and number of washes after antibody incubations.[10] |
| Blocking is inadequate | Increase blocking time or try a different blocking agent.[15] | |
| Antibody concentration too high | Reduce the concentration of the primary and/or secondary antibody.[14] | |
| Membrane dried out | Ensure the membrane remains hydrated throughout the incubation and washing steps. | |
| Non-Specific Bands | Primary antibody is not specific | Use a more specific antibody or perform a negative control experiment (e.g., with a knockout cell line). |
| Antibody concentration is too high | Decrease the concentration of the primary antibody.[10] | |
| Cross-reactivity of the secondary antibody | Ensure the secondary antibody is specific to the species of the primary antibody. | |
| "Smiling" or Distorted Bands | Gel electrophoresis ran too fast/hot | Reduce the voltage during electrophoresis and run the gel in a cold room or on ice.[10][15] |
| Uneven gel polymerization | Ensure the gel is poured evenly and allowed to fully polymerize before use.[10] |
Experimental Protocols
A detailed protocol for Western blot analysis of apoptosis-related proteins is provided below as an example. This can be adapted for other protein targets.
Protocol: Western Blot for Apoptosis Markers (Bax and Bcl-2)
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat cells with the desired concentrations of this compound for various time points. Include a vehicle-treated control group.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. The transfer time and voltage should be optimized based on the molecular weight of the target proteins.[15]
-
After transfer, briefly wash the membrane with distilled water and visualize protein bands with Ponceau S stain to confirm transfer efficiency.[14]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax and Bcl-2 (at optimized dilutions) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).[17]
-
Quantitative Data Summary
The following tables summarize the expected changes in key proteins following this compound/Matrine treatment, based on existing literature.
Table 1: Effect of Matrine on NF-κB Pathway Proteins
| Protein | Cell Type | Treatment | Change in Expression/Activity | Reference |
| p-IκBα | IEC-18 cells | 4 mg/mL Oxymatrine + LPS | No prevention of LPS-induced phosphorylation | [3] |
| NF-κB | HAVSMCs | Matrine + oxLDL | Decreased relative protein expression | [4][18] |
| IKKβ | Breast cancer cells | Matrine | Decreased expression | [5] |
| p-p65 | BV2 microglia | Oxymatrine + LPS | Suppressed nuclear levels | [6] |
Table 2: Effect of Matrine on Apoptosis-Related Proteins
| Protein | Cell Type | Treatment | Change in Expression/Activity | Reference |
| Bax | A549 lung adenocarcinoma | Matrine | Upregulation | [2] |
| Bcl-2 | A549 lung adenocarcinoma | Matrine | Suppression | [2] |
| Bax | HL-7702 cells | Matrine | Increased expression | [1] |
| Bcl-2 | HL-7702 cells | Matrine | Decreased expression | [1] |
| Bax | HAVSMCs | Matrine + oxLDL | Decreased relative expression | [18] |
| Bcl-2 | HAVSMCs | Matrine + oxLDL | Increased relative expression | [18] |
Visual Guides
Signaling Pathways Modulated by this compound
Caption: Key signaling pathways affected by this compound treatment.
// Workflow Edges cell_treatment -> cell_lysis; cell_lysis -> protein_quant; protein_quant -> sds_page; sds_page -> transfer; transfer -> blocking; blocking -> primary_ab; primary_ab -> secondary_ab; secondary_ab -> detection; detection -> analysis; }
Caption: A decision tree for troubleshooting common Western blot issues.
References
- 1. Matrine Exerts Hepatotoxic Effects via the ROS-Dependent Mitochondrial Apoptosis Pathway and Inhibition of Nrf2-Mediated Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrine Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Matrine ameliorates the inflammatory response and lipid metabolism in vascular smooth muscle cells through the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrine effectively inhibits the proliferation of breast cancer cells through a mechanism related to the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory Effects of Oxymatrine Through Inhibition of Nuclear Factor–kappa B and Mitogen-activated Protein Kinase Activation in Lipopolysaccharide-induced BV2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrine: A Promising Natural Product With Various Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrine Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 14. Western blot troubleshooting guide! [jacksonimmuno.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. bosterbio.com [bosterbio.com]
- 17. benchchem.com [benchchem.com]
- 18. merckmillipore.com [merckmillipore.com]
Minimizing variability in Allomatrine dose-response curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Allomatrine dose-response curves and other related experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a quinolizidine alkaloid and a stereoisomer of Matrine, extracted from the herb Sophora flavescens.[1] It exhibits a range of pharmacological activities, including anti-inflammatory, anti-viral, and potent anti-cancer effects.[2][3][4][5] The primary mechanism of action for its anti-cancer properties involves the inhibition of cell proliferation and the induction of apoptosis (programmed cell death).[1] this compound achieves this by modulating key cellular signaling pathways, most notably the PI3K/AKT/mTOR and NF-κB pathways.[2][3][6]
Q2: We are observing significant variability in our this compound dose-response curves between experiments. What are the common causes?
Variability in dose-response curves is a common issue in cell-based assays. Several factors can contribute to this inconsistency:
-
Cell-based Variability:
-
Cell Line Integrity: Ensure the authenticity of your cell line and use a consistent and low passage number. Genetic drift can occur at higher passages, altering the sensitivity of the cells to this compound.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. It is crucial to optimize and strictly control the seeding density for your specific cell line.
-
Cell Health: Only use healthy, actively dividing cells for your assays. High levels of cell death in the control group can skew the results.
-
-
Compound-Related Issues:
-
Solubility: this compound, like Matrine, may have limited solubility in aqueous solutions. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing further dilutions in culture medium. Precipitation of the compound will lead to inaccurate concentrations.
-
Stock Solution Stability: Prepare fresh dilutions from a concentrated stock solution for each experiment. While stock solutions in DMSO can be stored at -20°C, repeated freeze-thaw cycles should be avoided. Aqueous solutions of Matrine are not recommended for storage for more than one day.
-
-
Assay-Specific Variability:
-
Incubation Times: The duration of this compound exposure and the incubation time with assay reagents (e.g., MTT, CCK-8) should be kept consistent across all experiments.
-
Reagent Quality: Use high-quality reagents and ensure they are not expired.
-
Q3: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C. Stock solutions in an organic solvent such as DMSO can also be stored at -20°C. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles. When preparing working solutions, ensure the final concentration of the organic solvent in the cell culture medium is minimal (typically <0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays
Table 1: Troubleshooting Inconsistent IC50 Values
| Potential Cause | Recommended Solution |
| Cell Passage Number | Use cells within a consistent and low passage number range (e.g., passages 5-15). High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Cell Seeding Density | Perform a cell titration experiment to determine the optimal seeding density for your cell line that results in exponential growth throughout the assay period. Use this optimal density for all subsequent experiments. |
| Compound Precipitation | Visually inspect the diluted this compound solutions for any signs of precipitation. If observed, consider preparing a fresh stock solution or using a different solvent system. |
| Inconsistent Incubation Time | Strictly adhere to the predetermined incubation times for both drug treatment and assay reagent addition. Use a timer to ensure consistency. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the 96-well plate. Fill the peripheral wells with sterile PBS or culture medium. |
Issue 2: High Background in Control Wells of MTT/CCK-8 Assays
Table 2: Troubleshooting High Background in Viability Assays
| Potential Cause | Recommended Solution |
| Contamination | Regularly check cell cultures for microbial contamination (bacteria, yeast, mycoplasma). Discard any contaminated cultures and ensure aseptic techniques are followed. |
| Media Components | Phenol red in the culture medium can contribute to background absorbance. Consider using a phenol red-free medium for the assay. |
| Reagent Instability | Prepare fresh assay reagents for each experiment and protect them from light. |
Experimental Protocols
Protocol 1: this compound Cytotoxicity Assessment using MTT Assay
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in culture medium from a concentrated stock solution (e.g., in DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions in triplicate. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis of PI3K/AKT Pathway
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to the loading control.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: this compound suppresses the NF-κB signaling pathway.
Caption: General workflow for determining this compound IC50.
References
- 1. researchgate.net [researchgate.net]
- 2. Matrine Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrine ameliorates the inflammatory response and lipid metabolism in vascular smooth muscle cells through the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. biocompare.com [biocompare.com]
- 6. Research progress on the pharmacological effects of matrine - PMC [pmc.ncbi.nlm.nih.gov]
Allomatrine degradation products and their detection
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with allomatrine. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work on this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is studying its degradation important?
A1: this compound is a quinolizidine alkaloid, a class of naturally occurring nitrogen-containing compounds.[1] It is a tetracyclic compound with a lactam functional group.[2][3] Understanding the degradation of this compound is crucial for determining its stability, shelf-life, and identifying potential degradation products that could impact its efficacy and safety. Forced degradation studies are essential for developing stability-indicating analytical methods as mandated by regulatory agencies.[4]
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, which includes a lactam (a cyclic amide) and tertiary amines, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The lactam ring is prone to hydrolysis under both acidic and basic conditions, leading to ring-opening. Amide hydrolysis is a common degradation pathway for many pharmaceuticals.[5][6]
-
Oxidation: The tertiary nitrogen atoms in the quinolizidine ring system can be oxidized to form N-oxides. The saturated carbon rings may also undergo hydroxylation. Oxidation is a major degradation pathway for many drugs.[5][6]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic reactions, potentially leading to the formation of radicals and subsequent complex degradation products.
Q3: What are some of the expected degradation products of this compound?
A3: While specific degradation products for this compound are not extensively documented in the literature, based on its structure and general chemical principles, the following are plausible:
-
Hydrolytic Degradation Product (DP1): Opening of the lactam ring would result in the formation of an amino carboxylic acid.
-
Oxidative Degradation Product (DP2): Oxidation of one or both of the tertiary nitrogen atoms would yield the corresponding N-oxides.
-
Oxidative Degradation Product (DP3): Hydroxylation of the aliphatic rings.
-
Photodegradation Products: These are often numerous and can result from complex radical-initiated reactions, making their prediction challenging without experimental data.
Q4: Which analytical techniques are most suitable for detecting this compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or Mass Spectrometric (MS) detection are the most powerful techniques.[7][8][9]
-
RP-HPLC with UV detection: A good starting point for separating this compound from its degradation products. A C18 column is often used for the analysis of related alkaloids.[8]
-
LC-MS/MS: Essential for the identification and structural elucidation of unknown degradation products by providing molecular weight and fragmentation information.[4][10][11]
Troubleshooting Guides
Issue 1: Incomplete or No Degradation Observed During Forced Degradation Studies.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too mild. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the study. A stepwise approach is recommended to achieve 5-20% degradation. |
| This compound is highly stable under the tested conditions. | Confirm the stability by running the experiment for an extended period. If stability is confirmed, document it. Consider using more aggressive stress conditions if necessary, but be mindful of creating unrealistic degradation pathways. |
| Incorrect solvent or pH. | Ensure this compound is soluble in the chosen solvent system and that the pH is appropriate for the intended degradation pathway (e.g., low pH for acid hydrolysis, high pH for base hydrolysis). |
Issue 2: Formation of Numerous or Unexpected Degradation Peaks.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too harsh. | Reduce the concentration of the stressor, the temperature, or the duration of the study to minimize the formation of secondary degradation products. |
| Interaction with excipients or container. | If working with a formulation, perform forced degradation on the pure drug substance to distinguish between drug degradation and drug-excipient interactions. Ensure the container material is inert. |
| Sample contamination. | Use high-purity solvents and reagents. Run a blank sample (without this compound) under the same stress conditions to identify any peaks originating from the solvent or reagents. |
Issue 3: Poor Chromatographic Resolution Between this compound and its Degradation Products.
| Possible Cause | Troubleshooting Step |
| Inadequate mobile phase composition. | Optimize the mobile phase by varying the organic modifier (e.g., acetonitrile, methanol), the pH of the aqueous phase, and the buffer concentration. |
| Inappropriate column chemistry. | If using a C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which may offer different selectivity. |
| Gradient elution profile is not optimized. | Adjust the gradient slope and duration to improve the separation of closely eluting peaks. An initial isocratic hold can help in separating early eluting polar degradants. |
Quantitative Data Summary
The following table provides an illustrative summary of typical analytical parameters for a stability-indicating HPLC method for this compound analysis. Note: This data is hypothetical and should be replaced with experimentally determined values.
| Parameter | This compound | Degradation Product 1 (Hydrolytic) | Degradation Product 2 (Oxidative) |
| Retention Time (min) | 12.5 | 8.2 | 10.1 |
| λmax (nm) | 210 | 215 | 225 |
| Molecular Weight ( g/mol ) | 248.36 | 266.37 | 264.36 |
| Relative Response Factor (RRF) | 1.00 | To be determined | To be determined |
Experimental Protocols
Protocol 1: Forced Degradation of this compound
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Thermostatic water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Repeat the experiment with 1 M HCl if no significant degradation is observed.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
Repeat the experiment with 1 M NaOH if no significant degradation is observed.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
Repeat the experiment with 30% H₂O₂ if no significant degradation is observed.
-
-
Photodegradation:
-
Expose a solution of this compound (0.1 mg/mL in methanol/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples after the exposure period.
-
-
Thermal Degradation:
-
Store a solid sample of this compound in an oven at 70°C for 7 days.
-
Also, prepare a solution of this compound (0.1 mg/mL in methanol/water) and heat it at 70°C for 24 hours.
-
Analyze the samples after the specified time.
-
Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products
Objective: To separate and quantify this compound in the presence of its degradation products.
Instrumentation:
-
HPLC system with a UV/PDA detector and/or a mass spectrometer.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (or PDA scan from 200-400 nm)
-
Injection Volume: 10 µL
Procedure:
-
Prepare samples from the forced degradation studies as described in Protocol 1.
-
Inject the samples into the HPLC system.
-
Monitor the separation of the parent drug from any degradation products.
-
For identification of degradation products, collect the fractions and subject them to LC-MS/MS analysis.
Visualizations
Caption: Proposed degradation pathways of this compound under different stress conditions.
Caption: Workflow for forced degradation study and development of a stability-indicating method.
References
- 1. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (7aS,13aR,13bR,13cR)-Dodecahydro-1H,5H,10H-dipyrido(2,1-f:3',2',1'-ij)(1,6)naphthyridin-10-one | C15H24N2O | CID 7000681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 641-39-4 [amp.chemicalbook.com]
- 4. Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacy180.com [pharmacy180.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. proceedings.bas.bg [proceedings.bas.bg]
- 8. researchgate.net [researchgate.net]
- 9. scirp.org [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. LC and LC-MS study on establishment of degradation pathway of glipizide under forced decomposition conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Allomatrine Cell Culture Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Allomatrine in cell culture. Our goal is to help you identify and resolve common issues to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Is this compound itself a potential source of contamination in my cell culture?
A1: this compound, as a purified chemical compound, is unlikely to be the direct source of microbial contamination if obtained from a reputable supplier and handled using proper aseptic techniques. Contamination typically arises from the laboratory environment, reagents, or handling procedures.[1][2] However, it is crucial to ensure that the this compound solution is prepared and stored under sterile conditions.
Q2: Can this compound interact with antibiotics in the culture medium?
A2: While there is no widespread evidence of direct interaction between this compound and common cell culture antibiotics, it is a good practice to minimize the use of antibiotics. They can mask low-level, cryptic contamination and may interfere with experimental results.[3] If you suspect contamination, it is better to identify and eliminate the source rather than relying on antibiotics.
Q3: My cells show altered morphology and reduced viability after this compound treatment. Is this due to contamination?
A3: While altered cell morphology and viability can be signs of contamination, this compound itself is biologically active and can induce such changes.[4] It is known to affect various signaling pathways that control cell proliferation, apoptosis, and morphology.[5][6] It is essential to have proper controls (e.g., vehicle-treated cells) to distinguish between the effects of this compound and potential contamination. If you observe sudden and drastic changes, such as a rapid drop in pH or turbidity, contamination is the more likely cause.[1]
Q4: How can I be sure my this compound stock solution is sterile?
A4: To ensure the sterility of your this compound stock solution, it should be filter-sterilized using a 0.22 µm syringe filter after preparation. Aliquot the sterile solution into smaller, single-use volumes to minimize the risk of contamination from repeated use.
Troubleshooting Guides
Issue 1: Sudden Change in Media Color and Turbidity
Symptoms:
-
The culture medium rapidly turns yellow (acidic) or, in some cases, purple (alkaline).
-
The medium appears cloudy or turbid.
-
Visible particles may be seen floating in the medium.
Possible Cause: This is a classic sign of bacterial or yeast contamination.[1][7]
Troubleshooting Steps:
-
Visual Inspection: Examine the culture flask or plate under a microscope at low and high power. Look for small, fast-moving rods or cocci (bacteria) or budding, ovoid shapes (yeast) in the spaces between your cells.[1]
-
Isolate and Discard: Immediately isolate the contaminated culture(s) to prevent cross-contamination. Discard the contaminated flasks and any media or reagents that may have come into contact with them.[2]
-
Review Aseptic Technique: Carefully review your laboratory's standard operating procedures for aseptic technique. Ensure proper use of the biological safety cabinet, sterile pipettes, and appropriate disinfection of all surfaces and equipment.[8]
-
Check Reagents: If the problem persists across multiple cultures, test all shared reagents (media, serum, buffers, this compound stock) for contamination. This can be done by incubating a small aliquot of each reagent in a separate sterile vessel.
Issue 2: Fuzzy Growth or Web-Like Filaments in Culture
Symptoms:
-
Visible fuzzy colonies, which may be white, grey, or black, floating in the medium or attached to the culture vessel.
-
Under the microscope, thin, filamentous mycelia and/or clumps of spores are visible.[7]
-
The pH of the medium may or may not change significantly in the early stages.
Possible Cause: This indicates fungal (mold) contamination.[1]
Troubleshooting Steps:
-
Immediate Action: Fungal contamination spreads easily through airborne spores. Immediately close the contaminated culture vessel and remove it from the incubator.
-
Decontaminate: Thoroughly decontaminate the incubator and the biological safety cabinet. Check the incubator's water pan, as it can be a common source of fungal growth.[8]
-
Identify the Source: Review your procedures. Common sources include non-sterile supplies, improper aseptic technique, or environmental contamination.[8]
-
Discard and Replace: Discard the contaminated culture and all potentially contaminated reagents. It is not recommended to try and salvage a culture with fungal contamination.
Issue 3: Slow Cell Growth, Granular Appearance, No Visible Contaminants
Symptoms:
-
Cells are growing slower than expected.
-
Increased number of detached or dead cells.
-
The cytoplasm of the cells appears granular.
-
No visible turbidity or pH change in the medium.
Possible Cause: This could be indicative of Mycoplasma contamination. Mycoplasma are very small bacteria that lack a cell wall, making them difficult to detect by standard microscopy and resistant to many common antibiotics.[9]
Troubleshooting Steps:
-
Detection: Use a specific Mycoplasma detection kit. Common methods include PCR-based assays, DNA staining (e.g., DAPI or Hoechst), or ELISA.
-
Quarantine: If Mycoplasma is detected, quarantine all affected cultures and any cell lines that may have been exposed.
-
Eradication vs. Discarding: The most reliable solution is to discard the contaminated cell line and start over with a fresh, uncontaminated stock.[1] Eradication using specific anti-mycoplasma agents can be attempted if the cell line is irreplaceable, but this should be done in isolation by experienced personnel.[1]
-
Preventative Measures: Routinely test all cell banks for Mycoplasma. Quarantine and test all new cell lines upon arrival in the lab.[2]
Data Presentation
Table 1: Characteristics of Common Microbial Contaminants
| Characteristic | Bacteria | Yeast | Fungi (Mold) | Mycoplasma |
| Visual Appearance (Culture) | Turbid medium | Turbid medium | Fuzzy colonies, filaments | No visible change |
| pH Change | Rapid drop (acidic) | Can be acidic or stable | Variable | Slight pH change |
| Microscopic Appearance (400x) | Rods or cocci | Ovoid, budding particles | Filamentous mycelia, spores | Not visible with light microscopy |
| Growth Rate | Very rapid (hours) | Rapid (days) | Slower (days) | Slow |
Source: Adapted from multiple sources.[1][7]
Experimental Protocols
Protocol 1: Basic Sterility Test for Liquid Reagents
This protocol can be used to test cell culture media, serum, or prepared this compound stock solutions for microbial contamination.
Materials:
-
Reagent to be tested
-
Sterile culture tubes or small flasks
-
37°C incubator
Methodology:
-
In a biological safety cabinet, aliquot approximately 1-2 mL of the reagent to be tested into a sterile culture tube.
-
Prepare two tubes for each reagent.
-
Incubate one tube at 37°C (for bacteria and yeast) and the other at room temperature (for fungi).
-
Observe the tubes daily for 3-5 days for any signs of turbidity, color change, or colony formation.
-
If any growth is observed, the reagent is contaminated and should be discarded.
Protocol 2: Mycoplasma Detection by DNA Staining (Hoechst Stain)
This is a straightforward method to visualize Mycoplasma, which appear as small, fluorescent particles outside the cell nuclei.
Materials:
-
Cells cultured on a sterile coverslip
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde or methanol)
-
Hoechst 33258 staining solution
-
Mounting medium
-
Fluorescence microscope
Methodology:
-
Wash the cells on the coverslip twice with sterile PBS.
-
Fix the cells with the chosen fixative for 10-15 minutes at room temperature.
-
Wash the cells again twice with PBS.
-
Incubate the cells with the Hoechst staining solution for 10 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS to remove excess stain.
-
Mount the coverslip onto a microscope slide using a mounting medium.
-
Observe the slide under a fluorescence microscope. Cell nuclei will appear as large, bright blue fluorescent bodies. Mycoplasma contamination will be visible as small, punctate or filamentous blue fluorescence in the cytoplasm or extracellular space.
Visualizations
References
- 1. Contamination [qiagen.com]
- 2. Cell culture contamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Matrine Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrine: A Promising Natural Product With Various Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbial and viral contamination of animal and stem cell cultures: common contaminants, detection and elimination - MedCrave online [medcraveonline.com]
- 8. corning.com [corning.com]
- 9. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Allomatrine Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Allomatrine and encountering resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While intrinsic or acquired resistance specifically to this compound is not extensively documented as a standalone phenomenon, reduced sensitivity is likely linked to general mechanisms of drug resistance in cancer cells. These can include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1][2]
-
Alterations in Apoptotic Pathways: Cancer cells can develop resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2) or downregulating pro-apoptotic proteins (e.g., Bax, caspases), thereby evading programmed cell death induced by this compound.[3][4]
-
Enhanced DNA Damage Repair: Some cancer cells possess highly efficient DNA repair mechanisms that can counteract the DNA damage induced by chemotherapeutic agents.[5][6][7] this compound has been shown to interfere with these repair pathways, suggesting their role in its efficacy.[5][6]
-
Activation of Pro-Survival Signaling Pathways: Constitutive activation of signaling pathways like PI3K/Akt/mTOR and MAPK/ERK can promote cell survival and proliferation, overriding the cytotoxic effects of this compound.[8][9][10]
Q2: How can I overcome suspected resistance to this compound in my experiments?
The most effective strategy to counteract reduced sensitivity to this compound is through combination therapy. This compound has been shown to act synergistically with several conventional chemotherapeutic drugs, effectively re-sensitizing resistant cancer cells.[1][3][11]
-
Combination with Platinum-Based Drugs (e.g., Cisplatin): this compound can enhance the cytotoxic effects of cisplatin in various cancer cell lines, including non-small cell lung cancer and cervical cancer.[5][11] This is partly due to this compound's ability to disrupt DNA damage repair processes.[5][6]
-
Combination with Anthracyclines (e.g., Doxorubicin): In multidrug-resistant leukemia cells (K562/ADR), this compound has been shown to augment the cytotoxicity of doxorubicin.[1][2] This is achieved by inhibiting the drug-exporting activity of ABCB1 transporters.[1][2]
-
Combination with Topoisomerase Inhibitors (e.g., Irinotecan): In colon cancer cells (HT29), combining this compound with irinotecan results in a synergistic inhibition of cell proliferation and induction of apoptosis.[3]
A general workflow for testing combination therapies is outlined below.
Q3: Which signaling pathways are involved in this compound's ability to overcome resistance?
This compound modulates several key signaling pathways that are often dysregulated in drug-resistant cancer cells.[8]
-
PI3K/Akt/mTOR Pathway: This is a central pathway for cell survival, proliferation, and resistance to apoptosis. This compound has been shown to inhibit the phosphorylation of key components of this pathway, such as PI3K and Akt, thereby promoting apoptosis and inhibiting cell growth in various cancers.[8][9][10]
-
MAPK/ERK Pathway: This pathway is also crucial for cell proliferation and survival. This compound can decrease the phosphorylation levels of MEK1/2 and ERK1/2, leading to the inhibition of this signaling cascade.[9]
-
NF-κB Pathway: The transcription factor NF-κB plays a role in inflammation, cell survival, and the expression of drug efflux pumps like ABCB1.[1][2] this compound can inhibit NF-κB activation, which in turn downregulates ABCB1 expression and restores apoptotic pathways, thus sensitizing resistant cells to chemotherapy.[1][2]
The diagram below illustrates how this compound can counteract resistance mechanisms.
Troubleshooting Guides
Issue 1: Inconsistent results with this compound and chemotherapy combination.
-
Possible Cause 1: Suboptimal Dosing Ratio. The synergistic effect of this compound and another chemotherapeutic agent is often dependent on the specific concentration ratio of the two drugs.
-
Troubleshooting Tip: Perform a checkerboard assay (or matrix titration) to test a wide range of concentrations for both this compound and the combination drug. This will help you identify the optimal synergistic ratio. The Combination Index (CI) should be calculated to quantitatively determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
-
Possible Cause 2: Timing of Drug Addition. The sequence and timing of drug administration can influence the outcome.
-
Troubleshooting Tip: Test different administration schedules:
-
Co-administration: Add both drugs at the same time.
-
Sequential administration: Add this compound for a period (e.g., 24 hours) before adding the chemotherapeutic agent, or vice-versa.
-
-
Issue 2: No significant increase in apoptosis with combination therapy compared to single agents.
-
Possible Cause 1: Cell line may be resistant via non-apoptotic cell death pathways.
-
Possible Cause 2: Insufficient drug exposure time.
-
Troubleshooting Tip: Extend the incubation time with the drug combination (e.g., from 24 hours to 48 or 72 hours) and measure apoptosis at multiple time points.
-
Quantitative Data Summary
The following tables summarize the synergistic effects of this compound in combination with other chemotherapeutic agents in resistant cancer cell lines.
Table 1: Synergistic Effect of this compound (Matrine) and Cisplatin on Cervical Cancer Cells [11]
| Cell Line | Treatment (24h) | IC50 | Combination Index (CI) |
| HeLa | Matrine | 2.181 mM | \multirow{3}{}{<1 (Synergistic)} |
| Cisplatin | 0.008 mM | ||
| Matrine + Cisplatin (1:300 ratio) | N/A | ||
| SiHa | Matrine | 2.178 mM | \multirow{3}{}{<1 (Synergistic)} |
| Cisplatin | 0.009 mM | ||
| Matrine + Cisplatin (1:300 ratio) | N/A |
Table 2: Synergistic Effect of this compound (MA) and Irinotecan (CPT-11) on Colon Carcinoma Cells (HT29) [3]
| Treatment Group | Inhibition Rate (%) | Result |
| MA (1 mg/ml) | Varies with concentration | \multirow{3}{}{Combination shows higher inhibition rate than single agents} |
| CPT-11 (5 µg/ml) | Varies with concentration | |
| MA (1 mg/ml) + CPT-11 (5 µg/ml) | Significantly higher than single agents | |
| MA (2 mg/ml) | Varies with concentration | \multirow{3}{}{Combination shows higher inhibition rate than single agents} |
| CPT-11 (10 µg/ml) | Varies with concentration | |
| MA (2 mg/ml) + CPT-11 (10 µg/ml) | Significantly higher than single agents |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and its combination with other drugs.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the chemotherapeutic agent, and the combination of both for 24, 48, or 72 hours. Include untreated control wells.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Plot dose-response curves to determine the IC50 values.
2. Apoptosis Analysis (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol quantifies the percentage of apoptotic cells following treatment.
-
Cell Treatment: Treat cells in 6-well plates with the desired drug concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
3. Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation of proteins in key signaling pathways.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, ABCB1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
- 1. Molecular Mechanism of Matrine from Sophora alopecuroides in the Reversing Effect of Multi-Anticancer Drug Resistance in K562/ADR Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Treatment mechanism of matrine in combination with irinotecan for colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Matrine alkaloids modulating DNA damage repair in chemoresistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrine alkaloids modulating DNA damage repair in chemoresistant non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Matrine Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Src acts as the target of matrine to inhibit the proliferation of cancer cells by regulating phosphorylation signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Matrine exerts antitumor activity in cervical cancer by protective autophagy via the Akt/mTOR pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Allomatrine Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allomatrine in animal models. The information is presented in a question-and-answer format to directly address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Formulation and Administration
Q1: What is the recommended vehicle for dissolving this compound for in vivo administration?
A1: The choice of vehicle depends on the administration route. For oral gavage, pure this compound can be dissolved in distilled water to form an aqueous solution.[1] If the this compound is part of a larger plant extract that does not dissolve completely, it can be prepared as an aqueous slurry and dispersed by ultrasonication before use.[1] For intravenous (IV) injection, this compound can be dissolved in saline.[2] It is crucial to ensure the final solution is sterile and free of particulates for IV administration.
Q2: I am observing low oral bioavailability of this compound in my rat model. What could be the cause and how can I improve it?
A2: Low oral bioavailability of this compound is a known issue. Studies in rats have reported an absolute oral bioavailability of approximately 17.1 ± 5.4% at a dose of 2 mg/kg.[2][3] Several factors may contribute to this:
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First-Pass Metabolism: this compound may be extensively metabolized in the liver after oral administration.[2]
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Intestinal Absorption: Permeability of this compound can vary significantly across different segments of the intestine.[2]
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Formulation: The presence of other compounds in an herbal extract can alter the absorption and clearance rates of this compound compared to its pure form.[1][4]
To improve oral bioavailability, consider the following strategies:
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Formulation Optimization: Advanced delivery systems like nanoparticles or liposomes can protect this compound from degradation and enhance its absorption.[5][6][7][8][9]
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Permeation Enhancers: Co-administration with agents that enhance intestinal permeability, though this requires careful validation to avoid toxicity.
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Alternative Routes: If oral bioavailability remains a significant hurdle, consider alternative administration routes such as intraperitoneal or intravenous injection, which bypass first-pass metabolism.[3]
Q3: What is a standard protocol for intraperitoneal (IP) injection of this compound in mice?
A3: A standard protocol for IP injection in mice involves the following key steps:
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Animal Restraint: Properly restrain the mouse to expose the abdomen.[10]
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Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid injuring the cecum, bladder, or other major organs.[10][11][12]
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Needle and Syringe: Use a sterile needle of an appropriate gauge (e.g., 25-27G for mice) and a syringe suitable for the injection volume.[11]
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Injection Angle: Insert the needle at a 30-45 degree angle to the abdominal wall.[10]
-
Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated, which would indicate improper needle placement.[11]
-
Injection: Slowly and steadily inject the this compound solution.
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Post-Injection Monitoring: Observe the animal for any signs of distress or adverse reactions after the injection.[11]
The maximum recommended injection volume for mice is typically around 10 ml/kg.[13]
Q4: My this compound solution appears to be unstable. How should I prepare and store it for injection?
A4: The stability of your this compound solution is critical for accurate dosing and to avoid administering degraded products. While specific stability data for this compound solutions is not widely published, general best practices for preparing and storing injectable solutions should be followed:
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Use Freshly Prepared Solutions: Whenever possible, prepare the this compound solution immediately before use.
-
Storage Conditions: If storage is necessary, store the solution at refrigerated temperatures (2-8°C) and protect it from light to minimize degradation.[14][15][16] Studies on other compounds show that refrigeration can extend stability for days or even months.[14][16]
-
Aseptic Technique: Prepare solutions under aseptic conditions to prevent microbial contamination, especially for parenteral administration.[17]
-
Visual Inspection: Always visually inspect the solution for any signs of precipitation, color change, or particulate matter before administration.[15]
Dosing and Toxicity
Q5: What is a typical dose range for this compound in rodent models, and what are the signs of toxicity?
A5: The effective dose of this compound can vary significantly depending on the animal model, disease state, and administration route.
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Efficacy: Doses ranging from 10 mg/kg to 100 mg/kg have been used in various mouse models.[18][19] For example, in a mouse model of acute myeloid leukemia, doses of 10, 20, and 40 mg/kg showed therapeutic benefits.[19] In a study on liver injury, doses of 50 and 100 mg/kg were used.[18]
-
Toxicity: High doses of this compound can be toxic. The median lethal dose (LD50) for intraperitoneal injection in Kunming mice has been reported as 157.13 mg/kg.[20][21] The main target organs for toxicity are the nervous system and the liver.[20][22] Signs of toxicity can include degenerative changes in nerve cells and hepatotoxicity, such as vacuolar degeneration in liver tissue.[18][20]
It is crucial to perform a dose-ranging study to determine the optimal therapeutic window (effective dose with minimal toxicity) for your specific experimental model.
Q6: How do I convert an effective dose from a mouse model to a human equivalent dose (HED)?
A6: Converting animal doses to a human equivalent dose (HED) is often done using body surface area (BSA) scaling factors. The US Food and Drug Administration (FDA) provides guidance for this conversion. The general formula is:
HED (mg/kg) = Animal dose (mg/kg) × (Animal Km / Human Km)
Where Km is a conversion factor. For mice, a common conversion factor to a 60 kg human is to multiply the mouse dose in mg/kg by 0.08.[23] This method has been shown to be useful for predicting effective human doses for some oral drugs based on animal models.[23][24] However, this is an estimation, and the actual effective human dose must be determined through clinical trials.
Data and Protocols
Pharmacokinetic Parameters of this compound
The following table summarizes key pharmacokinetic parameters of this compound (referred to as matrine in many studies) in rats from various studies.
| Parameter | Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | Absolute Bioavailability (%) | Animal Model | Reference |
| Cmax, Tmax, Bioavailability | Intravenous | 2 mg/kg | 2412 ± 362 | - | 100 | Rat | [21] |
| Cmax, Tmax, Bioavailability | Oral Gavage | 2 mg/kg | 94.6 ± 38.6 | ~1.75 | 17.1 ± 5.4 | Rat | [2][21] |
| Cmax, Tmax | Oral Gavage | 40 mg/kg | ~3900 | ~0.83 | Not Reported | Rat | [2][21] |
| Cmax, Tmax | Oral Gavage (extract) | 0.56 g/kg | 2529 | 2.08 | Not Reported | Rat | [2][21] |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound in Rats
This protocol is a synthesized example based on methodologies described in the literature.[1][2]
-
Materials:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the body weight of the rats.
-
Accurately weigh the this compound powder.
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For a simple aqueous solution, dissolve the this compound in the calculated volume of distilled water.[1] Use a vortex mixer to ensure it is fully dissolved.
-
If using a suspension vehicle, disperse the this compound powder in the vehicle.[2] Use a sonicator if necessary to create a uniform suspension.[1]
-
Prepare the solution fresh on the day of dosing.
-
-
Administration Procedure:
-
Gently restrain the rat.
-
Measure the correct volume of the dosing solution into a syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Return the animal to its cage and monitor for any immediate adverse effects.
-
Visualizations
Experimental Workflow and Signaling
Caption: Workflow for this compound delivery in animal models.
Caption: Key factors influencing this compound oral bioavailability.
References
- 1. Physiologically Based Pharmacokinetics of Matrine in the Rat after Oral Administration of Pure Chemical and ACAPHA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biopharmaceutical and pharmacokinetic characterization of matrine as determined by a sensitive and robust UPLC–MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress on the pharmacological effects of matrine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiologically based pharmacokinetics of matrine in the rat after oral administration of pure chemical and ACAPHA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Species-dependent in vivo mRNA delivery and cellular responses to nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal models used in the research of nanoparticles for cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposome-Mediated Drug Delivery in Larval Zebrafish to Manipulate Macrophage Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multifunctional liposomes for nasal delivery of the anti-Alzheimer drug tacrine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. newcastle.edu.au [newcastle.edu.au]
- 12. research.vt.edu [research.vt.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. Stability of Methadone Hydrochloride for Injection in Saline Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Long-term Physicochemical Stability of Concentrated Solutions of Isosorbide Dinitrate in Polypropylene Syringes for Administration in the Intensive Care Unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Physico-chemical Stability of MabThera Drug-product Solution for Subcutaneous Injection under in-use Conditions with Different Administration Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Matrine induces toxicity in mouse liver cells through an ROS-dependent mechanism [agris.fao.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | A Systematic Review of the Pharmacology, Toxicology and Pharmacokinetics of Matrine [frontiersin.org]
- 22. Toxic Markers of Matrine Determined Using 1H-NMR-Based Metabolomics in Cultured Cells In Vitro and Rats In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Using an animal model to predict the effective human dose for oral multiple sclerosis drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Using an animal model to predict the effective human dose for oral multiple sclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Allomatrine Synthesis and Purification: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Allomatrine.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and efficient strategy for this compound synthesis is the late-stage isomerization of its diastereomers, such as isomatrine or matrine.[1][2] Isomatrine, being the least thermodynamically stable of the common matrine-type alkaloids, can serve as a precursor to this compound.[1][3]
Q2: Which catalyst is most effective for the isomerization of isomatrine to this compound?
The choice of catalyst is critical for achieving a high yield of this compound. Palladium on carbon (Pd/C) has been shown to be highly effective, providing yields of up to 83%.[1] Other catalysts, such as rhodium on carbon (Rh/C) or platinum on carbon (Pt/C), tend to favor the formation of other diastereomers like matrine or isosophoridine.[1] For the isomerization of matrine to this compound, Shvo's catalyst is reported to be a clean and reproducible option.[2][3]
Q3: What are some key reaction types used in the total synthesis of this compound and its precursors?
Key reactions in the total synthesis of this compound include the imino-aldol reaction and N-acyliminium cyclization.[4] Another powerful method is a dearomative annulation reaction, where two molecules of pyridine are joined with a molecule of glutaryl chloride to construct the tetracyclic framework of matrine alkaloids in a single step.[1][5]
Q4: How can I assess the purity of my synthesized this compound?
A combination of analytical techniques is recommended for accurate purity assessment. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound and separating it from other diastereomers.[6] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful, non-destructive technique that can provide an absolute purity value and identify residual solvents or other impurities.[7][8][9]
Q5: Are there any non-chromatographic methods for purifying this compound?
Yes, purification can be achieved by forming a salt of the alkaloid. For instance, generating the hydrogen oxalate salt followed by trituration in acetone has been used to effectively purify matrine-type alkaloids, which can obviate the need for column chromatography.[1]
Troubleshooting Synthesis
Low Yield in Isomerization Reactions
| Potential Cause | Troubleshooting Steps |
| Incorrect Catalyst | Ensure you are using the correct catalyst for the desired isomerization. For converting isomatrine to this compound, 10% Pd/C is recommended.[1] For matrine to this compound, Shvo's catalyst is a good option.[2][3] |
| Inactive Catalyst | Use a fresh batch of catalyst. The catalyst may have been deactivated by exposure to air or other contaminants. |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature, pressure, and reaction time. These can significantly influence the equilibrium between diastereomers. |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. |
| Formation of Side Products | An inappropriate catalyst can lead to a mixture of up to five different compounds.[1] If side products are observed, re-evaluate your choice of catalyst and reaction conditions. |
Challenges in N-Acyliminium Cyclization
| Potential Cause | Troubleshooting Steps |
| Low Reactivity | The electrophilicity of the iminium ion can be enhanced by introducing an adjacent carbonyl group to form an N-acyliminium ion, which is more reactive towards a wider range of nucleophiles.[10] |
| Poor Stereoselectivity | The use of chiral Brønsted acid catalysts can induce enantioselectivity in N-acyliminium cyclization cascades.[11][12] The choice of catalyst and reaction conditions can influence the diastereoselectivity. |
| Failure of Cyclization | In some cases, the corresponding iminium ion may fail to cyclize where the N-acyliminium intermediate succeeds.[10] Ensure the appropriate activating group is present on the nitrogen atom. |
Troubleshooting Purification
Column Chromatography Issues
| Problem | Potential Cause | Solution |
| Poor Separation of Diastereomers | Inadequate solvent system polarity. | Use Thin-Layer Chromatography (TLC) to screen for an optimal solvent system that provides good separation between this compound, matrine, and isomatrine. A gradient elution from a non-polar to a more polar solvent may be necessary. |
| Column overloading. | Reduce the amount of crude product loaded onto the column. | |
| Compound Decomposition on Silica Gel | This compound, being an amine, may be sensitive to the acidic nature of silica gel. | Deactivate the silica gel with a base (e.g., triethylamine) by adding a small percentage to the eluent. Alternatively, use a different stationary phase like alumina. |
| No Compound Eluting | The eluting solvent is not polar enough. | Gradually increase the polarity of the solvent system. For very polar compounds, a solvent system containing methanol or acetic acid might be required.[13] |
| All Compounds Elute Together | The eluting solvent is too polar. | Start with a less polar solvent and gradually increase the polarity.[14] |
Crystallization Difficulties
| Problem | Potential Cause | Solution |
| Formation of an Oil Instead of Crystals | The solution is too supersaturated, or the compound is impure. | Try a lower concentration of the starting material. Ensure the material is sufficiently pure before attempting crystallization. The presence of diastereomers can inhibit crystallization. |
| Amorphous Solid Precipitates | The solution became supersaturated too quickly. | Slow down the crystallization process. If using anti-solvent diffusion, slow the rate of diffusion. If using evaporation, slow the rate of evaporation. |
| No Crystals Form | The solution is not sufficiently supersaturated, or the wrong solvent is being used. | Concentrate the solution further or try a different solvent or a mixture of solvents. Seeding with a small crystal can sometimes induce crystallization. |
| Poor Crystal Quality | Vibrations or rapid temperature fluctuations. | Store the crystallization vessel in a location free from vibrations and with a stable temperature.[15] |
Experimental Protocols & Data
Catalyst Comparison for Isomerization of (+)-Isomatrine
The following table summarizes the isolated yields of different matrine-type alkaloids from the isomerization of (+)-isomatrine using various catalysts.
| Catalyst | Product | Isolated Yield (%) |
| 10% Pd/C | (+)-Allomatrine | 83% |
| 10% Rh/C | (+)-Matrine | 32% |
| 5% Pt/C | (+)-Isosophoridine | 55% |
| (Data sourced from Reisman et al., 2022)[1] |
General Protocol for Isomerization of Isomatrine to this compound
-
Preparation: In a suitable reaction vessel, dissolve (+)-isomatrine in an appropriate solvent (e.g., ethanol, methanol).
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) to the solution. The catalyst loading should be optimized, but a starting point is typically 10-20% by weight relative to the starting material.
-
Reaction: The reaction is typically carried out under a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) at room temperature or with gentle heating.
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude this compound can then be purified by column chromatography or crystallization.
Visualizations
Logical Troubleshooting Workflow for Low Isomerization Yield
Caption: Troubleshooting decision tree for low this compound yield.
General Experimental Workflow for this compound Synthesis and Purification
Caption: Workflow from isomatrine to pure this compound.
References
- 1. A Pyridine Dearomatization Approach to the Matrine-type Lupin Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Total synthesis of the tetracyclic lupin alkaloid (+)-allomatrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Analysis of Matrine in Liquid Crystalline Nanoparticles by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enantioselective Brønsted acid-catalyzed N-acyliminium cyclization cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. web.uvic.ca [web.uvic.ca]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Allomatrine vs. Matrine: A Comparative Analysis of Anticancer Properties
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer activities of two closely related quinolizidine alkaloids: allomatrine and matrine. This analysis is supported by experimental data on their efficacy, mechanisms of action, and provides detailed experimental protocols for key assays.
This compound, also known as sophoridine, and its stereoisomer matrine are natural alkaloids predominantly extracted from plants of the Sophora genus. Both compounds have garnered significant interest in cancer research for their potential therapeutic effects. While structurally similar, subtle differences in their stereochemistry may influence their biological activity and anticancer potency. This guide aims to delineate these differences through a comparative review of available scientific literature.
Data Presentation: In Vitro Cytotoxicity
The in vitro cytotoxic activities of this compound (sophoridine) and matrine have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Cancer Cell Line | This compound (Sophoridine) IC50 (µM) | Matrine IC50 (µM/mg/mL) |
| Lung Cancer | ||
| A549 | > 40 | ~16.9 mg/kg (in vivo) |
| H460 | 53.52 µg/mL (48h) | - |
| Lewis Lung Carcinoma | 40.10 µg/mL (48h) | - |
| Glioblastoma | ||
| U87-MG | > 40 | - |
| Hepatocellular Carcinoma | ||
| HepG2 | > 40 | - |
| Breast Cancer | ||
| MCF-7 | > 40 | - |
| Colon Cancer | ||
| HCT116 | - | - |
| SW480 | - | - |
| Pancreatic Cancer | ||
| Miapaca-2 | ~20-200 | - |
| PANC-1 | ~20-200 | - |
| Gastric Cancer | ||
| SGC7901 | 3.52 | - |
| AGS | 3.91 | - |
| Medulloblastoma | ||
| D283-Med | - | - |
| Fibrosarcoma | ||
| HT1080 | > 40 | - |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as incubation time and assay methods, across different studies. Some data for matrine was only available from in vivo studies and is noted accordingly. A derivative of sophoridine, 05D, showed significantly higher potency with IC50 values ranging from 4.31 to 5.5 µg/mL in several cancer cell lines where sophoridine itself was largely inactive at concentrations up to 40 µg/mL[1].
Mechanisms of Anticancer Action: A Comparative Overview
Both this compound and matrine exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation, migration, and invasion. The key signaling pathways modulated by each compound are outlined below.
This compound (Sophoridine)
This compound has been shown to induce apoptosis and cell cycle arrest in various cancer cells by modulating several key signaling pathways[2][3][4]. It can trigger the mitochondrial apoptosis pathway, characterized by the release of cytochrome c and activation of caspases[5]. In some cancer types, it has been observed to arrest the cell cycle at the G2/M or S phase[4][6].
Key Signaling Pathways Modulated by this compound:
-
MAPK Signaling Pathway: this compound can activate the MAPK signaling pathway, leading to increased expression of pro-inflammatory cytokines and M1 surface markers in macrophages, which can contribute to its antitumor effect[4][7]. It also activates JNK and ERK signaling pathways in pancreatic cancer cells[8][9].
-
PI3K/Akt Signaling Pathway: In liver cancer cells, this compound has been found to regulate the PTEN/PI3K/Akt pathway[2][9].
-
Hippo and p53 Signaling Pathways: this compound can activate the Hippo and p53 signaling pathways, which play crucial roles in tumor suppression[2][4].
-
NF-κB Signaling Pathway: It has been shown to suppress the NF-κB signaling pathway in medulloblastoma cells[2].
-
mTOR and NOTCH1 Signaling Pathways: In non-small cell lung cancer (NSCLC), this compound has been demonstrated to downregulate the mTOR and NOTCH1 genes[10].
Matrine
Matrine's anticancer mechanisms are also multifaceted, involving the regulation of numerous signaling pathways that control cell growth, survival, and metastasis.
Key Signaling Pathways Modulated by Matrine:
-
PI3K/Akt/mTOR Signaling Pathway: This is a frequently reported target of matrine in various cancers, including lung and breast cancer. Matrine can inhibit this pathway, leading to the induction of apoptosis and autophagy[2][3].
-
NF-κB Signaling Pathway: Matrine has been shown to inhibit the NF-κB signaling pathway in prostate cancer and osteosarcoma cells[4].
-
MAPK Signaling Pathway: Matrine can reduce the activity of the p38 signaling pathway in colorectal cancer cells[9].
-
JAK/STAT3 Signaling Pathway: In acute myeloid leukemia, matrine has been found to inactivate the JAK/STAT3 signaling pathway[1].
-
LATS2-Hippo Pathway: In colorectal cancer, matrine has been shown to activate MIEF1-related mitochondrial division via the LATS2-Hippo pathway[7][11].
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature for evaluating the anticancer activities of this compound and matrine.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and matrine on cancer cells.
Protocol:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or matrine for a specified period (e.g., 24, 48, or 72 hours).
-
Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for a few hours, during which viable cells metabolize MTT into formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Flow Cytometry)
Objective: To quantify the induction of apoptosis by this compound and matrine.
Protocol:
-
Cancer cells are treated with different concentrations of this compound or matrine for a designated time.
-
Both adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).
-
The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
The stained cells are analyzed by a flow cytometer.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Flow Cytometry)
Objective: To determine the effect of this compound and matrine on cell cycle distribution.
Protocol:
-
Cancer cells are treated with the compounds for a specific duration.
-
The cells are harvested, washed with PBS, and fixed in cold ethanol.
-
After fixation, the cells are washed again and incubated with RNase A to remove RNA.
-
The cells are then stained with a DNA-binding dye such as Propidium Iodide (PI).
-
The DNA content of the cells is analyzed by a flow cytometer.
-
The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on the DNA content histogram.
Western Blot Analysis
Objective: To detect the expression levels of specific proteins involved in signaling pathways.
Protocol:
-
Cancer cells are treated with this compound or matrine.
-
The cells are lysed to extract total proteins.
-
The protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by this compound (Sophoridine).
Caption: Key signaling pathways modulated by Matrine.
Experimental Workflow
Caption: General experimental workflow for assessing anticancer activity.
References
- 1. Matrine in cancer therapy: antitumor mechanisms and nano-delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrine Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrine exerts antitumor activity in cervical cancer by protective autophagy via the Akt/mTOR pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrine inhibits the proliferation, invasion and migration of castration-resistant prostate cancer cells through regulation of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Activity of Matrine in Inhibiting Colon Cancer Cells VM Formation, Proliferation, and Invasion by Downregulating Claudin-9 Mediated EMT Process and MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrine injection inhibits pancreatic cancer growth via modulating carbonic anhydrases- a network pharmacology-based study with in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrine promotes apoptosis in SW480 colorectal cancer cells via elevating MIEF1-related mitochondrial division in a manner dependent on LATS2-Hippo pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Matrine reduces the proliferation and invasion of colorectal cancer cells via reducing the activity of p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. matilda.science [matilda.science]
Allomatrine's Target Validation in Cancer: A Comparative Guide to Src Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Allomatrine and Alternative Src Kinase Inhibitors
This compound, a quinolizidine alkaloid derived from the traditional Chinese medicinal herb Sophora flavescens, has demonstrated significant anti-cancer properties across a range of malignancies. Recent research has validated the non-receptor tyrosine kinase Src as a direct molecular target of this compound. This guide provides a comprehensive comparison of this compound with established Src kinase inhibitors—Dasatinib, Saracatinib, and Bosutinib—supported by experimental data to inform further research and drug development.
Executive Summary
This compound exhibits a distinct mechanism of action by binding to the kinase domain of Src in a non-ATP-competitive manner, leading to the downregulation of critical oncogenic signaling pathways. While established Src inhibitors like Dasatinib, Saracatinib, and Bosutinib are potent ATP-competitive inhibitors with broad clinical use, this compound presents a promising alternative with a potentially different resistance profile. This guide summarizes the available quantitative data on their efficacy, details the experimental protocols for target validation, and visualizes the key signaling pathways and experimental workflows.
Comparative Analysis of In Vitro Efficacy
The anti-proliferative activity of this compound and the selected Src inhibitors has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below. It is important to note that the reported IC50 values for this compound are often in mg/mL and have been converted to µM for a standardized comparison (Molecular Weight of Matrine/Allomatrine: 248.36 g/mol ).
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound (Matrine) | Breast Cancer | MCF-7 | 2818 - 3624 | [1] |
| T47-D | 1208 - 63615 | [1] | ||
| Bcap-37 | 1208 - 63615 | [1] | ||
| MCF-7/ADR | 3704 | [2] | ||
| Cervical Cancer | HeLa | 2181 | [3] | |
| SiHa | 2178 | [3] | ||
| Dasatinib | Breast Cancer | MDA-MB-231 | 6.1 | [4] |
| MCF-7 | >10 | [4] | ||
| SK-BR-3 | 4.0 | [5] | ||
| Lung Cancer | NCI-H23 | 4.5 | [6] | |
| NCI-H460 | 0.3 | [6] | ||
| Leukemia | K562 | 0.0046 | [7] | |
| Saracatinib (AZD0530) | Gastric Cancer | SNU216 | <1 | [8] |
| NCI-N87 | <1 | [8] | ||
| Colon, Prostate, Lung, Leukemia | Various | 0.2 - 0.7 | [9][10] | |
| Ovarian Cancer | Various | 0.53 - 8.22 | [11] | |
| Bosutinib (SKI-606) | Leukemia | K562 | 0.02 | [8] |
| KU812 | 0.005 | [8] | ||
| MEG-01 | 0.02 | [8] | ||
| Breast Cancer | Various | 0.1 - 0.3 (migration) | [8] |
Comparative Analysis of In Vivo Efficacy
Preclinical studies in animal models demonstrate the anti-tumor activity of this compound and the comparator Src inhibitors.
| Compound | Cancer Model | Dosage | Efficacy | Reference |
| This compound (Matrine) | Non-Small Cell Lung Cancer (mice) | Not specified | 16.29% and 35.35% tumor inhibition | [12] |
| Cervical Cancer (mice) | 50 mg/kg (with 2 mg/kg Cisplatin) | Significant synergistic tumor growth suppression | [3] | |
| Dasatinib | Lung Cancer (PDX mice) | 30 mg/kg/day | Significant tumor growth inhibition | [1] |
| Laryngeal Cancer (mice) | Not specified | 37.5% tumor inhibition rate (62.5% with Cisplatin) | [13] | |
| Thyroid Cancer (orthotopic mice) | 50 mg/kg/day | >90% inhibition of tumor growth | [14] | |
| Saracatinib (AZD0530) | Gastric Cancer (xenograft) | Not specified | Significant antitumor activity | [8] |
| Bosutinib (SKI-606) | Pancreatic Cancer (xenograft) | Not specified | Tumor growth inhibition of 32% to 140% (T/C) | [9] |
| Prostate Cancer (mice) | Not specified | Significant reduction in tumor volume and skeletal lesions | [15] |
Mechanism of Action and Signaling Pathways
This compound's primary validated target is the Src kinase. Its binding to the Src kinase domain inhibits its activity, which in turn modulates multiple downstream signaling pathways critical for cancer cell proliferation, survival, migration, and angiogenesis.
Experimental Protocols
Target Identification and Validation Workflow
The direct interaction between this compound and Src kinase has been validated through a series of robust experimental techniques.
Cell Viability (MTT) Assay Protocol
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines and determining IC50 values.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (this compound, Dasatinib, etc.) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vitro Src Kinase Inhibition Assay Protocol
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of Src kinase.
-
Reaction Setup: In a microplate, combine purified recombinant Src kinase, a specific peptide substrate for Src, and the test compound at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection of Phosphorylation: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, including:
-
Radiometric Assay: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
ELISA-based Assay: Using a phosphospecific antibody that recognizes the phosphorylated substrate.
-
Luminescence-based Assay: Measuring the amount of ADP produced using an ADP-Glo™ kinase assay.
-
-
Data Analysis: Calculate the percentage of Src kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Logical Relationship Diagram
The following diagram illustrates the logical flow from the identification of this compound's target to its potential as a cancer therapeutic.
Conclusion
The validation of Src kinase as a direct target of this compound provides a strong scientific basis for its anti-cancer effects. While established Src inhibitors like Dasatinib, Saracatinib, and Bosutinib are highly potent, this compound's non-ATP-competitive mechanism offers a unique therapeutic avenue that may circumvent resistance mechanisms associated with ATP-competitive inhibitors. The data presented in this guide highlights the potential of this compound as a lead compound for the development of novel cancer therapies. Further research, including detailed pharmacokinetic and pharmacodynamic studies, as well as clinical trials, is warranted to fully elucidate its therapeutic utility.
References
- 1. Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Research progress on the pharmacological effects of matrine [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dasatinib synergizes with both cytotoxic and signal transduction inhibitors in heterogeneous breast cancer cell lines - lessons for design of combination targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. oncotarget.com [oncotarget.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. Antitumor effects of Dasatinib on laryngeal squamous cell carcinoma in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted Inhibition of Src Kinase with Dasatinib Blocks Thyroid Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SKI-606 (Bosutinib) blocks prostate cancer invasion, growth, and metastasis in vitro and in vivo through regulation of genes involved in cancer growth and skeletal metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Allomatrine's Kinase Cross-Reactivity: A Comparative Guide for Researchers
A focused inhibitor of Src kinase, Allomatrine, the active component of the traditional Chinese medicine Sophora flavescens, demonstrates a unique profile in kinase inhibitor screens. While comprehensive kinome-wide screening data remains limited, current research pinpoints Src as a direct target, offering a valuable tool for researchers studying Src-mediated signaling pathways. This guide provides a comparative analysis of this compound's known kinase interactions, juxtaposed with other well-characterized kinase inhibitors, supported by experimental data and detailed protocols.
Executive Summary
This compound, a stereoisomer of Matrine, has been identified as a non-ATP competitive inhibitor of the non-receptor tyrosine kinase, Src. This targeted activity leads to the downstream modulation of critical signaling cascades, including the MAPK/ERK, JAK2/STAT3, and PI3K/Akt pathways. This guide presents the available quantitative data on this compound's (Matrine's) interaction with Src, outlines the experimental procedures used to identify this interaction, and provides a comparative landscape of its activity against other established kinase inhibitors. The information presented is intended for researchers, scientists, and drug development professionals investigating kinase inhibitors and their therapeutic potential.
Comparison of Kinase Inhibition Profiles
While a broad-spectrum kinome scan of this compound is not yet publicly available, specific biochemical assays have identified its inhibitory activity against Src kinase. The following table summarizes the known inhibition data for Matrine, the extensively studied stereoisomer of this compound, and compares it with selective Src inhibitors and a broad-spectrum inhibitor.
| Compound | Target Kinase(s) | IC50 | Mechanism of Action | Key Off-Targets |
| Matrine | Src | ~2.0 mg/mL [1] | Non-ATP Competitive [1] | Data not available |
| Saracatinib (AZD0530) | Src, Abl | 2.7 nM (Src) | ATP Competitive | Lck, Fyn, Bcr-Abl |
| Dasatinib (BMS-354825) | Src, Abl, c-Kit, PDGFRβ, EphA2 | <1 nM (Src) | ATP Competitive | Multiple kinases |
| Staurosporine | Broad Spectrum | ~3 nM (PKC) | ATP Competitive | >200 kinases |
Note: The IC50 for Matrine is provided in mg/mL as reported in the source material. This can be converted to molarity for comparison (Molar Mass of Matrine ≈ 248.36 g/mol ).
Experimental Methodologies
The identification of Src as a direct target of Matrine was achieved through a combination of robust experimental techniques designed to confirm protein-ligand interactions.
Pull-Down Assay coupled with Mass Spectrometry
This technique was employed to identify the direct binding partners of Matrine from cell lysates.
-
Bait Preparation: Matrine was chemically modified and immobilized on a resin to create "bait."
-
Incubation: The Matrine-bound resin was incubated with cell lysates, allowing for the capture of proteins that directly interact with Matrine.
-
Washing and Elution: Unbound proteins were washed away, and the proteins specifically bound to the Matrine bait were eluted.
-
Identification: The eluted proteins were identified using mass spectrometry, which revealed Src as a primary binding partner.[1]
Cellular Thermal Shift Assay (CETSA)
CETSA is a method used to verify target engagement in a cellular context. The principle is that a ligand binding to its target protein increases the protein's thermal stability.
-
Treatment: Intact cells were treated with Matrine.
-
Heating: The treated cells were heated to various temperatures to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: The cells were lysed, and the aggregated proteins were separated from the soluble fraction by centrifugation.
-
Detection: The amount of soluble Src protein at different temperatures was quantified by Western blotting. Increased thermal stability of Src in the presence of Matrine confirmed direct binding.[1]
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another technique to validate drug-target interactions. It is based on the principle that a small molecule binding to a protein can protect it from proteolytic degradation.
-
Lysate Preparation: Cell lysates containing Src were prepared.
-
Incubation: The lysates were incubated with Matrine.
-
Protease Digestion: A protease was added to the lysates to digest the proteins.
-
Analysis: The samples were analyzed by Western blotting to detect the amount of undigested Src. The presence of Matrine protected Src from degradation, indicating a direct interaction.[1]
In Vitro Kinase Assay
To determine the inhibitory activity of Matrine on Src, an in vitro kinase assay was performed.
-
Reaction Mixture: Recombinant Src kinase, a specific substrate peptide, and ATP were combined in a reaction buffer.
-
Inhibitor Addition: Matrine was added at varying concentrations to the reaction mixture.
-
Quantification of Phosphorylation: The level of substrate phosphorylation was measured, typically using methods like radiometric assays (incorporation of ³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™).
-
IC50 Determination: The concentration of Matrine that inhibited 50% of Src kinase activity (IC50) was calculated.[1]
Signaling Pathway Modulation
The inhibition of Src kinase by this compound has significant downstream consequences on multiple signaling pathways that are crucial for cell proliferation, survival, and migration.
Src-Mediated Signaling Pathways
// Nodes RTK [label="Receptor Tyrosine Kinases\n(e.g., EGFR, PDGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Integrins [label="Integrins", fillcolor="#F1F3F4", fontcolor="#202124"]; Src [label="Src", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"];
Ras [label="Ras", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"];
JAK2 [label="JAK2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Proliferation [label="Cell Proliferation", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; Survival [label="Cell Survival", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; Migration [label="Cell Migration", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"];
This compound [label="this compound", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges RTK -> Src; Integrins -> Src;
Src -> PI3K [color="#FBBC05"]; PI3K -> Akt [color="#FBBC05"]; Akt -> mTOR [color="#FBBC05"]; mTOR -> Survival [color="#FBBC05"]; mTOR -> Proliferation [color="#FBBC05"];
Src -> Ras [color="#34A853"]; Ras -> Raf [color="#34A853"]; Raf -> MEK [color="#34A853"]; MEK -> ERK [color="#34A853"]; ERK -> Proliferation [color="#34A853"];
Src -> JAK2 [color="#4285F4"]; JAK2 -> STAT3 [color="#4285F4"]; STAT3 -> Proliferation [color="#4285F4"]; STAT3 -> Survival [color="#4285F4"];
This compound -> Src [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2.0]; } .dot
Caption: this compound directly inhibits Src kinase, thereby blocking its downstream signaling pathways.
Experimental Workflow for Kinase Inhibitor Screening
The general workflow for identifying and characterizing a kinase inhibitor like this compound involves a series of in vitro and cell-based assays.
Caption: A general workflow for the discovery and characterization of kinase inhibitors.
Conclusion
This compound presents itself as a valuable research tool for investigating Src signaling due to its specific, non-ATP competitive inhibition of this key kinase. While its broader cross-reactivity profile across the kinome requires further investigation, the current body of evidence strongly supports its utility in cell-based and in vivo studies where targeted modulation of Src is desired. The detailed experimental protocols provided in this guide offer a framework for researchers to independently validate and explore the effects of this compound and other kinase inhibitors. Future kinome-wide screening efforts will be instrumental in fully elucidating the selectivity of this compound and its potential for further therapeutic development.
References
A Comparative Guide to the In Vivo Toxicity of Allomatrine and Matrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo toxicity of two structurally related quinolizidine alkaloids: allomatrine and matrine. While extensive research has been conducted on the toxicological profile of matrine, a notable scarcity of publicly available in vivo toxicity data for this compound presents a significant challenge for a direct, comprehensive comparison. This document summarizes the existing experimental data for matrine and highlights the current knowledge gap regarding this compound's in vivo safety profile.
Executive Summary
Matrine has been the subject of numerous in vivo toxicity studies, which have identified the nervous system and the liver as its primary target organs.[1][2] The median lethal dose (LD50) of matrine has been established in mice, and the mechanisms underlying its toxicity, including the induction of oxidative stress and apoptosis, are partially understood. In stark contrast, there is a significant lack of published in vivo toxicity data for this compound, including LD50 values and detailed organ toxicity assessments. While some studies have explored its pharmacological activities, particularly its positive inotropic effects on cardiac muscle, its safety profile following in vivo administration remains largely uncharacterized.
Quantitative Toxicity Data
The following table summarizes the available quantitative in vivo toxicity data for matrine. No comparable data has been found for this compound in the reviewed literature.
Table 1: Acute In Vivo Toxicity of Matrine
| Compound | Animal Model | Route of Administration | LD50 (Median Lethal Dose) | Key Toxic Effects Observed | Target Organs |
| Matrine | Kunming Mice | Intraperitoneal Injection | 157.13 mg/kg | Irritability, restlessness, central nervous paralysis, spasms, degenerative changes of nerve cells.[1] | Nervous System |
Data for this compound is not available in the reviewed scientific literature.
Organ-Specific Toxicity
Matrine
-
Neurotoxicity : The nervous system is a primary target for matrine toxicity.[1] Studies in mice have shown that matrine administration can lead to degenerative changes in nerve cells within the brain tissue.[1]
-
Hepatotoxicity : The liver is another significant target organ for matrine-induced toxicity.[2] In vivo studies have demonstrated that matrine can cause liver damage.[3] The proposed mechanism for this hepatotoxicity involves the induction of oxidative stress and apoptosis in liver cells.[3]
This compound
There is a lack of available scientific literature detailing the specific organ toxicity of this compound in vivo.
Experimental Protocols
The following section outlines a typical experimental protocol used to determine the acute in vivo toxicity of matrine.
Acute Toxicity Study of Matrine in Mice
-
Animal Model : Kunming mice are commonly used for acute toxicity studies of matrine.[1]
-
Drug Administration : Matrine, dissolved in a suitable vehicle such as normal saline, is administered to the mice via intraperitoneal injection at various doses.[1]
-
Observation : Following administration, the mice are closely observed for toxic reactions, including behavioral changes (e.g., irritability, restlessness), neurological signs (e.g., paralysis, spasms), and mortality.[1]
-
LD50 Determination : The median lethal dose (LD50) is calculated based on the mortality rate at different dose levels over a specified observation period.[1]
-
Histopathology : After the observation period, tissue samples, particularly from the brain and liver, are collected for histopathological examination to identify any cellular damage or degenerative changes.[1]
Toxicological Mechanisms of Matrine
Conclusion and Future Directions
The available scientific literature provides a foundational understanding of the in vivo toxicity of matrine, highlighting its neurotoxic and hepatotoxic potential. The mechanisms of toxicity appear to be linked to the induction of oxidative stress and apoptosis. However, a significant knowledge gap exists concerning the in vivo toxicity of this compound. To enable a comprehensive and direct comparison, future research should prioritize conducting standardized in vivo toxicity studies on this compound, including the determination of its LD50, identification of target organs, and elucidation of its toxicological mechanisms. Such data is crucial for the scientific community and drug development professionals to make informed decisions regarding the potential therapeutic applications and safety of this compound.
References
Comparative Analysis of Allomatrine's Mechanism of Action: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of the pharmacological mechanisms of Allomatrine against established therapeutic alternatives. This document synthesizes experimental data to offer a clear comparison of their actions in oncology, virology, and cardiology.
This compound, a quinolizidine alkaloid derived from the root of Sophora flavescens, has demonstrated a broad spectrum of pharmacological activities. Its therapeutic potential is attributed to its multifaceted mechanism of action, which involves the modulation of numerous signaling pathways, induction of apoptosis, and regulation of immune responses. This guide delves into a comparative analysis of this compound's mechanism of action against that of established drugs in key therapeutic areas: cancer (vs. Sorafenib), hepatitis B (vs. Lamivudine), and cardiac arrhythmia (vs. Amiodarone).
Section 1: Anti-Cancer Mechanisms - this compound vs. Sorafenib
This compound exhibits significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its mechanism is multifaceted, involving the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways. Sorafenib, a multi-kinase inhibitor, is a standard therapeutic agent for advanced hepatocellular carcinoma (HCC). A comparison of their mechanisms reveals distinct yet convergent pathways in inhibiting cancer cell growth.
Mechanism of Action: A Comparative Overview
This compound's anti-cancer effects are largely attributed to its ability to induce apoptosis through both intrinsic and extrinsic pathways. It has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2. Furthermore, this compound can inhibit the NF-κB signaling pathway, a critical regulator of cell proliferation and survival. In some cancers, it has also been found to suppress the PI3K/Akt/mTOR pathway, which is crucial for tumor growth and angiogenesis.
Sorafenib, on the other hand, exerts its anti-tumor activity by targeting several serine/threonine and receptor tyrosine kinases.[1] It effectively blocks the Raf/MEK/ERK signaling cascade, which is frequently hyperactivated in cancer, thereby inhibiting cell proliferation.[2] Additionally, Sorafenib inhibits vascular endothelial growth factor receptors (VEGFR-2, VEGFR-3) and platelet-derived growth factor receptor β (PDGFR-β), leading to a reduction in tumor angiogenesis and blood supply.[2]
A study investigating the combination of Matrine (this compound) and Sorafenib in hepatocellular carcinoma cells (HepG2 and Hep3B) revealed that Matrine significantly augmented the anti-proliferative activity of Sorafenib.[3] This synergistic effect was, at least in part, mediated by the suppression of microRNA-21 and the subsequent induction of the tumor suppressor PTEN.[3]
Quantitative Comparison of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound (Matrine) and Sorafenib in hepatocellular carcinoma cell lines. It is important to note that these values are derived from different studies and experimental conditions may vary.
| Drug | Cell Line | IC50 | Assay | Reference |
| This compound (Matrine) | HepG2 | Approx. 0.8 mg/mL (at 48h) | MTT Assay | [3] |
| This compound (Matrine) | Hep3B | Approx. 0.7 mg/mL (at 48h) | MTT Assay | [3] |
| Sorafenib | HepG2 | ~6 µmol/L (at 48h) | MTT Assay | [4] |
| Sorafenib | Huh7 | ~6 µmol/L (at 48h) | MTT Assay | [4] |
| Sorafenib | Hep3B | Not explicitly stated | MTS Assay | [5] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental protocols between studies.
Signaling Pathway Diagrams
Caption: this compound's anti-cancer signaling pathways.
Caption: Sorafenib's anti-cancer signaling pathways.
Section 2: Anti-Hepatitis B Virus (HBV) Mechanisms - this compound vs. Lamivudine
This compound has been traditionally used in the treatment of viral hepatitis. Its antiviral mechanism against HBV is multifaceted, involving both direct inhibition of viral replication and modulation of the host immune response. Lamivudine is a nucleoside analog reverse transcriptase inhibitor (NRTI) widely used in the treatment of chronic HBV infection.
Mechanism of Action: A Comparative Overview
This compound's anti-HBV activity is associated with its ability to inhibit the expression and secretion of HBV antigens, including HBsAg and HBeAg, and to suppress HBV DNA replication.[1] It is also thought to exert its antiviral effects by modulating the host's immune system, leading to a more effective viral clearance.
Lamivudine, upon intracellular phosphorylation to its active triphosphate form, acts as a competitive inhibitor of the HBV DNA polymerase (reverse transcriptase).[1] Its incorporation into the elongating viral DNA chain leads to premature chain termination, thereby halting viral replication.
A study exploring the combination of Matrine or Oxymatrine with Lamivudine demonstrated a synergistic effect in inhibiting HBV replication in vitro.[1] The combination therapy showed significantly higher inhibitory effects on HBsAg, HBeAg, and HBV-DNA than the single use of each drug at lower concentrations.[1] This suggests that this compound and Lamivudine may target different steps in the HBV life cycle, leading to enhanced antiviral activity when used in combination.
Quantitative Comparison of Anti-HBV Activity
The following table summarizes the 50% effective concentration (EC50) values for this compound (Matrine) and Lamivudine against HBV.
| Drug | Cell Line | EC50 | Assay | Reference |
| This compound (Matrine) | HepG2.2.15 | Weak inhibition below 200 µg/mL | ELISA & qPCR | [1] |
| Lamivudine | HepG2.2.15 | Weak inhibition below 30 µg/mL | ELISA & qPCR | [1] |
| Matrine (100 µg/mL) + Lamivudine (30 µg/mL) | HepG2.2.15 | Significant inhibition | ELISA & qPCR | [1] |
Note: The provided data highlights the synergistic effect of the combination therapy. Direct EC50 values for a head-to-head comparison were not available in a single study.
Signaling Pathway and Viral Replication Diagrams
Caption: this compound's anti-HBV mechanisms.
Caption: Lamivudine's mechanism of HBV inhibition.
Section 3: Anti-Arrhythmic Mechanisms - this compound vs. Amiodarone
This compound has been shown to possess anti-arrhythmic properties, making it a potential therapeutic agent for cardiac rhythm disorders. Amiodarone is a potent anti-arrhythmic drug with a broad spectrum of action, belonging to Class III of the Vaughan Williams classification.
Mechanism of Action: A Comparative Overview
The anti-arrhythmic effects of this compound are attributed to its ability to modulate various cardiac ion channels. It has been shown to inhibit multiple potassium currents, including the transient outward potassium current (Ito), the delayed rectifier potassium currents (IKr and IKs), and the inward rectifier potassium current (IK1). By blocking these potassium channels, this compound prolongs the action potential duration (APD) and the effective refractory period (ERP) in cardiomyocytes, thereby suppressing arrhythmias.
Amiodarone also exerts its primary anti-arrhythmic effect by blocking potassium channels, particularly IKr, which leads to a significant prolongation of the APD and QT interval. However, Amiodarone is unique in that it also exhibits properties of other anti-arrhythmic classes, including sodium channel blockade (Class I), anti-sympathetic activity (Class II), and calcium channel blockade (Class IV). This complex pharmacological profile contributes to its high efficacy in treating a wide range of arrhythmias.
A direct comparative study on the inhibitory effects of Matrine (this compound) and Amiodarone on cardiac potassium channels revealed that Amiodarone has a higher potency in blocking IKr, IKs, and IK1.
Quantitative Comparison of Cardiac Ion Channel Inhibition
The following table presents the half-maximal inhibitory concentration (IC50) values of this compound (Matrine) and Amiodarone on various cardiac potassium channels.
| Drug | Ion Channel | IC50 (µmol/L) | Cell Type | Reference |
| This compound (Matrine) | IK1 | 46 ± 3 | Rat ventricular myocytes | |
| IKr | 32.9 ± 1.2 | Rat ventricular myocytes | ||
| IKs | 37 ± 8 | Rat ventricular myocytes | ||
| Ito | 7.6 ± 0.5 | Rat ventricular myocytes | ||
| Amiodarone | IK1 | 21 ± 5 | Rat ventricular myocytes | |
| IKr | 3.7 ± 0.7 | Rat ventricular myocytes | ||
| IKs | 5.9 ± 0.9 | Rat ventricular myocytes | ||
| Ito | 5.9 ± 0.6 | Rat ventricular myocytes |
Cardiac Action Potential Modulation Diagrams
Caption: this compound's effect on cardiac ion channels.
Caption: Amiodarone's multi-channel blocking action.
Section 4: Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
MTT Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound and Sorafenib on cancer cell lines.
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, Hep3B) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Treat the cells with various concentrations of this compound or Sorafenib and incubate for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value using a dose-response curve.
Caption: MTT Assay Experimental Workflow.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound or Sorafenib.
Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the drug for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Live cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Caption: Apoptosis Assay Workflow.
Western Blot Analysis
Objective: To detect the expression levels of specific proteins in signaling pathways affected by this compound or its alternatives.
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then detected using specific primary and secondary antibodies.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Caption: Western Blot Experimental Workflow.
Real-Time Quantitative PCR (RT-qPCR)
Objective: To measure the mRNA expression levels of target genes affected by drug treatment.
Principle: RNA is reverse transcribed into complementary DNA (cDNA), which is then amplified in a real-time PCR machine. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
Protocol:
-
RNA Extraction: Extract total RNA from treated and untreated cells using a suitable kit.
-
RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity and integrity.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix containing a fluorescent dye.
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or ACTB).
References
- 1. Combining Oxymatrine or Matrine with Lamivudine Increased Its Antireplication Effect against the Hepatitis B Virus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. karger.com [karger.com]
- 4. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Allomatrine and Other Sophora Alkaloids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Allomatrine (Sophoridine) and other prominent alkaloids derived from the Sophora genus. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways to facilitate informed decisions in research and development.
Introduction to Sophora Alkaloids
Sophora alkaloids, a class of quinolizidine alkaloids primarily isolated from plants of the Sophora genus, have garnered significant attention for their diverse and potent pharmacological activities. Among these, this compound (commonly referred to as Sophoridine), Matrine, and Oxymatrine are the most extensively studied. These compounds exhibit a broad spectrum of therapeutic potential, including anti-tumor, anti-inflammatory, and antiviral effects.[1][2][3] This guide offers a head-to-head comparison of their performance based on available experimental data.
Comparative Pharmacological Activities
The primary therapeutic applications of this compound and other Sophora alkaloids lie in oncology, immunology, and virology. The following sections provide a comparative analysis of their efficacy in these areas.
Anticancer Activity
This compound, Matrine, and Oxymatrine have all demonstrated significant cytotoxic effects against a variety of cancer cell lines.[4][5] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of tumor cell proliferation and metastasis.[4][5]
Table 1: Comparative Anticancer Activity (IC50 Values)
| Alkaloid | Cancer Cell Line | IC50 Value | Reference |
| This compound (Sophoridine) | Gastric Cancer (SGC7901) | 3.52 µM | [1] |
| Gastric Cancer (AGS) | 3.91 µM | [1] | |
| Breast Cancer (MCF-7) | 87.96 µM (48h) | [6] | |
| Breast Cancer (MDA-MB-231) | 81.07 µM (48h) | [6] | |
| Colorectal Cancer (SW480) | 0.78 mg/mL | [3] | |
| Matrine | Cervical Cancer (HeLa) | 2.181 mM (24h) | [7] |
| Cervical Cancer (SiHa) | 2.178 mM (24h) | [7] | |
| Hepatocellular Carcinoma (HepG2) | >4000 µM | [8] | |
| Sophocarpine | Lung Cancer (A549) | 3.68 mM | [9] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as incubation time and specific cell line characteristics.
Antiviral Activity
The antiviral properties of Sophora alkaloids have been notably studied in the context of the Hepatitis B virus (HBV). This compound has shown potent inhibitory effects on HBV replication, in some cases surpassing the efficacy of other alkaloids and conventional antiviral drugs.
Table 2: Comparative Anti-Hepatitis B Virus (HBV) Activity
| Alkaloid | Cell Line | Parameter Measured | Inhibition (%) / Potency | Concentration | Reference |
| This compound (Sophoridine) | HepG2.2.15 | HBsAg Secretion | 40.2% | 0.4 mM | [1] |
| Matrine | HepG2.2.15 | HBsAg Secretion | 34.7% | 0.4 mM | [1] |
| Lamivudine (Positive Control) | HepG2.2.15 | HBsAg Secretion | 31.5% | 1.0 mM | [1] |
| Sophocarpine | HepG2.2.15 | HBsAg Levels | More effective than Sophoridine | 0.4 or 1.6 mM | [9] |
Anti-inflammatory Activity
Sophora alkaloids exert anti-inflammatory effects primarily by inhibiting the production of pro-inflammatory cytokines.[2][10] This is often achieved through the modulation of key inflammatory signaling pathways such as the NF-κB pathway.
Table 3: Comparative Anti-inflammatory Activity
| Alkaloid | Model/Assay | Key Findings | Reference |
| This compound (Sophoridine) | In vivo analgesic tests | Significant analgesic effect, superior to other tested alkaloids. | [3] |
| Matrine | COX-1 and COX-2 inhibition | IC50 of 7.8 µg/ml (COX-1) and 47 µg/ml (COX-2). | [11] |
| Oxymatrine | COX-1 and COX-2 inhibition | IC50 of 52.5 µg/ml (COX-1) and 102.2 µg/ml (COX-2). | [11] |
| Sophocarpine | C26-induced cachexia model | Most potent inhibitor of TNF-α and IL-6 production compared to matrine, oxymatrine, sophoramine, and sophoridine. | [9] |
Mechanisms of Action: Key Signaling Pathways
The pharmacological effects of this compound and other Sophora alkaloids are mediated through their interaction with various intracellular signaling pathways. Understanding these pathways is crucial for targeted drug development.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival.[12] Many Sophora alkaloids, including Matrine, have been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory and pro-survival genes.[2]
References
- 1. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jayuanbio.com [jayuanbio.com]
- 3. Frontiers | Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review [frontiersin.org]
- 4. Anti-tumor activities of matrine and oxymatrine: literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sophoridine inhibits proliferation and migration by targeting PIM1 in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrine exerts antitumor activity in cervical cancer by protective autophagy via the Akt/mTOR pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine [frontiersin.org]
- 10. The potential therapeutic value of the natural plant compounds matrine and oxymatrine in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
Allomatrine: A Comprehensive Evaluation of its Therapeutic Efficacy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
Allomatrine, a quinolizidine alkaloid extracted from the traditional Chinese medicine Sophora flavescens, has garnered significant attention for its diverse pharmacological activities. This guide provides an objective comparison of this compound's performance against other alternatives in preclinical models, supported by experimental data. We delve into its anti-tumor, anti-inflammatory, and antiviral properties, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.
Anti-Tumor Efficacy
This compound has demonstrated notable anti-tumor effects across a spectrum of cancer types in preclinical studies. Its efficacy is often attributed to its ability to induce apoptosis, inhibit proliferation, and suppress metastasis through the modulation of various signaling pathways.
Comparative In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting cellular processes. The following table summarizes the IC50 values of this compound (often referred to as Matrine in literature) in various cancer cell lines, with comparisons to established chemotherapeutic agents where available.
| Cell Line | Cancer Type | This compound (Matrine) IC50 | Doxorubicin IC50 | Cisplatin IC50 | Reference(s) |
| MCF-7 | Breast Cancer | 2.5 µM | ~0.1-1.25 µM | >10 µM | [1][2][3] |
| HepG2 | Liver Cancer | Not specified | 12.2 µM | High heterogeneity | [1][4] |
| A549 | Lung Cancer | Not specified | > 20 µM | High heterogeneity | [1] |
| HeLa | Cervical Cancer | Not specified | 2.9 µM | High heterogeneity | [1] |
| BFTC-905 | Bladder Cancer | Not specified | 2.3 µM | Not specified | [1] |
| M21 | Skin Melanoma | Not specified | 2.8 µM | Not specified | [1] |
Note: IC50 values can vary between studies due to different experimental conditions.
In Vivo Tumor Growth Inhibition
In vivo studies using xenograft models provide crucial insights into a drug's therapeutic potential in a living organism. This compound has been shown to significantly inhibit tumor growth in various cancer models.
| Cancer Model | Treatment | Tumor Inhibition Rate | Reference(s) |
| Hepatocellular Carcinoma (HepG2 Xenograft) | Matrine | 37.5% | [4] |
| Cisplatin | 75.0% | [4] | |
| Matrine + Cisplatin | 83.3% | [4] |
These findings suggest that this compound may act synergistically with standard chemotherapeutic agents like cisplatin, potentially enhancing their anti-tumor effects and allowing for lower, less toxic doses.
Anti-Inflammatory Effects
This compound exhibits potent anti-inflammatory properties, primarily by downregulating pro-inflammatory cytokines and modulating key inflammatory signaling pathways such as the NF-κB pathway.
Carrageenan-Induced Paw Edema Model
A common preclinical model to assess anti-inflammatory activity is the carrageenan-induced paw edema model in rodents. The following table compares the percentage inhibition of paw edema by this compound to the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen.
| Treatment | Dosage | Paw Edema Inhibition (%) | Reference(s) |
| This compound (Matrine) | Not Specified | Up to 44.40% (at 400 mg/kg) | [5] |
| Ibuprofen | Not Specified | Significant inhibition | [6][7] |
| Indomethacin (Standard NSAID) | 5 mg/kg | 59.48% (at 5h) | [3][5][8] |
Antiviral Activity
This compound has demonstrated promising antiviral activity against a range of viruses, most notably the Hepatitis B virus (HBV). Its mechanisms of action include the inhibition of viral replication and the modulation of the host immune response.
Preclinical Models of Hepatitis B Virus (HBV) Infection
In preclinical models of HBV infection, this compound has been shown to reduce viral load, often with efficacy comparable to or exceeding that of interferon (IFN), a standard antiviral therapy.
| Model | Treatment | Effect on HBV | Reference(s) |
| HBV Transgenic Mice | Oxymatrine (a derivative of Matrine) | Significant reduction in HBsAg and HBcAg | [9] |
| HBV Transgenic Mice | Interferon-alpha | Highly efficacious in reducing serum HBV DNA | [10] |
| Humanized Chimeric Mice | Pegylated Interferon-alpha | 98% mean efficacy in inhibiting intracellular HBV DNA synthesis | [11] |
Studies have shown that in HBV transgenic mice, a 200 mg/kg dose of oxymatrine resulted in the clearance of HBsAg and HBcAg in all treated mice[9]. In comparison, interferon-alpha has been shown to be highly effective in reducing serum HBV DNA in similar models[10].
Signaling Pathways Modulated by this compound
This compound exerts its diverse pharmacological effects by targeting multiple signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.
Caption: Key signaling pathways modulated by this compound.
Experimental Protocols
To ensure the reproducibility and validation of the cited data, this section provides detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and comparator drugs (e.g., cisplatin, doxorubicin) in culture medium. Replace the existing medium with the drug-containing medium.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using a dose-response curve.
Western Blot Analysis for NF-κB Pathway
Caption: Workflow for Western blot analysis.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound with or without an inflammatory stimulus (e.g., LPS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against proteins of the NF-κB pathway (e.g., p65, IκBα, phospho-IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Subcutaneous Tumor Xenograft Model
Caption: Workflow for a subcutaneous tumor xenograft model.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID mice).
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells in 100-200 µL of PBS or a mixture with Matrigel into the flank of each mouse[9][12].
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a volume of approximately 100 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound, a vehicle control, or a positive control drug (e.g., cisplatin) according to the desired dosing schedule and route (e.g., intraperitoneal, oral gavage).
-
Data Collection: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length × width²) / 2. Monitor the body weight and overall health of the mice.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice, excise the tumors, and measure their weight.
-
Analysis: Calculate the tumor growth inhibition rate for each treatment group compared to the control group. The excised tumors can be used for further analyses such as immunohistochemistry or Western blotting.
LPS-Induced Endotoxemia Model in Mice
Caption: Workflow for an LPS-induced endotoxemia model.
Protocol:
-
Animal Model: Use C57BL/6 or other appropriate mouse strains.
-
Drug Pre-treatment: Administer this compound or a control substance (vehicle or a known anti-inflammatory drug like dexamethasone) at a predetermined time before LPS challenge[13][14].
-
LPS Challenge: Inject mice intraperitoneally with a dose of LPS (e.g., 1-10 mg/kg body weight) to induce systemic inflammation[13][14][15][16].
-
Monitoring and Sample Collection: Monitor the animals for clinical signs of endotoxemia. At various time points post-LPS injection (e.g., 2, 6, 24 hours), collect blood samples via cardiac puncture or retro-orbital bleeding to measure serum cytokine levels. Tissues such as the lungs and liver can also be harvested for analysis[15][16].
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the serum or tissue homogenates using ELISA kits.
-
Histopathology: Fix harvested tissues in formalin, embed in paraffin, and section for histological examination (e.g., H&E staining) to assess tissue damage and inflammatory cell infiltration.
Hydrodynamic Injection Model for HBV in Mice
Caption: Workflow for an HBV hydrodynamic injection model.
Protocol:
-
Animal Model: Use immunocompetent mice such as C57BL/6.
-
HBV Plasmid Preparation: Prepare a high-purity plasmid containing a replication-competent copy of the HBV genome (e.g., pAAV/HBV1.2)[13][14].
-
Hydrodynamic Injection: Rapidly inject a large volume of the plasmid DNA solution (typically 8-10% of the mouse's body weight in saline) into the tail vein of the mouse within 5-8 seconds[13][14][17][18][19]. This procedure transiently increases the pressure in the vena cava, leading to the uptake of the plasmid by hepatocytes.
-
Monitoring of HBV Replication: Collect blood samples at regular intervals to monitor the levels of serum HBsAg, HBeAg, and HBV DNA to confirm the establishment of HBV replication.
-
Treatment: Once a stable level of HBV replication is achieved, begin treatment with this compound, a vehicle control, or a positive control like interferon.
-
Analysis: At the end of the treatment period, measure serum HBV markers and sacrifice the animals to collect liver tissue for the analysis of intrahepatic HBV DNA, RNA, and proteins.
Conclusion
The preclinical data presented in this guide highlight the significant therapeutic potential of this compound across a range of diseases. Its multifaceted mechanism of action, involving the modulation of key signaling pathways, contributes to its anti-tumor, anti-inflammatory, and antiviral properties. While this compound shows promise as a standalone therapy, its synergistic effects with existing drugs, such as cisplatin, suggest its potential utility in combination therapies to enhance efficacy and reduce toxicity. Further research, including well-designed clinical trials, is warranted to fully elucidate the therapeutic value of this compound in human diseases.
References
- 1. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Matrine enhances the anticancer effect of cisplatin against hepatocellular carcinoma xenografts in nude mice by influencing expression of survivin/caspase-3] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. xn--9kr57xk9fjp6a.com [xn--9kr57xk9fjp6a.com]
- 6. njppp.com [njppp.com]
- 7. researchgate.net [researchgate.net]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 10. researchgate.net [researchgate.net]
- 11. Understanding Hepatitis B Virus Dynamics and the Antiviral Effect of Interferon Alpha Treatment in Humanized Chimeric Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. yeasenbio.com [yeasenbio.com]
- 13. researchgate.net [researchgate.net]
- 14. ice-hbv.org [ice-hbv.org]
- 15. Video: Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach [jove.com]
- 16. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Hydrodynamic injection of viral DNA: A mouse model of acute hepatitis B virus infection | Semantic Scholar [semanticscholar.org]
- 18. pnas.org [pnas.org]
- 19. A Novel Hydrodynamic Injection Mouse Model of HBV Genotype C for the Study of HBV Biology and the Anti-Viral Activity of Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
Allomatrine in Cancer Therapy: A Comparative Analysis Against Standard-of-Care Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allomatrine, a quinolizidine alkaloid derived from the traditional Chinese herb Sophora flavescens, has garnered significant interest for its potential anti-cancer properties. This guide provides a comparative overview of this compound versus current standard-of-care drugs in the treatment of hepatocellular carcinoma (HCC) and leukemia. While direct head-to-head clinical trials are limited, this document synthesizes available preclinical and clinical data to offer a comparative perspective on their mechanisms of action, efficacy, and safety profiles. This guide aims to inform researchers, scientists, and drug development professionals on the current landscape and future potential of this compound in oncology.
Hepatocellular Carcinoma (HCC)
Standard-of-Care: Sorafenib and Lenvatinib
Sorafenib and Lenvatinib are multi-kinase inhibitors that have been the frontline treatment for advanced HCC. They function by targeting key signaling pathways involved in tumor growth and angiogenesis.
Table 1: Quantitative Efficacy Data for Standard-of-Care Drugs in Advanced HCC
| Drug | Clinical Trial | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| Sorafenib | SHARP[1] | 10.7 months | 5.5 months | 2% |
| Asia-Pacific[2] | 6.5 months | 2.8 months | 3.3% | |
| Lenvatinib | REFLECT[3][4] | 13.6 months | 7.4 months | 24.1% (mRECIST) |
Table 2: Safety Profile of Standard-of-Care Drugs in Advanced HCC (Grade 3 or Higher Adverse Events)
| Adverse Event | Sorafenib (SHARP Trial)[1] | Lenvatinib (REFLECT Trial)[3][5] |
| Hand-foot skin reaction | 8% | 3% |
| Diarrhea | 8% | 4% |
| Hypertension | 2% | 23% |
| Fatigue | 5% | 7% |
| Increased aspartate aminotransferase | Not Reported | 8% |
| Decreased platelet count | Not Reported | 6% |
This compound in HCC
Preclinical studies suggest that this compound may inhibit HCC progression through various mechanisms, including inducing apoptosis and cell cycle arrest, and inhibiting angiogenesis. Clinical data on this compound as a monotherapy for HCC is sparse, with most studies evaluating it as an adjuvant therapy.
Table 3: Preclinical Efficacy of this compound in HCC Models
| Study Type | Model | This compound Effect | Notable Findings |
| In vivo | Rat model of HCC-like lesions | Prevention of early development of HCC-like lesions[6] | Reduced expression of AFP and increased expression of ALB[6]. |
| In vitro | HepG2 and Hep3B cells | Augmented antiproliferative activity of sorafenib[7] | Increased apoptosis and cleavage of caspase-3[7]. |
Experimental Protocols
-
Study Design: A phase 3, multicenter, randomized, open-label, non-inferiority trial.[8]
-
Patient Population: Patients with unresectable HCC, with diagnoses confirmed histologically, cytologically, or clinically according to AASLD criteria. Patients with ≥50% liver occupation, obvious bile duct invasion, or main portal vein invasion were excluded.[8]
-
Treatment Arms:
-
Primary Endpoint: Overall Survival (OS), tested for non-inferiority.[8]
-
Secondary Endpoints: Progression-Free Survival (PFS) and Objective Response Rate (ORR), assessed using mRECIST and RECIST 1.1.[8]
-
Study Design: A phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[1]
-
Patient Population: Patients with unresectable advanced HCC with Child-Pugh liver function class A who had not received prior systemic therapy.[1]
-
Treatment Arms:
-
Primary Endpoint: Overall Survival (OS).[1]
-
Secondary Endpoint: Time to radiological progression.[1]
Signaling Pathways
Caption: Signaling pathways targeted by this compound vs. Standard-of-Care in HCC.
Leukemia
Standard-of-Care: CHOP Regimen and Doxorubicin
The CHOP regimen (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) is a cornerstone of treatment for non-Hodgkin lymphoma, a type of leukemia. Doxorubicin is also a key agent in the treatment of acute myeloid leukemia (AML).
Table 4: Efficacy of Standard-of-Care in Leukemia
| Treatment | Cancer Type | Endpoint | Response Rate |
| R-CHOP | Diffuse Large B-cell Lymphoma | Complete Response | 76% |
| Doxorubicin-based combination | Acute Myeloid Leukemia | Complete Remission | Varies by combination (e.g., ~70-80% with intensive chemo)[9][10][11] |
Table 5: Common Grade 3 or Higher Toxicities of CHOP-R
| Adverse Event | Frequency |
| Neutropenia | Common |
| Febrile Neutropenia | Common |
| Thrombocytopenia | Less Common |
| Anemia | Less Common |
| Infection | Common |
| Cardiotoxicity (from Doxorubicin) | Dose-dependent risk |
This compound in Leukemia
Preclinical data indicates that this compound can induce apoptosis in leukemia cells, suggesting its potential as a therapeutic agent. However, robust clinical data directly comparing it to standard chemotherapy is not yet available.
Table 6: Preclinical Efficacy of this compound in Leukemia
| Study Type | Cell Line | IC50 Value | Notable Findings |
| In vitro | THP-1 (AML) | 1.2 g/l[12][13] | Induced apoptosis in a dose- and time-dependent manner[12][13]. |
| In vitro | AML cell lines | Not specified | Inhibited cell viability and induced apoptosis[12]. |
Experimental Protocols
-
Regimen:
-
R ituximab: 375 mg/m² IV on day 1.
-
C yclophosphamide: 750 mg/m² IV on day 1.
-
H ydroxydaunorubicin (Doxorubicin): 50 mg/m² IV on day 1.
-
O ncovin (Vincristine): 1.4 mg/m² (max 2 mg) IV on day 1.
-
P rednisone: 40-100 mg/m² PO on days 1-5.
-
-
Cycle: Repeated every 21 days for 6 cycles.[14]
-
Supportive Care: Prophylaxis for tumor lysis syndrome and febrile neutropenia may be required.[15]
Caption: A typical 21-day cycle of the CHOP-R chemotherapy regimen.
Signaling Pathways
Caption: Mechanisms of action of this compound versus Doxorubicin in leukemia.
Conclusion
This compound demonstrates promising anti-cancer activity in preclinical models of hepatocellular carcinoma and leukemia by modulating key signaling pathways involved in cell proliferation and survival. However, there is a notable lack of direct comparative clinical data against standard-of-care drugs like sorafenib, lenvatinib, and CHOP chemotherapy. While the safety profile of this compound appears favorable in preliminary studies, more rigorous clinical trials are necessary to establish its efficacy and safety as a monotherapy or in combination with existing treatments. The information presented in this guide highlights the potential of this compound as a novel therapeutic agent and underscores the need for further research to delineate its role in modern cancer therapy. Future studies should focus on head-to-head comparisons to provide a clearer understanding of its relative performance and potential clinical utility.
References
- 1. Sorafenib therapy in advanced hepatocellular carcinoma: the SHARP trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sorafenib for the treatment of advanced hepatocellular carcinoma with extrahepatic metastasis: a prospective multicenter cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. REFLECT—a phase 3 trial comparing efficacy and safety of lenvatinib to sorafenib for the treatment of unresectable hepatocellular carcinoma: an analysis of Japanese subset - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Post-Hoc Analysis from Phase 3 REFLECT Trial Presented at ESMO GI 2024 Explores Efficacy Outcomes with LENVIMA® (lenvatinib) Based on Depth of Tumor Response in Unresectable Hepatocellular Carcinoma [prnewswire.com]
- 5. Safety and efficacy of lenvatinib by starting dose based on body weight in patients with unresectable hepatocellular carcinoma in REFLECT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overall survival and objective response in advanced unresectable hepatocellular carcinoma: A subanalysis of the REFLECT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. REFLECT study design: LENVIMA® (lenvatinib) in uHCC [lenvimahcp.com]
- 9. Response Rate, Event-Free Survival, and Overall Survival in Newly Diagnosed Acute Myeloid Leukemia: US Food and Drug Administration Trial-Level and Patient-Level Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Response Rates as Predictors of Overall Survival: A Meta-Analysis of Acute Myeloid Leukemia Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Matrine induces apoptosis in acute myeloid leukemia cells by inhibiting the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
A Comparative Analysis of the Pharmacokinetics of Matrine and Its Stereoisomers
A detailed examination of the absorption, distribution, metabolism, and excretion of matrine, allomatrine, and related compounds for researchers and drug development professionals.
Matrine and its stereoisomers, a class of tetracyclic quinolizidine alkaloids primarily isolated from the traditional Chinese herb Sophora flavescens, have garnered significant interest in the scientific community for their diverse pharmacological activities. These compounds, including matrine, this compound, oxymatrine, and sophoridine, exhibit a range of therapeutic potentials, from anti-cancer and anti-inflammatory to antiviral and neuroprotective effects. Understanding the pharmacokinetic profiles of these closely related molecules is crucial for optimizing their therapeutic efficacy and safety. This guide provides a comparative overview of the pharmacokinetics of matrine and its key stereoisomers, supported by experimental data and methodologies.
Comparative Pharmacokinetic Parameters
The pharmacokinetic properties of matrine and its stereoisomers, particularly oxymatrine and sophoridine, have been investigated in various animal models. While specific data for this compound remains limited in publicly available literature, the analysis of its closely related isomers provides valuable insights into how stereochemistry can influence a drug's fate in the body.
A summary of key pharmacokinetic parameters for matrine and oxymatrine following oral and intravenous administration in rats is presented below.
| Parameter | Matrine (Oral, 2 mg/kg) | Matrine (IV, 2 mg/kg) | Oxymatrine (Oral) |
| Cmax (ng/mL) | 94.6 ± 38.6 | 2412 ± 362 | 605.5 |
| Tmax (min) | 105 ± 30 | - | 45 |
| AUC0–t (min·ng/mL) | 18,453 ± 5885 | 108,637 ± 11,801 | - |
| AUC0–∞ (min·ng/mL) | 18,593 ± 5931 | 108,794 ± 11,712 | - |
| t½ (min) | 92 ± 32 | 142 ± 79 | 250.86 |
| Bioavailability (%) | 17.1 ± 5.4 | - | 26.43 |
| CL (mL/min/kg) | 19.7 ± 5.5 | 18.6 ± 2.0 | - |
Data for Matrine is from a study in rats[1]. Data for Oxymatrine is from a separate study in rats and the dose was not specified in the abstract[2][3]. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Half-life; CL: Clearance.
Studies have shown that matrine exhibits low oral bioavailability, around 17.1% in rats, which may be attributed to first-pass metabolism[1]. In contrast, oxymatrine, the N-oxide derivative of matrine, demonstrates a slightly higher oral bioavailability of 26.43%[2][3]. Sophoridine, another stereoisomer, is reported to have good bioavailability and is primarily excreted via the kidneys[4][5]. The differences in their pharmacokinetic profiles underscore the impact of subtle structural variations on their absorption and disposition.
Experimental Protocols
The data presented in this guide is derived from preclinical studies employing standardized methodologies. Below are detailed descriptions of the key experimental protocols used to determine the pharmacokinetic parameters.
Pharmacokinetic Studies in Rats
-
Animal Models: Male Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies of matrine and its isomers.
-
Drug Administration: For oral administration, compounds are typically dissolved in saline or another appropriate vehicle and administered via gavage. For intravenous administration, the compounds are injected as a bolus into the tail vein.
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration via the jugular or tail vein. Plasma is separated by centrifugation and stored at low temperatures (-20°C or -80°C) until analysis.
-
Analytical Methods: The concentration of matrine and its isomers in plasma samples is quantified using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or gas chromatography-mass spectrometry (GC/MS) methods. These methods offer high sensitivity and selectivity for accurate determination of the analytes.
-
Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental or compartmental models to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and clearance.
Caco-2 Cell Permeability Assay
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, are cultured on permeable supports.
-
Transport Studies: The permeability of matrine and its isomers is assessed by adding the compound to either the apical (AP) or basolateral (BL) side of the Caco-2 monolayer. The concentration of the compound in the receiving chamber is measured over time.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to predict the in vivo intestinal absorption of the compounds.
Mechanisms of Action and Signaling Pathways
Matrine and its stereoisomers exert their pharmacological effects by modulating various cellular signaling pathways. These pathways are critical in processes such as cell proliferation, inflammation, and apoptosis.
Caption: Major signaling pathways modulated by Matrine.
Matrine has been shown to inhibit the PI3K/AKT/mTOR and NF-κB signaling pathways, which are often dysregulated in cancer and inflammatory diseases[1][4]. By inhibiting these pathways, matrine can induce apoptosis in cancer cells and suppress the production of pro-inflammatory cytokines. Sophoridine has also been reported to regulate the NF-κB signaling pathway[4]. The modulation of these critical cellular pathways provides a mechanistic basis for the observed pharmacological effects of these alkaloids.
Conclusion
References
- 1. Sophoridine: A review of its pharmacology, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biopharmaceutical and Pharmacokinetic Activities of Oxymatrine Determined by a Sensitive UHPLC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biopharmaceutical and Pharmacokinetic Activities of Oxymatrine Determined by a Sensitive UHPLC-MS/MS Method | Bentham Science [benthamscience.com]
- 4. What is the mechanism of Sophoridine? [synapse.patsnap.com]
- 5. dovepress.com [dovepress.com]
A Side-by-Side Analysis of Allomatrine's Antiviral Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allomatrine, also known as oxymatrine, is a quinolizidine alkaloid extracted from the root of Sophora flavescens. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including a broad spectrum of antiviral effects. This guide provides a comparative analysis of the antiviral potency of this compound against several key viruses: Hepatitis B Virus (HBV), Influenza A Virus (IAV), and Coxsackievirus B3 (CVB3). The data presented is compiled from various in vitro and in vivo studies to offer an objective overview for researchers and professionals in drug development.
Data Presentation: Comparative Antiviral Potency
The following tables summarize the quantitative data on the antiviral efficacy of this compound (Oxymatrine) in comparison to other established antiviral agents.
Table 1: Antiviral Potency against Hepatitis B Virus (HBV)
| Compound | Virus/Assay | Cell Line | Potency Metric | Value | Reference |
| This compound (Oxymatrine) | HBV | HepG2.2.15 | HBsAg Inhibition | 78% at 800 µg/mL | [1] |
| HBV | HepG2.2.15 | HBeAg Inhibition | 61% at 800 µg/mL | [1] | |
| HBV | HepG2.2.15 | HBV DNA Inhibition | 78% at 800 µg/mL | [1] | |
| Lamivudine | HBV | HepG2.2.15 | HBsAg Inhibition | Weak inhibition at 30 µg/mL | [2] |
| HBV | HepG2.2.15 | HBeAg Inhibition | Weak inhibition at 30 µg/mL | [2] | |
| HBV | HepG2.2.15 | HBV DNA Inhibition | Weak inhibition at 30 µg/mL | [2] |
Note: Direct IC50/EC50 values for this compound against HBV in these specific comparative studies were not consistently reported; instead, percentage inhibition at a given concentration was provided.
Table 2: Antiviral Potency against Influenza A Virus (IAV)
| Compound | Virus Strain | Cell Line | Potency Metric | Value (µg/mL) | Reference |
| This compound (Oxymatrine) | IAV (PR8, H1N1) | MDCK | EC50 | 7.77 | [2] |
| IAV (ST1233, H1N1) | MDCK | EC50 | 9.32 | [2] | |
| IAV (ST602, H3N2) | MDCK | EC50 | 10.71 | [2] | |
| IAV (ST364, H3N2) | MDCK | EC50 | 5.91 | [2] | |
| IAV (HKG1, H9N2) | MDCK | EC50 | 8.86 | [2] | |
| IAV (GDA1, H9N2) | MDCK | EC50 | 22.23 | [2] | |
| IAV (GD105, H5N1) | MDCK | EC50 | 23.67 | [2] | |
| Oseltamivir | IAV (H1N1) | MDCK | IC50 | 0.0016 - 0.0071 | [3] |
| IAV (H3N2) | MDCK | IC50 | 0.0016 - 0.0071 | [3] | |
| Ribavirin | IAV (ST169, H1N1) | A549 | - | Tested at 25 µg/mL | [2] |
Note: The potency of Oseltamivir is generally in the nanomolar range, which is significantly more potent than the micromolar range reported for this compound. Direct comparative studies with identical strains and assay conditions are needed for a precise fold-difference calculation.
Table 3: Antiviral Potency against Coxsackievirus B3 (CVB3)
| Compound | Virus Strain | Cell Line | Potency Metric | Value (mg/mL) | Reference |
| This compound (Oxymatrine) | CVB3 | HeLa | IC50 | 0.238 | [4] |
| Ribavirin | CVB3 | - | - | - | No direct comparative data found in the same study |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Hepatitis B Virus (HBV) Antiviral Assays
-
Cell Culture: The HepG2.2.15 cell line, which stably expresses HBV, is commonly used. Cells are cultured in appropriate media, such as DMEM supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound or a reference drug (e.g., Lamivudine).
-
Quantification of Viral Markers:
-
HBsAg and HBeAg: The levels of Hepatitis B surface antigen (HBsAg) and e antigen (HBeAg) in the cell culture supernatant are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
HBV DNA: Viral DNA is extracted from the supernatant and quantified using real-time quantitative PCR (qPCR) with primers specific for the HBV genome.
-
-
Cytotoxicity Assay: A standard MTT or CCK-8 assay is performed in parallel to assess the cytotoxicity of the compounds on the host cells.
Influenza A Virus (IAV) Plaque Reduction Assay
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well or 12-well plates and grown to confluence.
-
Virus Infection: The cell monolayer is washed and then infected with a specific strain of Influenza A virus at a known multiplicity of infection (MOI).
-
Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a medium containing agarose or Avicel and varying concentrations of this compound or a reference drug (e.g., Oseltamivir, Ribavirin).
-
Plaque Visualization: After incubation for 48-72 hours to allow for plaque formation, the cells are fixed with a solution like 4% paraformaldehyde and stained with crystal violet.
-
Data Analysis: The plaques are counted, and the percentage of plaque inhibition for each compound concentration is calculated relative to the untreated virus control. The 50% effective concentration (EC50) is then determined.
Coxsackievirus B3 (CVB3) TCID50 Assay
-
Cell Culture: HeLa or Vero cells are seeded in 96-well plates.
-
Virus Titration and Infection: Serial dilutions of CVB3 are prepared and added to the cell monolayers.
-
Compound Treatment: The cells are treated with different concentrations of this compound.
-
Cytopathic Effect (CPE) Observation: The plates are incubated for several days, and the wells are microscopically examined for the presence of virus-induced CPE.
-
Data Analysis: The 50% tissue culture infectious dose (TCID50) is calculated using the Reed-Muench or Spearman-Karber method. The 50% inhibitory concentration (IC50) of the compound is the concentration that reduces the viral titer by 50%.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: this compound's inhibition of HBV replication via the ERK1/2 signaling pathway.
Caption: this compound's anti-inflammatory mechanism in IAV infection.
Caption: Potential antiviral targets of this compound in CVB3-induced signaling.
Conclusion
This compound demonstrates significant antiviral activity against a range of viruses, including HBV, IAV, and CVB3. Its mechanisms of action are multifaceted, involving the modulation of host signaling pathways to inhibit viral replication and suppress virus-induced inflammation. While the in vitro potency of this compound may be lower than some targeted synthetic antivirals like Oseltamivir, its broad-spectrum activity and immunomodulatory effects present a compelling case for its further investigation as a standalone or combination therapeutic agent. This guide provides a foundational comparison to aid researchers in the strategic development of novel antiviral therapies.
References
- 1. Pairwise network mechanisms in the host signaling response to coxsackievirus B3 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxymatrine Inhibits Influenza A Virus Replication and Inflammation via TLR4, p38 MAPK and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro pharmacological selectivity profile of oseltamivir prodrug (Tamiflu®) and active metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stress-activated protein kinases are involved in coxsackievirus B3 viral progeny release - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Effects of Allomatrine: A Comparative Guide to CRISPR-Based and Alternative Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the on-target effects of Allomatrine, a derivative of the natural alkaloid Matrine. Recognizing the compound's complex pharmacology and its interaction with multiple signaling pathways, this document focuses on leveraging the precision of CRISPR-Cas9 gene editing for target validation and objectively compares this cutting-edge technique with established alternative methods. Detailed experimental protocols and data presentation formats are provided to aid in the design and interpretation of validation studies.
Introduction to this compound and the Challenge of Target Validation
This compound, derived from the herb Sophora flavescens, has demonstrated a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-viral effects.[1][2] Its therapeutic potential is linked to its ability to modulate several key cellular signaling pathways, such as the PI3K/AKT/mTOR, JAK/STAT, and MAPK pathways.[1][3][4] However, the pleiotropic nature of this compound presents a significant challenge in definitively identifying its primary molecular target(s). This ambiguity can hinder drug development, as a thorough understanding of on-target versus off-target effects is crucial for predicting efficacy and potential toxicity.[5][6][7]
CRISPR-Cas9 technology offers a powerful solution for precise gene editing, enabling researchers to knock out a putative target gene and observe whether the cellular response to a drug is abrogated.[8][][10] This "genetic validation" provides strong evidence for a direct drug-target interaction. This guide will detail a CRISPR-based workflow to validate a candidate this compound target and compare it with other widely used validation techniques.
Core Concept: The Logic of CRISPR-Based Target Validation
The fundamental principle behind using CRISPR for on-target validation is to assess whether the genetic ablation of a putative target protein phenocopies the effect of the drug and, crucially, renders the cells insensitive to the drug's action. If this compound's efficacy is diminished or eliminated in cells lacking the target protein, it strongly suggests that the drug's primary mechanism of action is through this specific target.
Caption: Logical framework for CRISPR-based drug target validation.
Experimental Section: A CRISPR-Cas9 Workflow for this compound Target Validation
This section outlines a detailed protocol for validating a candidate target of this compound. For the purpose of this guide, we will use AKT1 , a key serine/threonine kinase in the PI3K/AKT pathway, as the exemplary putative target, given the extensive literature implicating this pathway in Matrine's mechanism of action.[1][2]
Experimental Workflow Diagram
Caption: Experimental workflow for CRISPR-mediated target validation of this compound.
Detailed Experimental Protocols
1. sgRNA Design and Lentiviral Vector Cloning:
-
Objective: To design and clone single guide RNAs (sgRNAs) that specifically target the AKT1 gene into a lentiviral vector.
-
Protocol:
-
Design 2-3 unique sgRNAs targeting early exons of the human AKT1 gene using a reputable online tool (e.g., CHOPCHOP, Synthego).
-
Synthesize complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning.
-
Anneal the oligonucleotide pairs to form double-stranded DNA.
-
Clone the annealed sgRNAs into a lentiviral vector co-expressing a selection marker (e.g., puromycin resistance).
-
2. Lentivirus Production and Cell Line Transduction:
-
Objective: To produce lentiviral particles and use them to deliver the sgRNA constructs into a suitable cancer cell line that endogenously expresses Cas9.
-
Protocol:
-
Co-transfect HEK293T cells with the sgRNA-containing lentiviral vector and packaging plasmids.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduce the target cancer cell line (e.g., MCF-7, a breast cancer cell line where Matrine shows activity) with the lentiviral particles.[3]
-
3. Selection and Validation of Knockout Clones:
-
Objective: To select for successfully transduced cells and validate the knockout of the AKT1 protein.
-
Protocol:
-
Apply selection pressure (e.g., puromycin) to eliminate non-transduced cells.
-
Isolate single-cell clones by limiting dilution.
-
Expand the clones and screen for AKT1 protein knockout via Western blot analysis.
-
Confirm the on-target gene editing by Sanger sequencing of the genomic DNA surrounding the sgRNA target site.
-
4. Phenotypic and Mechanistic Assays:
-
Objective: To compare the response of wild-type (WT) and AKT1 knockout (KO) cells to this compound treatment.
-
Protocol:
-
Cell Viability Assay (MTT): Treat both WT and AKT1 KO cells with a dose range of this compound for 48-72 hours. Measure cell viability to determine if the KO cells exhibit resistance.
-
Apoptosis Assay: Treat cells with a fixed concentration of this compound and quantify apoptosis using Annexin V/Propidium Iodide staining and flow cytometry.
-
Western Blot Analysis: Analyze key downstream effectors of AKT1 (e.g., phosphorylation of GSK3β) in both cell lines with and without this compound treatment to confirm pathway disruption.
-
Comparative Analysis: CRISPR vs. Alternative Target Validation Methods
While CRISPR provides a high degree of certainty, other methods are also valuable for target validation. The choice of method often depends on the specific research question, available resources, and the nature of the drug-target interaction.
Comparison Table
| Method | Principle | Advantages | Disadvantages | Relevance to this compound |
| CRISPR/Cas9 Knockout | Genetic ablation of the target gene. | High specificity; permanent gene disruption; provides strong genetic evidence of target essentiality.[10][11] | Can be time-consuming; potential for off-target gene editing; compensatory mechanisms may arise. | High: Considered the gold standard for definitively linking this compound's effects to a specific gene. |
| RNA Interference (RNAi) | Post-transcriptional silencing of the target mRNA using siRNA or shRNA. | Relatively quick and easy to implement; transient effect can be advantageous. | Incomplete knockdown is common; significant potential for off-target effects. | Moderate: Useful for initial, high-throughput screening of potential targets but less definitive than CRISPR. |
| Pharmacological Inhibition | Using a known, selective inhibitor of the putative target to see if it phenocopies the effects of this compound. | Simple and rapid; can provide initial evidence of pathway involvement. | The "known" inhibitor may have its own off-target effects; does not provide genetic proof. | Moderate: Helpful for corroborating pathway involvement, but relies on the specificity of another compound. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding. | Label-free; can be performed in cell lysates or intact cells; confirms direct physical binding. | Does not directly prove functional consequence of binding; requires specialized equipment. | High: Excellent for confirming direct binding of this compound to a purified target protein. |
| Affinity Chromatography | Immobilizing a derivatized version of the drug to pull down its binding partners from cell lysates. | Can identify novel, unknown targets. | Requires chemical modification of the drug, which may alter its binding properties; can yield non-specific binders. | Moderate: Could be used to identify a broader range of this compound's interacting proteins. |
Signaling Pathway Visualization
The PI3K/AKT/mTOR pathway is frequently implicated in the anti-cancer effects of Matrine and its derivatives.[1][3] The following diagram illustrates key components of this pathway, highlighting the putative target of our experimental workflow, AKT1.
Caption: Simplified PI3K/AKT signaling pathway relevant to this compound's action.
Conclusion
Validating the on-target effects of a multi-modal compound like this compound requires a rigorous and multi-faceted approach. CRISPR-Cas9 gene editing stands out as a superior method for providing definitive genetic evidence of a drug's mechanism of action. By knocking out a putative target, researchers can directly assess its contribution to the drug's therapeutic effect, thereby distinguishing on-target efficacy from off-target phenomena. While alternative methods such as RNAi and CETSA offer complementary information, the precision of CRISPR provides the highest level of confidence in target validation, which is an indispensable step in the modern drug discovery and development pipeline. This guide provides the framework for employing this powerful technology to elucidate the complex pharmacology of this compound.
References
- 1. Matrine Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrine: A Promising Natural Product With Various Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Potential of Matrine in the Treatment of Breast Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Toxic Markers of Matrine Determined Using 1H-NMR-Based Metabolomics in Cultured Cells In Vitro and Rats In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
- 10. criver.com [criver.com]
- 11. Cornerstones of CRISPR-Cas in drug development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Allomatrine's Impact on NF-κB and Other Key Signaling Pathways: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Allomatrine's effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway and other critical cellular pathways, placing its performance in context with other known inhibitors. The information is supported by experimental data to provide an objective overview for research and drug development purposes.
Introduction to this compound and Key Signaling Pathways
This compound is a quinolizidine alkaloid, a stereoisomer of Matrine, extracted from the roots of the Sophora plant species. Both Matrine and its derivatives, including Oxymatrine, have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.[1][2][3] These biological activities are largely attributed to their ability to modulate key signaling pathways that regulate cellular processes such as inflammation, proliferation, apoptosis, and angiogenesis.
This guide focuses on the comparative effects of this compound (with data from Matrine and its derivatives as a proxy) on the following pathways:
-
NF-κB Pathway: A pivotal regulator of inflammatory responses, cell survival, and proliferation.[2]
-
PI3K/Akt/mTOR Pathway: A crucial pathway involved in cell growth, survival, and metabolism.[2]
-
MAPK Pathway: A key signaling cascade that regulates cell proliferation, differentiation, and stress responses.[4]
The effects of this compound will be compared with two well-characterized inhibitors of the NF-κB pathway:
-
Parthenolide: A sesquiterpene lactone that directly inhibits IκB kinase (IKK), a key enzyme in the NF-κB pathway.[5]
-
BAY 11-7082: A small molecule inhibitor that irreversibly inhibits the phosphorylation of IκBα, preventing the activation of NF-κB.[6][7]
Comparative Analysis of Inhibitory Effects
The following tables summarize the available quantitative data on the inhibitory effects of Matrine/Oxymatrine and the comparative inhibitors on key components of the NF-κB, PI3K/Akt, and MAPK signaling pathways.
Table 1: Comparative Inhibition of the NF-κB Signaling Pathway
| Compound/Drug | Target | Cell Line(s) | IC50 / Inhibition | Reference(s) |
| Matrine | IKKβ | MCF7, BT-474, MDA-MB-231 (Breast Cancer) | Decreased expression by ≤95% at 3 mM | [8] |
| Oxymatrine | NF-κB Transcriptional Activity | IEC-18 (Rat Intestinal Epithelial) | Significant dose-dependent inhibition (LPS-induced) | [8] |
| Oxymatrine | p65 Nuclear Translocation | BV2 (Microglia) | Dose-dependent decrease (LPS-induced) | [9] |
| Parthenolide | NF-κB Activity | CNE1 (Nasopharyngeal Carcinoma) | IC50: 7.46 μM (48h) | [10] |
| Parthenolide | NF-κB Activity | CNE2 (Nasopharyngeal Carcinoma) | IC50: 10.47 μM (48h) | [10] |
| Parthenolide | NF-κB Activity | HEK-Blue™ | Significant inhibition at 15, 50, and 70 μM | [11] |
| BAY 11-7082 | IκBα Phosphorylation | SW1353 (Chondrosarcoma) | Dose-dependent suppression (0-1.25 μM) | [12] |
| BAY 11-7082 | NF-κB Activity | LBR-V160, LBR-D160 (Leukemic) | Inhibition at 3.5 μM | [7] |
Table 2: Effects on PI3K/Akt and MAPK Signaling Pathways
| Compound/Drug | Pathway | Target(s) | Cell Line(s) | Effect | Reference(s) |
| Matrine | PI3K/Akt | p-PI3K, p-Akt | T24 (Bladder Cancer) | Dose-dependent decrease (0.25-1.0 mg/mL) | [13] |
| Matrine | PI3K/Akt | p-Akt, p-mTOR | MCF-7 (Breast Cancer) | Suppressed phosphorylation | [2] |
| Matrine | MAPK | p-JNK, p-ERK | CT26 (Colon Cancer) | Significant inhibition | [4] |
| Oxymatrine | MAPK | p-ERK, p-p38, p-JNK | BV2 (Microglia) | Dose-dependent blockage (1, 10, 20 μg/mL) | [9][14] |
| Parthenolide | MAPK | - | - | Does not affect p38 and JNK activation | [5] |
| BAY 11-7082 | PI3K/Akt, MAPK | p-Akt, p-ERK, p-p38 | RAW264.7 (Macrophages) | Suppressed phosphorylation | [7] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the points of intervention for this compound (Matrine) and the comparative inhibitors within the NF-κB, PI3K/Akt, and MAPK signaling pathways.
Caption: this compound's Inhibition of the NF-κB Pathway.
Caption: this compound's Modulation of PI3K/Akt and MAPK Pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
HeLa cells stably or transiently transfected with an NF-κB promoter-driven luciferase reporter construct.
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Phorbol 12-myristate 13-acetate (PMA) or Tumor Necrosis Factor-alpha (TNF-α) as an NF-κB activator.
-
This compound, Parthenolide, or BAY 11-7082.
-
Luciferase Assay System (e.g., from Promega).
-
96-well opaque plates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the transfected HeLa cells in a 96-well opaque plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound, Parthenolide, or BAY 11-7082 for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
NF-κB Activation: Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and then add 20 µL of 1X Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luciferase Assay:
-
Prepare the Luciferase Assay Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Luciferase Assay Reagent to each well.
-
Measure the luminescence immediately using a luminometer.
-
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration. Calculate the percentage inhibition of NF-κB activity for each compound concentration compared to the stimulated control.
Western Blot for p65 Nuclear Translocation
This method determines the amount of the NF-κB p65 subunit that has translocated from the cytoplasm to the nucleus upon stimulation.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages).
-
Cell culture medium.
-
LPS or TNF-α.
-
This compound, Parthenolide, or BAY 11-7082.
-
Nuclear and Cytoplasmic Extraction Kit.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Treatment: Plate cells and treat with the compounds and stimulus as described in the luciferase assay protocol.
-
Cell Fractionation:
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit according to the manufacturer's instructions.
-
Determine the protein concentration of each fraction using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) from the nuclear and cytoplasmic extracts onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against p65 overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p65 levels in the nuclear fraction to the Lamin B1 loading control and the cytoplasmic p65 levels to the GAPDH loading control. Compare the nuclear-to-cytoplasmic p65 ratio between different treatment groups.
Conclusion
The available evidence strongly suggests that this compound, similar to its isomer Matrine, is a potent inhibitor of the NF-κB signaling pathway. Its mechanism of action involves the inhibition of the IKK complex and the subsequent nuclear translocation of the p65 subunit. Furthermore, this compound demonstrates inhibitory effects on the PI3K/Akt and MAPK pathways, contributing to its broad pharmacological profile.
When compared to other known NF-κB inhibitors like Parthenolide and BAY 11-7082, this compound appears to act at a similar point in the pathway (IKK inhibition). While direct comparative quantitative data is limited, the significant percentage of IKKβ expression inhibition by Matrine suggests a high degree of potency. Further head-to-head studies are warranted to precisely determine the relative efficacy of this compound against these and other inhibitors. The provided experimental protocols offer a framework for conducting such comparative investigations. The multi-pathway inhibitory action of this compound makes it a compelling candidate for further research and development in the context of inflammatory diseases and cancer.
References
- 1. Research Progress of Natural Matrine Compounds and Synthetic Matrine Derivatives [mdpi.com]
- 2. Matrine Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Research Advances on Matrine [frontiersin.org]
- 4. Pharmacological Activity of Matrine in Inhibiting Colon Cancer Cells VM Formation, Proliferation, and Invasion by Downregulating Claudin-9 Mediated EMT Process and MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory Effects of Oxymatrine Through Inhibition of Nuclear Factor–kappa B and Mitogen-activated Protein Kinase Activation in Lipopolysaccharide-induced BV2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Parthenolide Inhibits Cancer Stem-Like Side Population of Nasopharyngeal Carcinoma Cells via Suppression of the NF-κB/COX-2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Matrine inhibits bladder cancer cell growth and invasion in vitro through PI3K/AKT signaling pathway: An experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory Effects of Oxymatrine Through Inhibition of Nuclear Factor-kappa B and Mitogen-activated Protein Kinase Activation in Lipopolysaccharide-induced BV2 Microglia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Power of Allomatrine: A Comparative Guide for Researchers
An objective analysis of Allomatrine's collaborative potential in therapeutic applications, supported by experimental evidence.
This compound, a quinolizidine alkaloid derived from the traditional Chinese medicinal herb Sophora flavescens, has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-viral, and anti-cancer effects. While its standalone therapeutic potential is noteworthy, a growing body of research highlights its remarkable ability to work in synergy with other compounds, enhancing therapeutic efficacy and mitigating adverse effects. This guide provides a comprehensive comparison of this compound's synergistic effects with various compounds, presenting key experimental data, detailed methodologies, and visual representations of the underlying mechanisms to inform future research and drug development.
This compound in Combination with Chemotherapeutic Agents
The synergistic application of this compound and its related compounds, Matrine and Oxymatrine, with conventional chemotherapeutic drugs has shown immense promise in oncology. This approach aims to augment the anti-tumor effects of chemotherapy, overcome drug resistance, and reduce dose-limiting toxicities.
Synergistic Action with Doxorubicin in Colorectal Cancer
Oxymatrine, a closely related alkaloid to this compound, has been demonstrated to synergistically enhance the anti-cancer effects of Doxorubicin (DOX) in human colorectal cancer (CRC) cell lines (HT-29 and SW620).[1][2][3] The combination of Oxymatrine and DOX leads to a more pronounced inhibition of cancer cell growth compared to either agent alone.[1][2][3]
Key Findings:
-
Enhanced Cytotoxicity: Co-treatment with Oxymatrine and DOX significantly increased the inhibition of cell viability in a dose-dependent manner.[1][2]
-
Induction of Apoptosis: The combination therapy led to a marked increase in apoptosis, evidenced by a higher Bax/Bcl-2 ratio and elevated levels of cleaved caspase-3 and cleaved caspase-9.[1][2][3]
-
Inhibition of Migration: Wound healing assays revealed a significant suppression of cell migration with the combined treatment.[1][2][3]
-
In Vivo Efficacy: In xenograft tumor models, the co-administration of Oxymatrine and a low dose of DOX resulted in greater tumor growth inhibition.[1][2][3]
-
Reduced Cardiotoxicity: Importantly, the combination strategy was found to decrease the cardiotoxicity associated with DOX treatment.[2]
Quantitative Data Summary:
| Cell Line | Compound Combination | Key Outcome | Result | Reference |
| HT-29 | Oxymatrine + Doxorubicin | Inhibition of Cell Viability | Markedly inhibited growth compared to monotherapy | [1][2] |
| SW620 | Oxymatrine + Doxorubicin | Inhibition of Cell Viability | Markedly inhibited growth compared to monotherapy | [1][2] |
| HT-29 | Oxymatrine + Doxorubicin | Apoptosis Enhancement | Notable increase in cleaved caspase-3, cleaved caspase-9, and Bax/Bcl-2 ratio | [1][2] |
| SW620 | Oxymatrine + Doxorubicin | Apoptosis Enhancement | Notable increase in cleaved caspase-3, cleaved caspase-9, and Bax/Bcl-2 ratio | [1][2] |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: HT-29 and SW620 cells were seeded in 96-well plates.
-
Treatment: Cells were treated with varying concentrations of Oxymatrine, Doxorubicin, or a combination of both for a specified duration.
-
MTT Addition: MTT solution (5 mg/mL) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The supernatant was removed, and DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the control group. The combination index (CI) was calculated to determine synergism (CI < 1).[1][2]
Signaling Pathway:
Caption: Synergistic induction of apoptosis by Oxymatrine and Doxorubicin via ROS generation.
Synergistic Action with Cisplatin in Various Cancers
Matrine, another key alkaloid from Sophora flavescens, exhibits synergistic anti-tumor effects when combined with Cisplatin in several cancer types, including urothelial bladder cancer, non-small cell lung cancer, and cervical cancer.[4][5][6]
Key Findings:
-
Urothelial Bladder Cancer: The combination of Matrine and Cisplatin synergistically inhibited the proliferation of urothelial bladder cancer cells (EJ and T24).[4] This was associated with the downregulation of the VEGF/PI3K/Akt signaling pathway.[4]
-
Non-Small Cell Lung Cancer (NSCLC): In NSCLC, the combination of Oxymatrine and Cisplatin was shown to synergistically enhance anti-tumor immunity by increasing the CD8+/regulatory T cells ratio and the secretion of cytokines like IFN-γ, TNF-α, and IL-2.[5] A meta-analysis of 22 studies also concluded that Matrine combined with platinum-based doublet chemotherapy significantly improved the overall response rate and disease control rate in advanced NSCLC.[7]
-
Cervical Cancer: Matrine and Cisplatin demonstrated a synergistic inhibitory effect on the proliferation of cervical cancer cells (HeLa and SiHa) both in vitro and in vivo.[6] This was linked to the induction of autophagy via the Akt/mTOR signaling pathway.[6]
Quantitative Data Summary:
| Cancer Type | Cell Line | Compound Combination | Key Outcome | Result | Reference |
| Urothelial Bladder Cancer | EJ, T24 | Matrine + Cisplatin | Inhibition of Proliferation | Synergistic inhibition observed | [4] |
| Non-Small Cell Lung Cancer | - | Oxymatrine + Cisplatin | Enhanced Anti-tumor Immunity | Increased CD8+/Treg ratio and cytokine secretion | [5] |
| Cervical Cancer | HeLa, SiHa | Matrine + Cisplatin | Inhibition of Proliferation | Synergistic inhibition observed | [6] |
| Liver Cancer | HepG2 (in vivo) | Matrine + Cisplatin | Tumor Inhibition Rate | 83.3% (combination) vs. 75% (Cisplatin alone) | [8] |
Experimental Protocol: Western Blotting for Protein Expression
-
Cell Lysis: Treated cancer cells were lysed to extract total proteins.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with non-fat milk or bovine serum albumin to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane was incubated with primary antibodies against target proteins (e.g., p-Akt, p-PI3K, VEGF).
-
Secondary Antibody Incubation: The membrane was washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway:
Caption: Downregulation of the VEGF/PI3K/Akt pathway by Matrine and Cisplatin.
Synergistic Action with Other Chemotherapeutics
-
Irinotecan in Colon Cancer: Matrine in combination with Irinotecan (CPT-11) synergistically inhibited the proliferation of human colon carcinoma HT29 cells and induced apoptosis.[9] The mechanism is suggested to be related to the upregulation of TOPO I, Bax, and Caspase-3 protein expression.[9]
-
5-Fluorouracil in Hepatocellular Carcinoma: Oxymatrine was found to synergistically enhance the inhibitory effect of 5-Fluorouracil (5-Fu) on hepatocellular carcinoma cells (Hep-G2 and SMMC-7721).[10] The combination induced G0/G1 phase arrest and apoptosis through the production of reactive oxygen species (ROS) and decreased levels of p-ERK.[10]
This compound in Combination with Antimicrobials
The synergistic potential of this compound extends beyond cancer therapy to the realm of infectious diseases, particularly in combating antibiotic-resistant bacteria.
Synergistic Action with Ciprofloxacin against Pseudomonas aeruginosa
Matrine has been shown to have a synergistic effect with Ciprofloxacin against multidrug-resistant Pseudomonas aeruginosa isolates.[11] This combination significantly decreased the resistance of the isolates to Ciprofloxacin, with a six to eightfold reduction in the minimum inhibitory concentration (MIC).[11] The mechanism appears to involve the downregulation of the mexA gene, which is part of the MexAB-OprM efflux pump system that contributes to antibiotic resistance.[11]
Quantitative Data Summary:
| Organism | Compound Combination | Key Outcome | Result | Reference |
| P. aeruginosa (multidrug-resistant) | Matrine + Ciprofloxacin | Reduction in MIC of Ciprofloxacin | 6 to 8-fold reduction | [11] |
Experimental Protocol: Checkerboard Assay for Synergy
-
Preparation: A 96-well microtiter plate is prepared with serial dilutions of two antimicrobial agents (e.g., Matrine and Ciprofloxacin) in a checkerboard fashion.
-
Inoculation: Each well is inoculated with a standardized suspension of the test organism.
-
Incubation: The plate is incubated under appropriate conditions.
-
MIC Determination: The MIC of each drug alone and in combination is determined by observing the lowest concentration that inhibits visible growth.
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FICI of ≤ 0.5 is generally considered synergistic.
Experimental Workflow:
Caption: Checkerboard assay workflow to determine antimicrobial synergy.
Conclusion
The collective evidence strongly supports the significant synergistic potential of this compound and its related compounds when combined with other therapeutic agents. In oncology, these combinations can lead to enhanced anti-tumor efficacy, the ability to overcome drug resistance, and a reduction in the toxicity of conventional chemotherapies. In the context of infectious diseases, this compound derivatives show promise in resensitizing multidrug-resistant bacteria to existing antibiotics.
The data presented in this guide, including quantitative summaries, detailed experimental protocols, and visual representations of signaling pathways, underscores the importance of further research into these synergistic combinations. Such investigations are crucial for the development of novel and more effective therapeutic strategies for a range of diseases. Researchers are encouraged to build upon these findings to explore new combinations and further elucidate the molecular mechanisms driving these powerful synergistic interactions.
References
- 1. Frontiers | Oxymatrine Synergistically Enhances Doxorubicin Anticancer Effects in Colorectal Cancer [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxymatrine Synergistically Enhances Doxorubicin Anticancer Effects in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrine combined with cisplatin synergistically inhibited urothelial bladder cancer cells via down-regulating VEGF/PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxymatrine and Cisplatin Synergistically Enhance Anti-tumor Immunity of CD8+ T Cells in Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrine exerts antitumor activity in cervical cancer by protective autophagy via the Akt/mTOR pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrine promotes the efficacy and safety of platinum-based doublet chemotherapy for advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of matrine in combination with cisplatin on liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment mechanism of matrine in combination with irinotecan for colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxymatrine synergistically enhances the inhibitory effect of 5-fluorouracil on hepatocellular carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro activity of honey, total alkaloids of Sophora alopecuroides and matrine alone and in combination with antibiotics against multidrug-resistant Pseudomonas aeruginosa isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Allomatrine Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published research findings on Allomatrine, a natural alkaloid, and its derivatives. By presenting quantitative data from various independent studies, this document aims to facilitate the validation and comparison of this compound's therapeutic potential, particularly in the field of oncology.
Quantitative Data Summary
Table 1: In Vitro Anti-proliferative Activity of this compound (Matrine)
| Cell Line | Cancer Type | IC50 (mM) | Treatment Duration (h) | Reference |
| HeLa | Cervical Cancer | 2.181 | 24 | [1] |
| SiHa | Cervical Cancer | 2.178 | 24 | [1] |
| A549 | Lung Cancer | Not specified, but effective at 20, 40 µM | Not specified | [2] |
| MCF7 | Breast Cancer | Not specified, but effective | Not specified | [3] |
| BT-474 | Breast Cancer | Not specified, but effective | Not specified | [3] |
| MDA-MB-231 | Breast Cancer | Not specified, but effective | Not specified | [3] |
| Eca-109 | Esophageal Cancer | Dose-dependent decrease in viability | Not specified | [4] |
Table 2: In Vivo Tumor Growth Inhibition by this compound (Matrine)
| Cancer Type | Animal Model | Treatment | Tumor Growth Inhibition | Reference |
| Cervical Cancer (HeLa cells) | Nude mice | Matrine (50 mg/kg) + Cisplatin (2 mg/kg) | Significant suppression of tumor growth | [1] |
| Human non-small cell lung cancer | Transplanted mice | Matrine | 16.29% and 35.35% inhibition rates | [5] |
| Cervical cancer | Nude mice | Intraperitoneal injection of Matrine | Significant inhibition of tumor growth | [5] |
| Esophageal Cancer (Eca-109 cells) | Nude mice | Matrine | Effectively inhibited tumor formation | [4] |
| Malignant lymphoma (Meth/A cells) | Balb/C mice | Allomelanins (approx. 3 mg/mouse/day) | Significantly higher survival rate | [6] |
Table 3: Comparative Effects of this compound (Matrine) and Oxymatrine
| Parameter | This compound (Matrine) | Oxymatrine | Animal Model | Key Findings | Reference |
| Liver Toxicity | High (80% mortality at 200 mg/kg) | Low (0% mortality at 200 mg/kg) | ICR mice | Matrine shows significantly higher liver toxicity. | [7] |
| Apoptosis Induction (Glioblastoma cells) | Not specified | Increased apoptosis at 10⁻⁵ M | In vitro (U251 and A172 cells) | Oxymatrine induces apoptosis in glioblastoma cells. | [8] |
| Apoptosis Induction (Hepatoma SMMC-7721 cells) | Not specified | ~60% apoptosis at 1.0 mg/mL after 48h | In vitro | Oxymatrine induces significant apoptosis. | [9][10] |
Experimental Protocols
This section details the methodologies for key experiments frequently cited in this compound research.
Cell Viability and Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound or control vehicle for specified durations (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
-
Cell Treatment: Cells are treated with this compound or control for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Cell Cycle Analysis (PI Staining and Flow Cytometry)
-
Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed and resuspended in a solution containing PI and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined based on the DNA content histogram.
In Vivo Tumor Xenograft Model
-
Cell Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomly assigned to treatment and control groups. The treatment group receives this compound (e.g., intraperitoneal injection), while the control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is often calculated using the formula: (length × width²) / 2.
-
Endpoint Analysis: At the end of the experiment, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways reported to be modulated by this compound.
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: this compound suppresses the NF-κB signaling pathway.
Caption: General experimental workflow for this compound research.
References
- 1. Matrine exerts antitumor activity in cervical cancer by protective autophagy via the Akt/mTOR pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Matrine effectively inhibits the proliferation of breast cancer cells through a mechanism related to the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrine inhibits proliferation and induces apoptosis via BID-mediated mitochondrial pathway in esophageal cancer cells [pubmed.ncbi.nlm.nih.gov]
- 5. Research progress on the pharmacological effects of matrine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of allomelanin on tumor growth suppression in vivo and on the cell cycle phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxymatrine Inhibits Proliferation and Migration While Inducing Apoptosis in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxymatrine | C15H24N2O2 | CID 24864132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Effects of oxymatrine on proliferation and apoptosis in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: A Step-by-Step Guide to Allomatrine Disposal
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. Personal Protective Equipment (PPE) is mandatory to minimize the risk of exposure.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Recommended when handling powders to avoid inhalation of dusts.[4] |
In the event of accidental exposure, follow these first aid measures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water.[4][5]
-
Eye Contact: Rinse eyes thoroughly with water, removing contact lenses if present.[4][5]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[5]
Allomatrine Waste Classification and Segregation
Proper disposal begins with the correct classification and segregation of chemical waste. Based on available information for the closely related compound matrine, this compound should be treated as a potentially hazardous chemical waste.[5][6]
Waste Segregation:
-
Solid this compound Waste: Includes pure compound, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), and any absorbent materials used for spills. This waste should be collected in a designated, clearly labeled, and sealed container.
-
Liquid this compound Waste: Includes solutions containing this compound. This waste should be collected in a separate, leak-proof, and clearly labeled container. Do not mix with other incompatible waste streams.[7][8]
-
Empty Containers: Original containers of this compound must be decontaminated before disposal.[8][9]
Step-by-Step Disposal Protocol
Follow these detailed steps for the safe disposal of this compound waste.
1. Waste Collection and Labeling:
-
Solid Waste: Place all solid this compound waste into a designated, robust, and sealable hazardous waste container.
-
Liquid Waste: Pour all liquid waste containing this compound into a designated, leak-proof, and chemically compatible hazardous waste container.[7][10]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[10]
2. Decontamination of Empty Containers:
-
To be considered "empty," a container must have all contents removed by normal means (e.g., pouring, scraping).[8]
-
Triple rinse the empty container with a suitable solvent in which this compound is soluble, such as chloroform, dichloromethane, ethyl acetate, DMSO, or acetone.[1]
-
After triple rinsing, deface or remove the original label from the container.[7][9] The decontaminated container can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.
3. Storage of Hazardous Waste:
-
Store this compound hazardous waste containers in a designated satellite accumulation area within the laboratory.[10]
-
Ensure containers are kept closed except when adding waste.[8][10]
-
Store incompatible chemicals separately to prevent dangerous reactions.[8]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][10]
-
Never dispose of this compound down the drain or in the regular trash.[10][11]
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the "triple rinsing" method for decontaminating empty chemical containers is a standard and widely accepted procedure in laboratory settings.[8][9]
Protocol for Triple Rinsing Empty this compound Containers:
-
Objective: To decontaminate an empty container that previously held this compound to a level where it can be disposed of as non-hazardous waste.
-
Materials:
-
Empty this compound container.
-
Appropriate solvent (e.g., acetone, ethanol).
-
Designated hazardous liquid waste container.
-
Personal Protective Equipment (PPE).
-
-
Procedure:
-
Ensure all PPE is correctly worn.
-
Visually inspect the this compound container to ensure it is as empty as possible.
-
Add a small amount of the chosen solvent to the container, enough to coat the entire inner surface (approximately 10% of the container's volume).
-
Securely cap the container and swirl or shake it to rinse all interior surfaces thoroughly.
-
Pour the solvent rinsate into the designated hazardous liquid waste container.
-
Repeat steps 3-5 two more times for a total of three rinses.
-
Allow the container to air dry in a well-ventilated area (e.g., a fume hood).
-
Once dry, deface the original label.
-
Dispose of the decontaminated container according to institutional protocols for non-hazardous laboratory waste.
-
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. 错误页 [amp.chemicalbook.com]
- 2. xcessbio.com [xcessbio.com]
- 3. Frontiers | Research Advances on Matrine [frontiersin.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. vumc.org [vumc.org]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
